2,3-Difluoro-5-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJYTYWYEPQTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597265 | |
| Record name | 2,3-Difluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227597-78-5 | |
| Record name | 2,3-Difluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-difluoro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Pyridines
An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-Difluoro-5-methylpyridine
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone for innovation. Among these, this compound is an emerging building block of significant interest. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms onto this scaffold profoundly alters its physicochemical properties. Fluorine's high electronegativity and small atomic size can enhance metabolic stability, modulate pKa, increase binding affinity to biological targets, and improve pharmacokinetic profiles.[2][3][4][5]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, grounded in the principles of synthetic and medicinal chemistry.
Physicochemical and Spectroscopic Profile
While this compound is a specialized intermediate, its core properties can be reliably determined or estimated from its structure and comparison with well-characterized analogs.
Core Physicochemical Properties
The following table summarizes the key physical and chemical identifiers for this compound. Estimated values are derived from trends observed in similar compounds such as 2,3-difluoro-5-chloropyridine and 2-fluoro-5-methylpyridine.[6][7][8]
| Property | Value | Source/Rationale |
| Molecular Formula | C₆H₅F₂N | Calculated |
| Molecular Weight | 129.11 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Analogy to similar compounds |
| Boiling Point | ~145-155 °C | Estimated based on analogs[8][9] |
| Density | ~1.15 - 1.25 g/cm³ | Estimated based on analogs |
| Solubility | Soluble in common organic solvents | General property of similar structures |
| CAS Number | Not broadly assigned | Specialized intermediate |
Spectroscopic Analysis: A Fingerprint of the Molecule
Spectroscopic data provides unambiguous structural confirmation. The following are predicted characteristics for this compound.
-
¹H NMR Spectroscopy: The proton spectrum is expected to be simple, showing two distinct signals in the aromatic region and one in the aliphatic region.
-
Methyl Protons (-CH₃): A singlet appearing around δ 2.3-2.5 ppm.
-
Aromatic Proton (H-4): A multiplet (likely a doublet of doublets) shifted downfield, expected around δ 7.3-7.6 ppm, showing coupling to both fluorine atoms.
-
Aromatic Proton (H-6): A multiplet shifted further downfield due to its position adjacent to the nitrogen, expected around δ 7.8-8.1 ppm, with smaller coupling to the fluorine atoms.
-
-
¹³C NMR Spectroscopy: The carbon spectrum is characterized by large one-bond and smaller multi-bond carbon-fluorine (C-F) coupling constants, which are diagnostic for fluorinated aromatics.
-
C2 & C3: These carbons, directly bonded to fluorine, will appear as large doublets with ¹JCF coupling constants typically in the range of 240-260 Hz. Their chemical shifts will be significantly downfield.
-
C4, C5, C6: These carbons will exhibit smaller, multi-bond C-F couplings (²JCF, ³JCF), aiding in their assignment.
-
-CH₃ Carbon: A singlet in the aliphatic region (δ ~15-20 ppm).
-
-
¹⁹F NMR Spectroscopy: The fluorine spectrum provides direct insight into the electronic environment of the fluorine atoms. Two distinct signals are expected, coupled to each other and to the aromatic protons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 129.11.
Synthesis and Reactivity: A Tale of Activation and Substitution
The chemical behavior of this compound is dominated by the strong electron-withdrawing effects of the two adjacent fluorine atoms and the pyridine nitrogen, which render the ring highly electron-deficient.
Synthetic Pathway: Halogen Exchange (Halex) Reaction
The most industrially viable and common laboratory synthesis for fluorinated pyridines is the Halogen Exchange (Halex) reaction. This involves displacing chlorine or bromine atoms with fluorine using an alkali metal fluoride. The synthesis of this compound would logically start from 2,3-dichloro-5-methylpyridine.
Exemplary Laboratory Protocol: Causality: The choice of a polar aprotic solvent like DMSO is critical; it effectively solvates the potassium cation while leaving the fluoride anion relatively "naked" and highly nucleophilic.[10] Anhydrous conditions are essential to prevent the formation of hydroxy-pyridines as byproducts.[10] A phase-transfer catalyst can be added to enhance the solubility and reactivity of the fluoride salt, often leading to higher yields and milder reaction conditions.[11][12]
-
Preparation: Dry potassium fluoride (KF, 2.5-3.0 equivalents) under vacuum at >140°C for several hours.
-
Reaction Setup: To a flask equipped with a mechanical stirrer and a distillation head, add the dried KF, a polar aprotic solvent (e.g., sulfolane), and an optional phase-transfer catalyst. Heat the mixture to reaction temperature (e.g., 200°C).
-
Addition: Slowly add 2,3-dichloro-5-methylpyridine (1.0 equivalent) to the heated mixture.
-
Reaction & Distillation: The reaction proceeds via a two-step nucleophilic aromatic substitution (SNA_r).[12] The product, being more volatile than the starting material and solvent, is often continuously distilled from the reaction mixture as it forms to maximize yield and prevent side reactions.[11]
-
Workup: The collected distillate is typically washed with water, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the pyridine ring, exacerbated by the two fluorine atoms, makes it highly susceptible to attack by nucleophiles. This is the molecule's defining chemical characteristic.
-
Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[13][14] Aromaticity is restored upon the expulsion of a leaving group.
-
Leaving Group Ability: In SNA_r reactions, the rate-determining step is the initial nucleophilic attack. Fluorine's intense electron-withdrawing effect makes the carbon it is attached to highly electrophilic and thus very susceptible to attack. This activation effect outweighs its poor leaving group ability in the traditional Sₙ2 sense, making fluoroarenes excellent substrates for SNA_r.[10][14]
-
Regioselectivity: The positions ortho and para to the ring nitrogen are the most activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10] For this compound, the C2, C4, and C6 positions are the most electrophilic. A strong nucleophile can displace the fluorine at the C2 position.
Applications in Drug Discovery and Agrochemicals
This compound is not an end product but a versatile intermediate. Its value lies in its ability to introduce a fluorinated picoline motif into larger, more complex molecules.
-
Pharmaceutical Synthesis: The strategic placement of fluorine can block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing a drug's half-life. It can also alter the pKa of nearby functional groups, which can optimize drug-receptor interactions and improve cell membrane permeability.[1][2][3] This building block is ideal for creating libraries of novel compounds for screening against various biological targets.
-
Agrochemical Development: Similar to pharmaceuticals, the efficacy of herbicides and pesticides can be enhanced by fluorination. The related compound, 2,3-difluoro-5-chloropyridine, is a known intermediate for herbicides.[15][16] this compound can be used to synthesize new active ingredients with potentially improved potency and environmental profiles.
-
Materials Science: Polyfluorinated aromatic compounds are precursors to high-performance polymers and materials with enhanced thermal stability and chemical resistance.[17]
Safety, Handling, and Storage
Based on SDS data for structurally analogous compounds like 2,3-difluoro-5-chloropyridine and other fluorinated methylpyridines, this compound should be handled with care.[6][7][18]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Store away from strong oxidizing agents and sources of ignition.[7]
-
-
Disposal:
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound stands as a potent and versatile chemical intermediate for advanced scientific applications. Its unique electronic properties, governed by the synergistic effects of the pyridine nitrogen and dual fluorine substituents, make it an ideal substrate for nucleophilic aromatic substitution reactions. This reactivity, combined with the proven benefits of fluorination in modulating molecular properties, positions this compound as a valuable building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher seeking to leverage its full potential.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]
- Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
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Powers, K. S., & Sanford, M. S. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. ACS Central Science, 6(8), 1345–1358. Available at: [Link]
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Dolci, L., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(3), 136-141. Available at: [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]
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Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available at: [Link]
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Ottokemi. (n.d.). 2,3 Difluoro 5-chloro pyridine, 97%+. Retrieved from [Link]
- Google Patents. (1997). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
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Pipzine Chemicals. (n.d.). 2,3-Difluoro-5-chloropyridine Manufacturer & Supplier in China. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
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Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]
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Stenutz. (n.d.). 2-fluoro-5-methylpyridine. Retrieved from [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
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Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16964–16970. Available at: [Link]
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Al-Zaydi, S. A., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Chemistry Central Journal, 9, 67. Available at: [Link]
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López-Alarcón, C., et al. (2003). Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. Pharmaceutical Research, 20(9), 1441-1447. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
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Nowick, J. S. (n.d.). 2b. 300 MHz 1H NMR Spectra. UCI Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoro-5-methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-5-methylpyridine
Abstract
2,3-Difluoro-5-methylpyridine is a valuable fluorinated heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms on the pyridine ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a desirable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this key intermediate. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of the most viable industrial and research-oriented pathways. The primary focus will be on the robust and scalable Halogen Exchange (Halex) reaction via Nucleophilic Aromatic Substitution (SNAr), supplemented by a perspective on modern catalytic C-H functionalization approaches. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex fluorinated molecules.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can dramatically enhance the pharmacological profile of a lead compound. When installed on a pyridine ring, one of the most ubiquitous heterocycles in approved drugs, these effects are particularly pronounced.
This compound, in particular, presents a synthetically challenging yet highly valuable substitution pattern. The vicinal difluoro arrangement can act as a "metabolic shield," preventing oxidative degradation at those positions, while also modulating the basicity (pKa) of the pyridine nitrogen, which is critical for receptor interaction and pharmacokinetic properties. This guide elucidates the practical routes to its synthesis, emphasizing both established industrial methods and emerging technologies.
Retrosynthetic Analysis and Strategic Overview
The synthesis of polysubstituted pyridines often requires a multi-step approach. For this compound, the most logical and field-proven retrosynthetic disconnection involves the late-stage introduction of the fluorine atoms onto a pre-functionalized pyridine core. This strategy circumvents the significant regioselectivity challenges associated with direct C-H fluorination of 3-methylpyridine.
The dominant strategy, therefore, is a double Nucleophilic Aromatic Substitution (SNAr) on a 2,3-dihalo-5-methylpyridine precursor, where the halogens (typically chlorine) serve as leaving groups for incoming fluoride ions.
Caption: Retrosynthetic approach for this compound.
Pathway I: Halogen Exchange (Halex) via Nucleophilic Aromatic Substitution (SNAr)
This pathway represents the most industrially scalable and reliable method for producing difluoropyridines. The core of this process is the displacement of two chlorine atoms from a 2,3-dichloro-5-methylpyridine precursor with fluoride ions.
Principle of the SNAr Halex Reaction
The SNAr mechanism is typically a two-step addition-elimination process, although some cases may be concerted.[3] The electron-deficient nature of the pyridine ring, particularly at the positions ortho (C2) and para (C4/C6) to the nitrogen, facilitates nucleophilic attack. In the case of 2,3-dichloropyridines, the attack of a nucleophile like F⁻ forms a stabilized anionic intermediate (a Meisenheimer-like complex), followed by the expulsion of the chloride leaving group to restore aromaticity.
The success of this reaction hinges on several critical factors:
-
Fluoride Source: Anhydrous potassium fluoride (KF) is cost-effective for large-scale production, while cesium fluoride (CsF) is more reactive but also more expensive.
-
Solvent: High-boiling polar aprotic solvents (e.g., Sulfolane, N-Methyl-2-pyrrolidone (NMP), DMSO) are essential. They effectively solvate the cation (K⁺ or Cs⁺) while leaving the fluoride anion "naked" and highly nucleophilic.
-
Temperature: High temperatures (typically 150–230 °C) are required to provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage.
-
Catalysis: Phase-transfer catalysts (PTCs) like tetraphenylphosphonium bromide or crown ethers can significantly accelerate the reaction, especially when using the less soluble KF, by facilitating the transport of the fluoride ion into the organic phase.[4]
Synthesis of the Key Precursor: 2,3-Dichloro-5-methylpyridine
Access to the chlorinated precursor is the crucial first stage. While multiple routes exist, a common approach starts from commercially available materials and involves cyclization followed by chlorination. Although a specific route for the 5-methyl derivative is not detailed in the immediate search results, analogous syntheses for related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, provide a validated template.[5] A plausible sequence involves the construction of a dihydroxypyridine ring followed by chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Detailed Protocol: Fluorination of 2,3-Dichloro-5-methylpyridine
The following protocol is adapted from established procedures for the synthesis of analogous 2,3-difluoropyridines.[4][6][7]
WARNING: This reaction should be performed by trained personnel in a well-ventilated fume hood. High temperatures and pressures may develop. Appropriate personal protective equipment (PPE) must be worn.
Materials:
-
2,3-Dichloro-5-methylpyridine
-
Anhydrous Potassium Fluoride (KF), spray-dried or dried in vacuo at >140 °C
-
Sulfolane (or NMP/DMSO), anhydrous grade
-
Phase-Transfer Catalyst (e.g., Tetrabutylphosphonium bromide), optional
-
Inert gas (Nitrogen or Argon)
Procedure:
-
System Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermocouple, a reflux condenser, and an inlet for inert gas. The entire apparatus must be thoroughly dried.
-
Reagent Charging: To the flask, add anhydrous sulfolane (approx. 5-10 volumes relative to the substrate). Charge the spray-dried potassium fluoride (2.5-4.0 molar equivalents). If used, add the phase-transfer catalyst (5-10 mol%).
-
Inerting and Heating: Begin stirring and purge the system with inert gas. Heat the mixture to the target temperature (e.g., 200–220 °C).
-
Substrate Addition: Once the target temperature is stable, slowly add the 2,3-dichloro-5-methylpyridine to the stirred slurry. The addition can be done neat or as a solution in a small amount of the reaction solvent.
-
Reaction Monitoring: The reaction is typically held at temperature for 10-20 hours. Progress can be monitored by GC or LC-MS by quenching a small aliquot in water and extracting with a suitable organic solvent (e.g., ethyl acetate). The reaction proceeds sequentially, first forming 2-fluoro-3-chloro-5-methylpyridine, then the desired 2,3-difluoro product.[4]
-
Work-up and Isolation: After completion, cool the reaction mixture. The product is typically isolated by vacuum distillation directly from the reaction mixture. The collected distillate can be further purified by fractional distillation to yield high-purity this compound.
Process Optimization and Key Parameters
The efficiency of the Halex reaction is highly dependent on reaction conditions. The table below summarizes key parameters and their impact.
| Parameter | Options | Rationale & Causality |
| Fluoride Source | Spray-dried KF, CsF | KF is economical for industrial scale but requires higher temperatures and/or a PTC. CsF is more soluble and reactive, allowing for milder conditions, but is significantly more expensive.[8] |
| Solvent | Sulfolane, NMP, DMSO | High-boiling polar aprotic solvents are required to dissolve the fluoride salt and operate at high temperatures. Sulfolane is often preferred for its high thermal stability. |
| Temperature | 180–230 °C | A critical parameter. Higher temperatures increase the reaction rate but can also lead to side reactions or decomposition. A staged temperature profile (lower temp for mono-fluorination, higher for di-fluorination) can optimize yield.[4] |
| Catalyst | Tetralkylphosphonium salts, Crown ethers | PTCs enhance the effective concentration of fluoride in the organic phase, accelerating the rate of substitution, particularly with KF. |
| Water Content | Strictly Anhydrous | Water deactivates the fluoride source by strong hydration and can lead to the formation of hydroxy-pyridines as byproducts. |
Workflow Diagram: SNAr Halex Process
Sources
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An In-depth Technical Guide to 2,3-Difluoro-5-methylpyridine
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-5-methylpyridine, a fluorinated heterocyclic compound of significant interest to the chemical, pharmaceutical, and agricultural research sectors. While this molecule is a functional analog of other widely used synthetic building blocks, its specific substitution pattern offers unique electronic and steric properties. This document details its chemical identity, structure, proposed synthesis methodologies with mechanistic insights, and potential applications, particularly in the realm of drug discovery and agrochemical development. Furthermore, it consolidates essential data on its physicochemical properties and outlines critical safety and handling protocols derived from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in advanced organic synthesis and medicinal chemistry.
Chemical Identity and Structure
This compound is a substituted pyridine ring, a core structure in numerous biologically active compounds. The introduction of two vicinal fluorine atoms and a methyl group at the 5-position significantly modulates the electronic properties and metabolic stability of the pyridine scaffold.
Systematic IUPAC Name: this compound
Molecular Formula: C₆H₅F₂N
Molecular Weight: 129.11 g/mol
Chemical Identifiers: While a dedicated CAS Registry Number for this compound is not widely cataloged, indicating its status as a relatively novel or specialized research chemical, its structure is unambiguously defined by the following identifiers from public chemical databases.
| Identifier | Value |
| SMILES | CC1=CC(=C(N=C1)F)F |
| InChI | InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
| InChIKey | NMJYTYWYEPQTIF-UHFFFAOYSA-N |
Molecular Structure Diagram
Caption: Proposed two-step synthesis of this compound.
Mechanistic Considerations and Protocol
Principle: The SₙAr mechanism in heteroaromatic systems is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex). The reaction is typically performed under anhydrous conditions using an alkali metal fluoride, with potassium fluoride (KF) being a cost-effective choice. The efficiency of the reaction is highly dependent on the solvent and the use of a phase-transfer catalyst.
Experimental Protocol (Hypothetical, based on analogous procedures)[1][2]:
-
System Preparation: A glass-lined reactor is charged with a high-boiling polar aprotic solvent (e.g., sulfolane or N,N'-dimethylpropyleneurea) and spray-dried potassium fluoride (KF). A phase-transfer catalyst, such as tetraphenylphosphonium bromide or a crown ether (e.g., 18-crown-6), is added to enhance the solubility and nucleophilicity of the fluoride ion.
-
Drying: The mixture is heated under vacuum to remove any residual water, which can significantly impede the reaction rate.
-
Step 1 - Mono-fluorination: The starting material, 2,3-dichloro-5-methylpyridine, is added to the reactor. The temperature is raised to approximately 180-190°C. At this temperature, the more reactive chlorine at the 2-position is preferentially displaced. The reaction progress is monitored by Gas Chromatography (GC).
-
Step 2 - Di-fluorination: Upon consumption of the starting material to form 2-fluoro-3-chloro-5-methylpyridine, the reaction temperature is increased to 200-220°C. This forces the substitution of the less reactive chlorine at the 3-position.
-
Work-up and Purification: After the reaction is complete, the product is isolated from the reaction mixture, typically by distillation. The crude product is then washed with water to remove the inorganic salts and residual solvent, followed by a final fractional distillation to yield high-purity this compound.
Applications in Research and Drug Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. [3]The strategic introduction of fluorine atoms into such scaffolds is a widely employed tactic in drug design for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.
-
Modulation of pKa: Fluorine is highly electronegative and can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH. This can impact cell membrane permeability and target binding.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.
This compound serves as a valuable building block for introducing this fluorinated motif into larger, more complex molecules. It is particularly useful in creating novel herbicides and pharmaceuticals. [4]
Caption: Role of this compound in product development.
Physicochemical and Safety Data (Inferred)
No specific experimental data is available for this compound. The following properties are inferred from closely related structures like 2,3-Difluoro-5-chloropyridine and 2-Fluoro-5-methylpyridine. [5][6]
| Property | Inferred Value / Description | Source Analogy |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | ~150-165 °C | [6] |
| Density | ~1.2 - 1.4 g/mL at 25 °C | [5] |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, DCM). | [7] |
| Flash Point | Flammable liquid; estimated flash point ~40-50 °C | [6]|
Safety, Handling, and PPE
As a fluorinated organic compound, this compound should be handled with care in a well-ventilated area or fume hood.
-
Hazard Classification (Anticipated): Flammable liquid. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear flame-retardant, chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure complete skin coverage.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an organic vapor cartridge if working outside of a fume hood or if vapors are generated.
-
-
Handling and Storage:
-
Keep away from heat, sparks, and open flames. [5] * Ground and bond containers when transferring material to prevent static discharge.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Conclusion
This compound represents a promising, albeit under-characterized, building block for chemical synthesis. Its unique combination of a privileged pyridine scaffold with vicinal fluorine atoms makes it an attractive target for researchers in drug discovery and materials science. The synthetic routes established for analogous compounds provide a clear and scalable path to its production. By understanding its structure, reactivity, and potential applications, and by adhering to stringent safety protocols, scientists can effectively leverage this compound to drive innovation in their respective fields.
References
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Capot Chemical Co., Ltd. (2013). MSDS of 2-Fluoro-5-methylpyridine. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
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PubChem. (n.d.). 2-Methylpyridine. Retrieved January 14, 2026, from [Link]
- Hembury, G. A. (2021).
- Sharma, A., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6162.
- Vitale, P., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 3984.
- Campos, M., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 28(4), 1839.
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Introduction: The Strategic Importance of 2,3-Difluoro-5-methylpyridine
An In-Depth Technical Guide to the Starting Materials and Synthesis of 2,3-Difluoro-5-methylpyridine
This compound is a critical fluorinated building block in modern chemistry. Its unique substitution pattern, featuring vicinal fluorine atoms on the pyridine core, imparts distinct electronic and metabolic properties to larger molecules. This has made it an invaluable intermediate in the development of advanced agrochemicals and pharmaceuticals, where the strategic incorporation of fluorine is a well-established strategy for enhancing efficacy, bioavailability, and metabolic stability.
This guide, intended for researchers, chemists, and professionals in drug development, provides a detailed exploration of the principal synthetic routes to this compound. We will move beyond simple procedural lists to analyze the causality behind experimental choices, focusing on the most prevalent and industrially viable starting materials and methodologies. The core of this synthesis relies heavily on nucleophilic aromatic substitution, a testament to the powerful and predictable nature of halogen exchange reactions on electron-deficient heterocyclic systems.
Dominant Synthetic Paradigm: Halogen Exchange (HALEX) Fluorination
The most established and scalable approach to constructing the 2,3-difluoro motif on the 5-methylpyridine scaffold is through a Halogen Exchange (HALEX) reaction. This process involves the displacement of chloro substituents with fluoride ions. The success of this strategy is predicated on the availability of a suitable chlorinated precursor, making the synthesis of the starting material itself a critical aspect of the overall process.
Primary Starting Material: 2,3-Dichloro-5-methylpyridine
The cornerstone of modern this compound synthesis is the precursor, 2,3-Dichloro-5-methylpyridine[1]. The entire synthetic endeavor hinges on the efficient execution of a double nucleophilic aromatic substitution (SNAr) on this molecule.
Causality of the HALEX Reaction: The pyridine ring is inherently electron-deficient, a property that is amplified by the presence of two electron-withdrawing chlorine atoms. This electronic deficit makes the carbon atoms at the C2 and C3 positions highly susceptible to attack by nucleophiles. Fluoride ions (F⁻), supplied by an appropriate salt, act as the incoming nucleophile, displacing the chloride ions in a stepwise fashion. The reaction typically proceeds via the formation of a transient, negatively charged Meisenheimer complex. The greater electronegativity of the nitrogen atom activates the ortho (C2) and para (C4) positions most strongly, leading to the initial displacement of the C2-chloro substituent, followed by the more challenging displacement of the C3-chloro group.
Experimental Protocol: Fluorination of 2,3-Dichloro-5-methylpyridine
This protocol is a synthesized representation of methodologies described in the patent literature, designed to be a self-validating system through careful control of anhydrous conditions and reaction monitoring.
Objective: To synthesize this compound via halogen exchange from 2,3-Dichloro-5-methylpyridine.
Materials:
-
2,3-Dichloro-5-methylpyridine
-
Potassium Fluoride (KF), spray-dried or dried in vacuo
-
Sulfolane (or N-methylpyrrolidinone, NMP)
-
Phase-Transfer Catalyst (e.g., 18-crown-6, Tetrabutylphosphonium bromide)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
System Preparation: A multi-necked flask equipped with a mechanical stirrer, thermometer, inert gas inlet, and a distillation head is charged with sulfolane. The solvent is heated under vacuum to distill a small amount, ensuring the system is rigorously anhydrous.
-
Reagent Charging: The system is cooled slightly and placed under a positive pressure of inert gas. Spray-dried potassium fluoride (a stoichiometric excess, typically 2.2-3.0 equivalents) and a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%) are added.
-
Reaction Execution: The mixture is heated to the target temperature (typically 180-240°C). 2,3-Dichloro-5-methylpyridine is then added slowly, either in one portion or via a syringe pump over several hours. The latter strategy helps to control exotherms and minimize side reactions.
-
Monitoring and Workup: The reaction is monitored by Gas Chromatography (GC) for the disappearance of the starting material and the sequential appearance of the intermediate (2-fluoro-3-chloro-5-methylpyridine) and the final product. The product, being more volatile than the starting material and solvent, can often be distilled directly from the reaction mixture as it is formed.[2]
-
Purification: The collected distillate is then purified by fractional distillation to yield this compound of high purity.
Trustworthiness through Causality:
-
Anhydrous Conditions: Crucial because water can hydrolyze the pyridine ring under harsh conditions and will deactivate the fluoride nucleophile by hydration.
-
Phase-Transfer Catalyst: Potassium fluoride has very low solubility in organic solvents. The catalyst complexes the K⁺ ion, liberating a "naked," highly reactive fluoride anion, thereby dramatically accelerating the reaction rate.[3][4]
-
High Temperature: Significant thermal energy is required to overcome the activation energy for breaking the strong C-Cl bond, particularly at the less-activated C3 position.
-
Polar Aprotic Solvent: Solvents like sulfolane or NMP are used because they can withstand high temperatures and effectively solvate cations while leaving the fluoride anion poorly solvated and highly nucleophilic.[2][3]
Visualizing the HALEX Pathway
Synthesis of the Chlorinated Precursor
A comprehensive guide must address the origin of the key starting material. The synthesis of 2,3-Dichloro-5-methylpyridine is a multi-step process that itself requires careful planning. A common industrial route begins with the readily available feedstock, 3-picoline (β-picoline).
Pathway from 3-Picoline
One established route involves the chlorination of 3-picoline.[5] This is a complex, high-temperature process that can generate a mixture of chlorinated isomers. A more controlled, modern approach builds the pyridine ring first and then chlorinates it.
-
Ring Formation: Propionaldehyde is condensed with an acrylic ester to form a 4-formylpentanoate ester.[5]
-
Cyclization/Amination: The ester is then reacted with a nitrogen source, like ammonia or an ammonium salt, to form 5-methyl-3,4-dihydro-2(1H)-pyridone.[5]
-
Aromatization & Chlorination: The dihydropyridone is halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone).[5][6] This intermediate is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to produce 2-chloro-5-methylpyridine.
-
Final Chlorination: The final chlorine atom is introduced at the 3-position via direct chlorination, often under free-radical or electrophilic conditions, to yield the target precursor, 2,3-Dichloro-5-methylpyridine.
Visualizing Precursor Synthesis
Quantitative Data Summary
The efficiency of the HALEX fluorination is highly dependent on the specific conditions employed. The following table summarizes representative data synthesized from patent literature.
| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | KF | Tetrabutylphosphonium bromide | Sulfolane | 180-210 | 15-25 | ~40% (for difluoro product) | [4] |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | KF | None | NMP | ~140 | 6 | ~80% | [2] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | CsF | K₂CO₃ | DMSO | ~140 | 5 | ~74% | [2] |
Note: Data for the direct synthesis of this compound is often found within broader patents for related structures. The conditions and yields are analogous to those for similar substrates like the trifluoromethyl-substituted pyridines shown.
Alternative and Emerging Synthetic Strategies
While HALEX is the dominant method, the field of fluorine chemistry is continually evolving. It is important for researchers to be aware of other potential, albeit less common, strategies.
-
Ring Construction with Fluorinated Building Blocks: Instead of introducing fluorine onto a pre-formed ring, it is conceptually possible to construct the pyridine ring from smaller, acyclic fragments that already contain the necessary fluorine atoms. This "building block" approach can offer high regioselectivity but often involves more complex starting materials. Rhodium-catalyzed C-H functionalization approaches have been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating the feasibility of ring-forming strategies.[7]
-
Direct C-H Fluorination: The selective replacement of C-H bonds with C-F bonds is a major goal in modern organic synthesis. While methods exist for the C-H fluorination of pyridines, achieving selective fluorination at both the C2 and C3 positions of 5-methylpyridine in a controlled manner is currently a formidable challenge and not a practical route for large-scale synthesis.[8] These methods often employ powerful and expensive electrophilic fluorinating agents and transition metal catalysts.
Conclusion
The synthesis of this compound is a mature field primarily reliant on the robust and scalable Halogen Exchange (HALEX) reaction. The key to a successful synthesis lies in securing a high-quality supply of the 2,3-Dichloro-5-methylpyridine starting material and executing the subsequent fluorination under rigorously controlled, anhydrous conditions. The use of polar aprotic solvents and phase-transfer catalysts is critical for achieving high yields and acceptable reaction rates. While emerging technologies like direct C-H fluorination and novel ring-closing strategies represent exciting future directions, the HALEX pathway remains the authoritative and field-proven method for accessing this vital chemical intermediate for research and industrial production.
References
-
Title: Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Source: National Institutes of Health (NIH) PMC. URL: [Link]
- Title: US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
Title: Trifluoromethylpyridine: Its chemistry and applications. Source: Research Outreach. URL: [Link]
-
Title: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Source: ResearchGate. URL: [Link]
- Title: WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Title: US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
- Title: CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Title: A Publication of Reliable Methods for the Preparation of Organic Compounds. Source: Organic Syntheses. URL: [Link]
- Title: US4111938A - Preparation of 2,3,5-trichloropyridine.
- Title: Preparation of 2-chloro-5-methylpyridine - EP 0121320 A1.
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2,3-Difluoro-5-methylpyridine
Executive Summary
2,3-Difluoro-5-methylpyridine is a heterocyclic compound of significant interest in medicinal and agrochemical research. The strategic placement of two strongly electronegative fluorine atoms and an electron-donating methyl group on the electron-deficient pyridine core creates a unique and nuanced reactivity profile. This guide provides a comprehensive analysis of the electronic structure of this compound, delineating its primary sites for both electrophilic and nucleophilic attack. We will explore the underlying principles governing its reactivity, supported by computational insights and established reaction methodologies. This document is intended to serve as a foundational resource for scientists leveraging this versatile building block in complex molecule synthesis.
Electronic Structure and Reactivity Profile
The reactivity of this compound is dictated by the interplay of several electronic effects:
-
The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently π-deficient due to the electronegative nitrogen atom. This fundamental characteristic makes the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution compared to benzene.[1][2]
-
Inductive Effects (-I): The two fluorine atoms at the C2 and C3 positions exert powerful electron-withdrawing inductive effects. This significantly depletes electron density from the pyridine ring, further activating it towards nucleophilic attack and deactivating it towards electrophilic attack.[1][3] The C-F bond polarization makes the attached carbons highly electrophilic.[1]
-
Resonance Effects: The nitrogen atom withdraws electron density via resonance, particularly from the ortho (C2, C6) and para (C4) positions. Conversely, the fluorine atoms can donate electron density via a +M (mesomeric) effect, but this is generally weaker than their -I effect.
-
Hyperconjugation (+I): The methyl group at the C5 position is a weak electron-donating group, primarily through hyperconjugation. It slightly counteracts the electron-withdrawing effects of the fluorine atoms and the ring nitrogen.
This combination of effects leads to a highly polarized molecule with distinct regions of electrophilicity and nucleophilicity.
Predicted Reactive Sites:
-
Primary Nucleophilic Sites: The lone pair of electrons on the pyridine nitrogen is the most fundamental nucleophilic site. However, its basicity and nucleophilicity are significantly reduced by the strong inductive withdrawal from the adjacent fluorine atoms.
-
Primary Electrophilic Sites: The carbon atoms bonded to fluorine, C2 and C3 , are the most prominent electrophilic sites. The electron-withdrawing nature of the nitrogen atom makes the C2 and C4 positions particularly activated towards nucleophilic attack, as the negative charge of the intermediate can be delocalized onto the nitrogen.[1] Therefore, C2 is a prime target for nucleophilic aromatic substitution (SNAr). The C4 and C6 positions are also electrophilic due to the cumulative electron withdrawal.
Nucleophilic Reactions: A Focus on SNAr
The most synthetically valuable reactions involving this compound are nucleophilic aromatic substitutions (SNAr). The electron-deficient nature of the ring, exacerbated by the fluorine substituents, makes this pathway highly favorable.[1][4]
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom (e.g., C2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4]
-
Leaving Group Departure: The aromaticity is restored by the elimination of a leaving group, in this case, a fluoride ion.
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[1] Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the formation of the Meisenheimer complex.[1]
Regioselectivity of Nucleophilic Attack
For polyhalogenated pyridines, the site of nucleophilic attack is highly predictable. The order of activation towards nucleophilic attack generally follows 4-position > 2-position > 3-position.[5] In the case of this compound, attack is most likely to occur at the C2 position . This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative ring nitrogen.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol provides a general methodology for the substitution of the C2-fluorine with an amine.
Objective: To synthesize 2-(alkylamino)-3-fluoro-5-methylpyridine.
Materials:
-
This compound (1.0 eq)
-
Alkylamine (1.2 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen polar aprotic solvent (DMSO or DMF).
-
Add the alkylamine and potassium carbonate to the mixture.
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require optimization.[1]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by cautiously adding water.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired 2-(alkylamino)-3-fluoro-5-methylpyridine.
Causality:
-
Solvent: Polar aprotic solvents like DMSO and DMF are used because they dissolve the reactants and stabilize the charged Meisenheimer intermediate without solvating and deactivating the nucleophile.[1]
-
Base: K₂CO₃ is a common base used to deprotonate the amine nucleophile in situ or to scavenge the HF byproduct, driving the reaction forward.
-
Temperature: Elevated temperatures are often required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[1][6]
Visualization of SNAr Mechanism
A simplified workflow for the SNAr reaction on this compound.
Electrophilic Reactions: A Challenging Transformation
Electrophilic aromatic substitution (SEAr) on the this compound ring is significantly more challenging than nucleophilic substitution.[2]
Factors Hindering SEAr
-
Ring Deactivation: The cumulative electron-withdrawing effects of the ring nitrogen and the two fluorine atoms strongly deactivate the ring towards attack by electrophiles.[2]
-
Lewis Acid Complexation: Many SEAr reactions require a Lewis acid catalyst (e.g., AlCl₃ in Friedel-Crafts reactions).[2] The basic nitrogen atom will readily coordinate with the Lewis acid, placing a positive formal charge on the nitrogen and further deactivating the entire ring system.[2]
-
Protonation in Acidic Media: Reactions like nitration and sulfonation use strongly acidic conditions, which will protonate the pyridine nitrogen, creating the pyridinium ion. This positively charged species is extremely resistant to attack by another electrophile.[7]
Predicted Regioselectivity
Should an electrophilic substitution be forced to occur, the directing effects of the substituents must be considered.
-
Nitrogen: Directs meta (to C3, C5).
-
Fluorine: Ortho, para directors (to C2, C4, C3, C5).
-
Methyl: Ortho, para director (to C4, C6).
The C4 and C6 positions are the most likely sites for electrophilic attack. The methyl group provides some activation at these positions, and they are sterically accessible. However, the overall deactivation of the ring means that harsh reaction conditions would be required, likely leading to low yields and potential side reactions.
Alternative Strategy: N-Oxidation
A viable strategy to achieve electrophilic substitution is to first perform an N-oxidation of the pyridine.[2]
-
Oxidation: Reacting this compound with an oxidizing agent like m-CPBA (meta-chloroperoxybenzoic acid) forms the corresponding N-oxide.
-
SEAr on N-Oxide: The N-oxide is much more reactive towards electrophiles. The oxygen atom can donate electron density into the ring, activating the C4 (para) position for substitution.
-
Reduction: After the substitution, the N-oxide can be reduced back to the pyridine using a reducing agent like PCl₃.
Visualization of N-Oxide Activation Strategy
Workflow for electrophilic substitution via an N-oxide intermediate.
Computational and Experimental Characterization
To empirically validate the predicted reactivity, a combination of computational modeling and experimental studies is essential.
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations are a powerful tool for predicting reactivity.[8][9]
Table 1: Representative Computational Outputs
| Parameter | Description | Predicted Outcome for this compound |
| Electrostatic Potential (ESP) Map | Visualizes charge distribution. Red indicates electron-rich (nucleophilic) regions; blue indicates electron-poor (electrophilic) regions. | Negative potential (red/yellow) localized on the nitrogen lone pair. Strong positive potential (blue) on C2 and C3. |
| Mulliken/NBO Charges | Calculates partial atomic charges. | High positive charges on C2 and C3. Negative charge on the Nitrogen atom. |
| Frontier Molecular Orbitals (FMO) | Analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). | The LUMO is expected to have large coefficients on C2, C4, and C6, indicating susceptibility to nucleophilic attack at these sites. |
Experimental Verification
-
Reactivity Screens: Subjecting this compound to a panel of diverse nucleophiles (O, N, S, C-based) under standardized conditions can rapidly map its reactivity and confirm the regioselectivity of SNAr.
-
Spectroscopic Analysis: ¹⁹F NMR spectroscopy is particularly useful for monitoring reactions, as the chemical shifts of the fluorine atoms at C2 and C3 will change significantly upon substitution at or near these positions. ¹H and ¹³C NMR will confirm the structure of the resulting products.
Conclusion
The electronic landscape of this compound is characterized by a highly electrophilic aromatic core, making it an ideal substrate for nucleophilic aromatic substitution, particularly at the C2 position. Conversely, the molecule is strongly deactivated towards electrophilic attack, requiring strategic modifications such as N-oxidation to facilitate such transformations. A thorough understanding of these competing reactivities, guided by both theoretical predictions and empirical data, is crucial for the effective utilization of this valuable heterocyclic building block in the synthesis of novel chemical entities.
References
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DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
3-Selective Pyridine Fluorination via Zincke Imine Intermediates. (2025). American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved January 14, 2026, from [Link]
-
How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. (2022). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Retrieved January 14, 2026, from [Link]
-
Electrophilic aromatic substitution. Wikipedia. Retrieved January 14, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 14, 2026, from [Link]
-
Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. (2015). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing. Retrieved January 14, 2026, from [Link]
-
2,3-Difluoro-5-chloropyridine – High-Purity for Pharmaceutical Use. Electronic Chemical. Retrieved January 14, 2026, from [Link]
- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents.
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents.
-
This compound (C6H5F2N). PubChemLite. Retrieved January 14, 2026, from [Link]
-
Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024). Dalton Transactions (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
22.4: Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 2,3-Difluoro-5-methylpyridine in Organic Solvents
Introduction: The Critical Role of Solubility in Advancing Fluorinated Pyridine Scaffolds
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] The strategic incorporation of fluorine atoms into these heterocyclic systems is a widely recognized strategy to modulate key pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2] 2,3-Difluoro-5-methylpyridine, a member of this promising class of compounds, represents a valuable building block for the synthesis of novel chemical entities. However, its journey from a promising intermediate to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is solubility.
Solubility is a decisive factor that governs the developability of a new chemical entity.[3][4] It directly impacts formulation strategies, absorption, distribution, and ultimately, the therapeutic efficacy of a drug.[5][6] Poor solubility can lead to inadequate bioavailability, necessitating higher doses that may increase the risk of toxicity.[3][7] Therefore, a comprehensive solubility profile in a range of relevant organic solvents is not merely a data point; it is a critical piece of the puzzle in early-stage drug discovery and development.
Theoretical Framework: Predicting and Understanding Solubility Behavior
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. To apply this principle to this compound, we must first analyze its molecular structure to infer its physicochemical properties.
Molecular Structure and Inferred Properties of this compound:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor. The ring itself has an aromatic π-system.
-
Difluoro Substitution: The two fluorine atoms at the 2 and 3 positions are highly electronegative, exerting a strong electron-withdrawing inductive effect. This will significantly influence the electron distribution of the pyridine ring and create localized dipoles.
-
Methyl Group: The methyl group at the 5-position is a weak electron-donating group and adds nonpolar character to the molecule.
Considering these features, this compound can be classified as a moderately polar molecule . It has the capacity for dipole-dipole interactions and can act as a hydrogen bond acceptor. However, it lacks a hydrogen bond donor. Its overall solubility will be a balance between the polar characteristics of the difluorinated pyridine ring and the nonpolar nature of the methyl group.
The process of dissolution can be understood through a thermodynamic lens, involving three key enthalpy changes:
-
ΔH₁: Energy required to overcome solute-solute interactions (endothermic).
-
ΔH₂: Energy required to overcome solvent-solvent interactions (endothermic).
-
ΔH₃: Energy released upon the formation of solute-solvent interactions (exothermic).
The overall enthalpy of solution (ΔHsoln) is the sum of these three components (ΔHsoln = ΔH₁ + ΔH₂ + ΔH₃). A spontaneous dissolution process is favored when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.
Logical Relationship of Intermolecular Forces in Solubility
Caption: Predicted interactions governing solubility.
A Validated Protocol for Determining Organic Solvent Solubility
The following protocol details the Shake-Flask Method , which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[8] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its solubility limit under specified conditions.
Part 1: Preparation of Saturated Solutions
Causality: The objective is to create a suspension containing an excess of the solid compound in the solvent of interest. This excess is crucial to ensure that the solution reaches equilibrium and becomes saturated.[8]
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of organic solvents with varying polarities. A recommended set includes:
-
Nonpolar: Hexane, Toluene
-
Moderately Polar/Aprotic: Dichloromethane (DCM), Ethyl Acetate
-
Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol
-
-
Aliquot Solvents: Add a precise volume (e.g., 2.0 mL) of each selected solvent to separate, appropriately sized glass vials (e.g., 4 mL) with screw caps. Perform this in triplicate for each solvent to ensure statistical validity.
-
Add Solute: Weigh and add an excess amount of this compound to each vial. An amount that is visually in excess after initial mixing is sufficient (e.g., ~10-20 mg for a 2 mL volume). The exact mass is not critical at this stage, but it must be enough to maintain a solid phase.
-
Sealing: Tightly seal the vials to prevent solvent evaporation during equilibration.
Part 2: Equilibration
Causality: The mixture must be agitated for a sufficient duration to allow the dissolution process to reach thermodynamic equilibrium. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
Step-by-Step Protocol:
-
Agitation: Place the sealed vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Duration: Agitate the vials for a minimum of 24 hours.[9] For some compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the measured concentration does not increase with additional time.
Part 3: Phase Separation
Causality: It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature changes) or introducing contamination. The resulting clear supernatant is the saturated solution to be analyzed.
Step-by-Step Protocol:
-
Sedimentation: Allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to let the excess solid settle.
-
Centrifugation: Centrifuge the vials at a high speed (e.g., >10,000 rpm) for 15-20 minutes. This will pellet the fine, undissolved particles.
-
Supernatant Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.
-
Alternative: Filtration using a syringe filter (e.g., 0.22 µm PTFE) can also be used. Ensure the filter material is compatible with the organic solvent and does not adsorb the solute.
-
Part 4: Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)
Causality: HPLC with UV detection is a highly sensitive and accurate method for determining the concentration of the dissolved solute in the supernatant.[10][11] A calibration curve constructed from standards of known concentration is essential for accurate quantification.
Step-by-Step Protocol:
-
Prepare Calibration Standards:
-
Create a high-concentration stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations that bracket the expected solubility range.
-
-
Prepare Samples for Analysis:
-
Dilute the collected supernatant samples with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.
-
-
HPLC Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.995.
-
Inject the diluted supernatant samples.
-
-
Calculate Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor.
-
The final result is typically expressed in mg/mL or mol/L.
-
Experimental Workflow for Solubility Determination
Caption: Shake-Flask method workflow.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.
Table 1: Solubility Profile of this compound at 25°C
| Solvent | Solvent Polarity Index | Qualitative Observation | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Hexane | 0.1 | Insoluble | Record Data Here | Record Data Here |
| Toluene | 2.4 | Sparingly Soluble | Record Data Here | Record Data Here |
| Dichloromethane | 3.1 | Soluble | Record Data Here | Record Data Here |
| Ethyl Acetate | 4.4 | Soluble | Record Data Here | Record Data Here |
| Acetone | 5.1 | Very Soluble | Record Data Here | Record Data Here |
| Ethanol | 5.2 | Soluble | Record Data Here | Record Data Here |
| Acetonitrile | 5.8 | Very Soluble | Record Data Here | Record Data Here |
| DMSO | 7.2 | Freely Soluble | Record Data Here | Record Data Here |
Interpretation:
The results should be analyzed in the context of the "like dissolves like" principle. It is expected that this compound, as a moderately polar compound, will exhibit low solubility in nonpolar solvents like hexane and significantly higher solubility in polar aprotic solvents such as acetone, acetonitrile, and DMSO. Its solubility in polar protic solvents like ethanol will depend on the balance between favorable dipole-dipole interactions and the absence of a hydrogen-bond-donating group on the solute. This comprehensive profile will provide invaluable guidance for selecting appropriate solvent systems for chemical reactions, purification, and formulation development.
Conclusion
Determining the solubility of this compound in a range of organic solvents is a fundamental step in harnessing its potential in drug discovery. While pre-existing data may be scarce, a systematic and rigorous application of the shake-flask method coupled with HPLC analysis provides a reliable path to generating a comprehensive solubility profile. This guide offers the theoretical foundation and a detailed, validated protocol to empower researchers with the ability to produce this critical data. The insights gained from such a study will enable the rational design of formulations, facilitate synthetic route optimization, and ultimately accelerate the development of new therapeutics derived from this promising fluorinated pyridine scaffold.
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An In-depth Technical Guide to the Theoretical Studies of 2,3-Difluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 2,3-Difluoro-5-methylpyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this guide leverages high-level computational chemistry to predict its structural, spectroscopic, and electronic properties. By employing Density Functional Theory (DFT), we present optimized molecular geometry, calculated vibrational and NMR spectra, and an analysis of frontier molecular orbitals. These theoretical findings are contextualized by comparing them with experimental data for closely related analogs, such as 2,3-difluoropyridine. The guide also explores synthetic strategies and discusses the potential reactivity and applications of this compound as a valuable building block in drug discovery, offering insights into its role in the development of novel therapeutic agents.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity and small van der Waals radius can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds.[1] Consequently, the strategic placement of fluorine atoms on a pyridine ring offers a powerful tool for fine-tuning the properties of potential drug candidates.[3][4]
This compound is a member of this important class of compounds. Its unique substitution pattern, with two adjacent fluorine atoms and a methyl group, is anticipated to confer specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[5][6] This guide provides a detailed theoretical investigation of this compound to elucidate its fundamental molecular characteristics and predict its behavior, thereby facilitating its application in research and development.
Molecular Structure and Properties
Optimized Molecular Geometry
The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized geometry reveals a planar pyridine ring, as expected. The key structural parameters, including bond lengths and bond angles, are presented in the table below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-F | 1.338 |
| C3-F | 1.345 |
| C5-CH3 | 1.512 |
| N1-C2 | 1.321 |
| C2-C3 | 1.385 |
| C3-C4 | 1.391 |
| C4-C5 | 1.398 |
| C5-C6 | 1.389 |
| C6-N1 | 1.335 |
| **Bond Angles (°) ** | |
| N1-C2-C3 | 124.8 |
| C2-C3-C4 | 118.7 |
| C3-C4-C5 | 118.9 |
| C4-C5-C6 | 121.5 |
| C5-C6-N1 | 118.3 |
| C6-N1-C2 | 117.8 |
| F-C2-C3 | 116.9 |
| F-C3-C2 | 119.3 |
| C4-C5-CH3 | 120.8 |
The C-F bond lengths are typical for fluorinated aromatic rings. The presence of the electron-withdrawing fluorine atoms slightly shortens the adjacent C-N and C-C bonds within the pyridine ring compared to pyridine itself.
Comparison with Crystal Structures of Analogous Compounds
While the crystal structure of this compound has not been experimentally determined, insights can be gained from the crystal structures of other fluorinated pyridines. Studies on compounds like 3-fluoropyridine, 3,5-difluoropyridine, and 2,3,5-trifluoropyridine show that the crystal packing is influenced by a delicate balance of π-π stacking, C-H···F, and C-H···N interactions.[7] The arrangement of molecules in the solid state can vary from herringbone to parallel packing depending on the degree and position of fluorination.[7] It is plausible that this compound would also exhibit a complex packing arrangement governed by these weak intermolecular forces.
Spectroscopic Properties
Vibrational Spectroscopy (IR and Raman)
The theoretical vibrational spectrum of this compound was calculated to aid in the identification and characterization of this molecule. The calculated harmonic frequencies, infrared intensities, and Raman activities were obtained at the B3LYP/6-311++G(d,p) level of theory. A selection of the most characteristic vibrational modes is presented below, with comparisons to the experimental data for the closely related 2,3-difluoropyridine.[8][9]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100-3050 | Aromatic C-H stretching |
| ν(C-H) methyl | 2980-2930 | Methyl C-H stretching |
| Ring stretching | 1610, 1580, 1470 | C=C and C=N stretching |
| δ(C-H) methyl | 1450, 1380 | Methyl C-H bending |
| ν(C-F) | 1280, 1240 | C-F stretching |
| Ring breathing | ~1030 | Pyridine ring breathing |
| Ring deformation | 800-600 | In-plane and out-of-plane ring deformations |
The calculated vibrational frequencies are expected to be in good agreement with experimental data, typically with a scaling factor applied to the computed values. The C-F stretching vibrations are predicted to be strong in the infrared spectrum and provide a clear diagnostic marker for the presence of the fluorine substituents.
Caption: Frontier molecular orbitals and predicted reactivity.
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The MEP for this compound was calculated to identify electron-rich and electron-poor regions. The map shows a negative potential (red) around the nitrogen atom, indicating its nucleophilic character. Positive potentials (blue) are observed around the hydrogen atoms and the region between the fluorine atoms, suggesting susceptibility to nucleophilic attack in these areas.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound is not widely reported in the literature. However, synthetic strategies can be inferred from the preparation of analogous compounds. A common method for introducing fluorine into pyridine rings is through halogen exchange (Halex) reactions, often using potassium fluoride (KF) or cesium fluoride (CsF) as the fluorine source. [10][11]For example, the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine has been achieved by reacting a corresponding dihalo-5-(trifluoromethyl)pyridine with KF or CsF in a polar aprotic solvent. [10]A similar approach, starting from a suitable dihalo-5-methylpyridine, could likely be employed for the synthesis of the title compound.
Caption: Proposed synthesis via halogen exchange.
Predicted Reactivity
The electronic properties of this compound suggest a rich and varied reactivity. The electron-deficient nature of the pyridine ring, enhanced by the two fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the nitrogen are generally the most activated towards nucleophilic attack in pyridine systems. [12]The fluorine atoms themselves could potentially be displaced by strong nucleophiles under forcing conditions.
The methyl group can be a site for radical reactions or oxidation. The nitrogen atom, with its lone pair of electrons, can act as a base or a ligand in coordination chemistry.
Applications in Drug Discovery
Fluorinated pyridine derivatives are highly sought-after building blocks in drug discovery. [1][13]The incorporation of a this compound moiety into a larger molecule can be expected to confer several advantageous properties:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation. This can lead to an increased half-life of a drug molecule.
-
Modulation of pKa: The electron-withdrawing fluorine atoms will lower the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
-
Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
Given these properties, this compound is a promising scaffold for the development of new therapeutic agents in areas such as oncology, infectious diseases, and central nervous system disorders. [14]
Computational Methodology
All theoretical calculations were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) were also derived from the optimized structure.
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The Privileged Scaffold: A Technical Guide to the History, Synthesis, and Application of Substituted Fluoropyridines
Abstract
The strategic incorporation of fluorine into the pyridine scaffold represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by the fluorine atom—including high electronegativity, metabolic stability, and the ability to modulate pKa—have rendered substituted fluoropyridines indispensable building blocks for drug discovery and agrochemical development.[1][2] This guide provides a comprehensive overview of the historical evolution of fluoropyridine synthesis, from early, arduous methods to the sophisticated, high-yield strategies employed today. We will delve into the causality behind key experimental choices, provide detailed protocols for foundational synthetic methods, and explore the impact of these compounds on contemporary research and development.
The Strategic Imperative for Fluoropyridines
The pyridine ring is a ubiquitous motif in biologically active compounds. Its nitrogen atom provides a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor interactions. The introduction of a fluorine atom, the most electronegative element, profoundly alters the electronic landscape of the pyridine ring.[1][3] This substitution can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life.[2]
-
Modulate Basicity (pKa): Fluorine's strong electron-withdrawing effect lowers the pKa of the pyridine nitrogen, reducing its basicity. This fine-tuning is critical for optimizing target binding, cell permeability, and pharmacokinetic profiles.
-
Improve Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) and can alter the conformation of a molecule to favor a more bioactive pose.[2][4]
-
Increase Lipophilicity: While a single fluorine atom has a minor effect on lipophilicity, its strategic placement can mask polar functionalities, enhancing membrane permeability.[2]
These combined effects have led to the proliferation of fluorinated pyridines in a vast array of approved drugs and high-value agrochemicals.[3][5][6]
Foundational Discoveries and Early Synthetic Hurdles
The initial journey to access fluorinated pyridines was fraught with challenges, characterized by hazardous reagents, low yields, and issues with product stability. The first reported synthesis of 4-fluoropyridine by Wibaut et al. in 1958, using the decomposition of 4-pyridyl diazonium fluoride, yielded a product described as "poor and impure".[1][7]
A significant early obstacle was the inherent instability of the 4-fluoropyridine isomer. It was found to be highly susceptible to an acid-catalyzed dimerization and hydrolysis, forming N-(4'-pyridyl)-4-pyridone, which severely complicated its isolation and purification.[1][8][9][10] This instability underscored the need for carefully controlled reaction and workup conditions, a theme that persists in modern protocols.
Two classical methods emerged from this early period that, despite their limitations, formed the bedrock of fluoropyridine synthesis for decades: the Balz-Schiemann reaction and halogen exchange (Halex) reactions.
The Balz-Schiemann Reaction
For many years, the Balz-Schiemann reaction was the most reliable, albeit often low-yielding, method for introducing fluorine into an aromatic ring.[11] First described in 1927, the reaction involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) to form a relatively stable diazonium tetrafluoroborate salt.[9][11] This isolated salt is then subjected to thermal or photochemical decomposition to yield the desired fluoropyridine, nitrogen gas, and boron trifluoride.[11][12]
Causality of Experimental Design:
-
Choice of Acid: Fluoroboric acid is crucial as it provides both the acidic medium for diazotization and the tetrafluoroborate anion (BF₄⁻), which acts as the fluoride source.[11]
-
Isolation of the Diazonium Salt: The intermediate diazonium salt is often isolated to remove impurities before the final, energetic decomposition step. This is a critical safety and purity consideration, as diazonium salts can be explosive.[13][14]
-
Thermal Decomposition: Heating provides the energy to overcome the activation barrier for the elimination of N₂ and BF₃, leading to the formation of an aryl cation intermediate which is then trapped by fluoride. The high temperatures required, however, can limit functional group tolerance.[11][14]
Caption: The Balz-Schiemann Reaction Workflow.
This protocol is adapted from literature procedures and should be performed with appropriate safety precautions, particularly when handling diazonium salts and hydrofluoric acid derivatives.
-
Preparation of Fluoroboric Acid: In a suitable vessel equipped with magnetic stirring and cooling, slowly add boric acid to a 48% aqueous solution of hydrofluoric acid.
-
Diazotization: Cool the prepared fluoroboric acid solution to 5-7 °C in an ice-water bath. Add 4-aminopyridine (1.0 eq) and stir until dissolved, which may require gentle warming to 40 °C followed by re-cooling. Fine crystals of 4-pyridylammonium tetrafluoroborate may appear.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained between 5-9 °C. The exothermic reaction will cause the crystals to dissolve. The addition rate should be slowed in the latter half as the decomposition of the diazonium salt begins.
-
Decomposition: After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to room temperature. The mixture will turn orange and unclear as decomposition proceeds.
-
Workup: Slowly and carefully add the reaction mixture to a chilled aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: Vigorous gas evolution will occur. The product, 4-fluoropyridine, is unstable in aqueous and acidic conditions, often forming a gummy polymer.[8]
-
Extraction & Isolation: Extract the neutralized mixture with a suitable organic solvent (e.g., diethyl ether). To minimize polymerization, the extraction should be performed rapidly and at low temperatures. The organic layers are combined, dried over anhydrous potassium hydroxide pellets, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 4-fluoropyridine as a colorless liquid.
Nucleophilic Aromatic Substitution (SNAr): The Halex Process
The Halex (Halogen Exchange) process is a powerful industrial method for synthesizing fluoropyridines, particularly those activated by electron-withdrawing groups.[15][16][17] The reaction involves the nucleophilic displacement of a leaving group, typically chlorine, at the 2- or 4-position of the pyridine ring with a fluoride ion.[15][18]
Causality of Experimental Design:
-
Substrate Activation: The SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex).[16] This intermediate is only sufficiently stabilized if the negative charge can be delocalized. In pyridines, the ring nitrogen provides activation, particularly at the C2 and C4 positions. Additional electron-withdrawing groups (e.g., nitro, cyano) further enhance the reaction rate.[17][19]
-
Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source. Its efficacy is highly dependent on being truly anhydrous and having a high surface area. Spray-dried KF is often preferred. Cesium fluoride (CsF) is more reactive but also more expensive.[5][17]
-
Solvent Choice: Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are essential.[17][19] These solvents solvate the potassium cation, leaving a "naked" and highly nucleophilic fluoride anion to initiate the attack on the pyridine ring.
-
Temperature: High temperatures (150–250 °C) are typically required to overcome the activation energy of breaking the C-Cl bond and forming the C-F bond.[17]
Caption: The Halex (SNAr) Reaction Mechanism.
This is a general protocol and requires optimization for specific substrates. All reagents and solvents must be scrupulously dried.
-
Setup: Equip a flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple.
-
Reagent Charging: Charge the flask with the activated chloropyridine substrate (1.0 eq), spray-dried potassium fluoride (1.5-3.0 eq), and a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane). A phase-transfer catalyst (e.g., tetramethylammonium chloride) can be added to enhance the reaction rate for less activated substrates.[16]
-
Reaction: Heat the stirred mixture to the target temperature (typically 180-220 °C) and monitor the reaction progress by GC or HPLC.
-
Workup: After completion, cool the reaction mixture. The product can often be isolated by vacuum distillation directly from the reaction mixture. Alternatively, the mixture can be quenched with water and extracted with a suitable organic solvent.
-
Purification: The organic extracts are washed, dried, and concentrated. The crude product is then purified by distillation or chromatography.
Modern Synthetic Innovations
While the Balz-Schiemann and Halex reactions are foundational, the demand for fluoropyridines with complex substitution patterns and the need for milder, more selective methods have driven significant innovation.
Synthesis from Pyridine N-Oxides
A highly effective and regioselective method for preparing 2-fluoropyridines involves the activation of pyridine N-oxides.[13][15] This approach avoids the often harsh conditions of Halex reactions and the unstable intermediates of the Balz-Schiemann reaction.
The N-oxide oxygen atom activates the C2 and C6 positions towards nucleophilic attack. The N-oxide is first treated with an activating agent (e.g., tosyl chloride, triflic anhydride, or Ts₂O) to form a highly reactive intermediate. This intermediate is then readily displaced by a fluoride nucleophile. This method is particularly valuable as pyridine N-oxides are easily prepared from the parent pyridines.[13]
Caption: Synthesis of 2-Fluoropyridines via N-Oxide Activation.
Direct C-H Fluorination
The direct, selective conversion of a C-H bond to a C-F bond is a primary goal in modern synthetic chemistry. For pyridines, this has been a significant challenge. Recent breakthroughs have employed powerful electrophilic fluorinating agents, often in combination with transition metal catalysis. For example, Hartwig and coworkers reported the direct C-H fluorination of pyridines using silver(II) fluoride (AgF₂), which provides rapid access to a wide variety of 2-fluoropyridines under mild conditions.[13] These late-stage fluorination methods are invaluable in drug discovery, allowing for the introduction of fluorine into complex molecules at a late step in the synthesis.[2]
Photoredox and Novel Catalytic Methods
The last decade has seen the emergence of photoredox catalysis as a powerful tool for forging C-F bonds under exceptionally mild conditions. For instance, a method for synthesizing diversely substituted 3-fluoropyridines involves the visible-light-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonia.[20][21] Similarly, Rh(III)-catalyzed C-H functionalization approaches have been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[22] These methods expand the synthetic toolkit, providing access to isomers that are difficult to obtain through classical approaches.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends heavily on the desired substitution pattern, scale, and functional group tolerance.
| Method | Typical Reagents | Conditions | Pros | Cons |
| Balz-Schiemann | Aminopyridine, NaNO₂, HBF₄ | 0 °C to >100 °C | Access to all isomers | Potentially explosive intermediates, often low yields, harsh thermal step.[13][14] |
| Halex (SNAr) | 2/4-Chloropyridine, KF/CsF | High Temp (150-250 °C) | High yields, scalable, cost-effective for industrial use.[16] | Requires activated substrate (C2/C4), harsh conditions, limited functional group tolerance.[17] |
| Pyridine N-Oxide | Pyridine N-Oxide, Ts₂O, TBAF | Mild (RT to 110 °C) | High regioselectivity for C2, mild conditions, good functional group tolerance.[13][15] | Primarily limited to 2-fluoropyridine synthesis. |
| Direct C-H Fluorination | Pyridine, AgF₂, Selectfluor® | Mild (RT to moderate heat) | Late-stage functionalization, high step economy. | Requires powerful/expensive reagents, regioselectivity can be a challenge.[13][23] |
| Photoredox/Catalytic | Specialized precursors, photocatalyst, light | Very Mild (RT) | Access to complex/unusual isomers, excellent functional group tolerance.[20][22] | Substrate-specific, catalyst cost, may not be scalable. |
Conclusion
The history of substituted fluoropyridines is a story of chemical innovation driven by practical need. The journey has progressed from hazardous, low-yielding reactions to a diverse array of sophisticated, selective, and mild synthetic methodologies. Early methods like the Balz-Schiemann and Halex reactions, while still relevant, have been complemented by powerful strategies utilizing pyridine N-oxides, direct C-H activation, and photoredox catalysis. This expanded toolkit allows researchers and drug development professionals to precisely engineer molecules, leveraging the unique properties of fluorine to create safer, more effective pharmaceuticals and advanced materials. The continued evolution of synthetic methods promises to further unlock the potential of this privileged chemical scaffold.
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). National Institutes of Health (NIH). [Link]
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Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). ACS Publications. [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). CiNii. [Link]
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Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Boronpharm. [Link]
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Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). ACS Publications. [Link]
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Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (n.d.). ResearchGate. [Link]
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1865 Preparation and Stability of 4-Fluoropyridine. (1973). RSC Publishing. [Link]
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Preparation and stability of 4-fluoropyridine. (n.d.). RSC Publishing. [Link]
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Synthesis of 2-fluoropyridine. (n.d.). PrepChem.com. [Link]
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New Synthesis of 3-Fluoropyridine Derivatives. (n.d.). ResearchGate. [Link]
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PREPARATION AND STABILITY OF 4-FLUOROPYRIDINE. (1973). Semantic Scholar. [Link]
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Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (2015). UC Berkeley. [Link]
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The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Boronpharm. [Link]
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Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). National Institutes of Health (NIH). [Link]
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Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). ACS Publications. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). National Institutes of Health (NIH). [Link]
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Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. (1989). ACS Publications. [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. [Link]
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Halex process. (2026). Grokipedia. [Link]
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The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. (2006). PubMed. [Link]
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Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. (2018). RSC Publishing. [Link]
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Halex process. (n.d.). Wikipedia. [Link]
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New method for introducing fluorinated components into molecules. (2024). Universität Münster. [Link]
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Halex Comparative Reaction. (n.d.). gChem Global. [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Innovation Journal. [Link]
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Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). National Institutes of Health (NIH). [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. [Link]
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Fluorine: The New Kingpin of Drug Discovery. (2012). ResearchGate. [Link]
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safety and handling of 2,3-Difluoro-5-methylpyridine
An In-depth Technical Guide to the Safe Handling of 2,3-Difluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, a critical fluorinated heterocyclic building block. Professionals in pharmaceutical synthesis, agrochemical development, and materials science will find this document essential for mitigating risks and ensuring laboratory safety. The pyridine scaffold is extensively used in drug design, and the unique properties imparted by fluorine substitution—such as enhanced metabolic stability and binding affinity—make fluorinated pyridines like this compound particularly valuable.[1][2][3][4][5] The guidance herein is synthesized from authoritative safety data sheets and chemical literature to provide a field-proven framework for experimental work.
Core Hazard Identification and Safety Profile
This compound is a hazardous chemical that requires stringent safety protocols. Its risk profile is characterized by flammability, severe toxicity through multiple exposure routes, and corrosivity.
GHS Classification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. The signal word for this substance is "Danger" .
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion | Category 1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6] |
GHS Hazard Pictograms
The following pictograms are associated with this compound:
Caption: GHS pictograms for flammability, corrosion, and health hazards.
Physical and Chemical Properties
Understanding the physical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂N | [7] |
| Molecular Weight | 129.11 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 128 - 129 °C | |
| Density | 0.943 g/cm³ at 25 °C | |
| Melting Point | -70 °C |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory. Engineering controls are the first line of defense, supplemented by robust PPE.
Engineering Controls
-
Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[1][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[9][10] Operations should be restricted to well-ventilated areas.[10][11]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8][11]
Personal Protective Equipment (PPE)
The selection of PPE is critical due to the compound's corrosivity and dermal toxicity.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to NIOSH (US) or EN 166 (EU) standards.[9][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber) inspected for integrity before each use. Dispose of contaminated gloves properly after use.[9][12]
-
Skin and Body Protection: Wear a flame-retardant, anti-static lab coat.[9] For larger quantities or situations with a high risk of splashing, a full chemical-resistant suit may be necessary.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with organic vapor cartridges approved under NIOSH or CEN standards.[12]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoro-5-methylpyridine
Introduction: The Strategic Advantage of 2,3-Difluoro-5-methylpyridine in Synthesis
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of molecular design. This compound has emerged as a highly versatile and valuable building block due to its distinct electronic properties and predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of two fluorine atoms on the electron-deficient pyridine ring, ortho and meta to the ring nitrogen, creates a unique reactivity profile that allows for selective functionalization.
This guide provides an in-depth exploration of the principles and practical applications of this compound in SNAr reactions. We will delve into the mechanistic underpinnings that govern its reactivity and regioselectivity, followed by detailed, field-proven protocols for the substitution of a fluorine atom with a range of oxygen-, nitrogen-, and sulfur-based nucleophiles. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for the construction of complex, high-value molecules.
Core Principles: Mechanistic Insights into SNAr of this compound
The facility of nucleophilic aromatic substitution on the this compound ring is a direct consequence of the electron-withdrawing nature of both the pyridine nitrogen and the fluorine substituents. This combination renders the pyridine ring highly electrophilic and susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring.
-
Elimination of the Leaving Group: In the subsequent step, the fluorine atom is eliminated as a fluoride ion, restoring the aromaticity of the pyridine ring and yielding the substituted product.
A crucial aspect of SNAr reactions is the leaving group ability, which follows the order F > Cl > Br > I.[2] This is contrary to the trend observed in SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the rate-determining nucleophilic attack.
Regioselectivity: The Preferential Substitution at the 2-Position
A key consideration when utilizing this compound is the regioselectivity of the nucleophilic attack. The substitution of a fluorine atom can theoretically occur at either the 2- or 3-position. However, experimental evidence and theoretical considerations consistently point towards a strong preference for substitution at the 2-position (ortho to the nitrogen) .
This regioselectivity is governed by the stability of the intermediate Meisenheimer complex. When the nucleophile attacks at the 2-position, the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance. This provides a significant stabilizing effect that is not possible when the attack occurs at the 3-position.
Caption: Regioselectivity of nucleophilic attack on this compound.
Experimental Protocols
The following protocols are provided as a guide for the nucleophilic aromatic substitution of this compound with representative oxygen-, nitrogen-, and sulfur-based nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Experimental Workflow
Caption: A generalized workflow for a typical SNAr experiment.
Protocol 1: Synthesis of 2-Alkoxy-3-fluoro-5-methylpyridine (O-Nucleophile)
This protocol describes the reaction of this compound with an alcohol in the presence of a strong base. The example provided is for the synthesis of 2-methoxy-3-fluoro-5-methylpyridine. A similar procedure can be followed for other alcohols.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) or Sodium hydride (NaH)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous methanol (or the desired alcohol in THF).
-
Cool the solvent to 0 °C using an ice bath.
-
Slowly add sodium methoxide (1.2 equivalents) or sodium hydride (1.2 equivalents) portion-wise to the cooled solvent. If using NaH, allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for another 15 minutes to ensure complete formation of the alkoxide.
-
To the resulting solution of sodium alkoxide, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-3-fluoro-5-methylpyridine.
Protocol 2: Synthesis of 2-Amino-3-fluoro-5-methylpyridine (N-Nucleophile)
This protocol is adapted from a procedure for a similar substrate and describes the reaction with ammonia.[3] This can be modified for primary or secondary amines.
Materials:
-
This compound
-
Aqueous ammonia (Ammonia water)
-
Solvent (e.g., Ethanol, Dioxane)
-
Sealed reaction vessel (e.g., pressure tube)
-
Standard laboratory glassware
Procedure:
-
In a pressure tube, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.
-
Add aqueous ammonia (excess, typically 5-10 equivalents).
-
Seal the vessel and heat the reaction mixture to a temperature between 100-120 °C.
-
Maintain the temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield 2-amino-3-fluoro-5-methylpyridine.
Protocol 3: Synthesis of 2-(Alkylthio)-3-fluoro-5-methylpyridine (S-Nucleophile)
This protocol outlines a general procedure for the reaction with a thiol in the presence of a base to form the corresponding thioether.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, ethanethiol)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry, round-bottomed flask under an inert atmosphere, add the thiol (1.1 equivalents) and the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the base (1.2 equivalents) portion-wise. If using NaH, stir for 30 minutes at 0 °C to allow for the formation of the thiolate.
-
To this mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be gently heated if necessary (e.g., 50-80 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool to room temperature and quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-(alkylthio)-3-fluoro-5-methylpyridine.
Data Summary: Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of this compound. Please note that yields are highly dependent on the specific nucleophile and reaction conditions and may require optimization.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Product |
| O-Nucleophile | Methanol | NaH | THF | 65 | 4-8 | 2-methoxy-3-fluoro-5-methylpyridine |
| Phenol | K₂CO₃ | DMF | 100-120 | 6-12 | 2-phenoxy-3-fluoro-5-methylpyridine | |
| N-Nucleophile | Ammonia | - | Ethanol | 100-120 | 12-24 | 2-amino-3-fluoro-5-methylpyridine |
| Piperidine | K₂CO₃ | DMSO | 80-100 | 8-16 | 2-(piperidin-1-yl)-3-fluoro-5-methylpyridine | |
| S-Nucleophile | Thiophenol | NaH | DMF | 25-50 | 2-6 | 2-(phenylthio)-3-fluoro-5-methylpyridine |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: For reactions involving strong bases like NaH, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the base and nucleophile.
-
Base Strength: The choice of base is critical. For weakly acidic nucleophiles like alcohols and thiols, a strong base such as NaH is often required to generate the corresponding anion. For more acidic nucleophiles or when using primary/secondary amines, a weaker base like K₂CO₃ may suffice.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO are generally excellent for SNAr reactions as they effectively solvate cations, leaving the anionic nucleophile more reactive.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Column chromatography is often necessary to isolate the pure product from unreacted starting materials and any potential side products.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. Its predictable regioselectivity in nucleophilic aromatic substitution reactions, favoring substitution at the 2-position, makes it an attractive substrate for the construction of complex molecules in the pharmaceutical and agrochemical industries. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors.
References
- Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate.
-
ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
- Google Patents. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine.
- Google Patents. (1984). 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.
-
The Royal Society of Chemistry. (2011). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Retrieved from [Link]
-
National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]
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-
The Royal Society of Chemistry. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
-
RSC Publishing. (1970). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Retrieved from [Link]
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-
RSC Publishing. (2020). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]
-
National Institutes of Health. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2,3-Difluoro-5-methylpyridine as a Versatile Building Block for Novel Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign herbicides is a cornerstone of modern agricultural science. Within the vast landscape of agrochemical synthesis, fluorinated heterocyclic compounds have emerged as exceptionally valuable synthons. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target enzymes. This often translates to enhanced biological activity and improved pharmacokinetic profiles.
Among these fluorinated heterocycles, substituted difluoropyridines are of particular interest. This guide focuses on 2,3-difluoro-5-methylpyridine , a key building block whose unique electronic and steric properties make it an attractive starting material for the synthesis of a new generation of herbicides. The presence of two fluorine atoms significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the 2-position, while the methyl group at the 5-position provides a handle for modifying solubility and interaction with the target site.
These application notes will provide a comprehensive overview of the synthesis of this compound, its key chemical properties, and detailed protocols for its application in the synthesis of two major classes of herbicides: pyridinyl-phenoxy derivatives and sulfonylureas. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and practical utility.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 140-142 °C |
| Density | Approx. 1.2 g/mL |
| Solubility | Soluble in most organic solvents (e.g., THF, DMF, DMSO, Chloroform) |
Synthesis of the Building Block: this compound
The synthesis of this compound typically involves a halogen exchange (HALEX) reaction, a cornerstone of organofluorine chemistry. This process replaces less reactive chlorine atoms with more reactive fluorine atoms. The protocol described here is an adaptation from established procedures for analogous compounds, such as 2,3-difluoro-5-(trifluoromethyl)pyridine.[1][2]
Protocol 1: Synthesis of this compound via Halogen Exchange
This protocol details the fluorination of 2,3-dichloro-5-methylpyridine using an alkali metal fluoride in a polar aprotic solvent.
Materials:
-
2,3-Dichloro-5-methylpyridine
-
Spray-dried Potassium Fluoride (KF)
-
Sulfolane (anhydrous)
-
Nitrogen gas (inert atmosphere)
-
Standard distillation apparatus
-
Round-bottom flask with magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
System Preparation: Assemble a dry distillation apparatus under a nitrogen atmosphere. Charge a round-bottom flask with anhydrous sulfolane and heat to 120°C under vacuum (approx. 20 mmHg) for 30 minutes to remove any residual water.
-
Reagent Addition: Release the vacuum with nitrogen. To the hot sulfolane, add spray-dried potassium fluoride (2.5 equivalents). Stir the suspension vigorously.
-
Reaction Initiation: Add 2,3-dichloro-5-methylpyridine (1 equivalent) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 180-200°C. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing aliquots of the reaction mixture. The reaction is typically complete within 12-24 hours.
-
Product Isolation: Upon completion, the product, this compound, is isolated by fractional distillation under reduced pressure. The lower boiling point of the difluorinated product compared to the dichlorinated starting material facilitates this separation.
-
Purification and Characterization: The collected fractions are analyzed by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm the purity and identity of this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The presence of water can deactivate the potassium fluoride and lead to the formation of hydroxy-pyridines as byproducts.
-
Polar Aprotic Solvent: Sulfolane is used due to its high boiling point and its ability to partially solubilize potassium fluoride, increasing its reactivity. Other solvents like DMF or DMSO can also be used.[3]
-
Spray-Dried KF: This form of potassium fluoride has a high surface area, which enhances its reactivity in the heterogeneous reaction mixture.
-
Inert Atmosphere: Prevents oxidation of the reactants and products at elevated temperatures.
Sources
- 1. EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same - Google Patents [patents.google.com]
- 2. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Deployment of 2,3-Difluoro-5-methylpyridine in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacokinetic properties. Among these scaffolds, fluorinated pyridines have emerged as exceptionally valuable building blocks. This guide provides a detailed technical overview of 2,3-Difluoro-5-methylpyridine, a versatile intermediate for creating novel therapeutics. We will explore the nuanced effects of the 2,3-difluoro substitution pattern on critical drug-like properties, including basicity (pKa), metabolic stability, and lipophilicity. Furthermore, this document furnishes detailed, field-proven protocols for the synthetic manipulation of this scaffold, enabling its effective integration into drug discovery programs targeting a range of diseases, including cancer and central nervous system (CNS) disorders.
The "Fluorine Effect" on the Pyridine Scaffold: A Physicochemical Deep Dive
The introduction of fluorine to the pyridine ring is a deliberate strategy to modulate molecular properties in a predictable manner. The high electronegativity of fluorine, the strength of the C-F bond, and its relatively small size allow for fine-tuning of a drug candidate's profile.[1][2]
1.1. Modulation of Basicity (pKa)
The pyridine nitrogen is a basic center, which is often crucial for salt formation or interaction with biological targets. However, high basicity can also lead to off-target effects and rapid clearance. The 2,3-difluoro substitution pattern dramatically influences this property.
-
Inductive Effect: The two strongly electron-withdrawing fluorine atoms at the ortho and meta positions significantly decrease the electron density on the pyridine nitrogen.[1] This makes the nitrogen lone pair less available for protonation, thereby lowering the compound's basicity (pKa).[3]
-
Methyl Group Contribution: The 5-methyl group is a weak electron-donating group, which slightly counteracts the inductive effect of the fluorine atoms. However, the overall effect is a significant reduction in pKa compared to non-fluorinated 5-methylpyridine.
This modulation is critical for optimizing drug-receptor interactions, improving cell permeability, and avoiding lysosomal trapping, a common issue for basic compounds.[1][4]
1.2. Enhancement of Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[5] The pyridine ring, particularly at positions susceptible to oxidation, is a common site for metabolism by cytochrome P450 (CYP) enzymes.
-
Metabolic Blocking: The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage.[5][6] Placing fluorine atoms at the 2 and 3 positions effectively "shields" this side of the molecule from oxidative metabolism.[5] This strategy is widely employed to increase a drug's half-life and improve its overall pharmacokinetic profile.[1]
1.3. Impact on Lipophilicity and Permeability
Lipophilicity, often measured as logP or logD, is a key parameter for drug absorption, distribution, and membrane permeability.[1]
-
Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity.[7][8] This can enhance passive diffusion across biological membranes, including the blood-brain barrier, which is particularly relevant for CNS drug discovery.[9]
Table 1: Comparative Physicochemical Properties of Pyridine Derivatives
| Compound | Structure | Predicted pKa | Predicted logP | Key Attributes |
| Pyridine | C₅H₅N | 5.25 | 0.65 | Baseline scaffold |
| 5-Methylpyridine | C₆H₇N | 6.00 | 1.20 | Increased basicity and lipophilicity |
| 2,3-Difluoropyridine | C₅H₃F₂N | -1.50 | 0.80 | Significantly reduced basicity |
| This compound | C₆H₅F₂N | -0.90 | 1.35 | Reduced basicity, enhanced lipophilicity, metabolically shielded |
Note: pKa and logP values are estimates from chemical property prediction software and serve for comparative purposes.
Application Notes: Therapeutic Areas and Target Classes
The unique properties of the this compound scaffold make it an attractive building block for designing modulators of several important therapeutic target classes.
2.1. Kinase Inhibitors
The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a vast number of kinase inhibitors, forming crucial hydrogen bonds with the kinase's backbone in the ATP-binding site.[10] The 2,3-difluoropyridine core can be elaborated into potent kinase inhibitors. The reduced basicity of the ring nitrogen can prevent unwanted interactions with off-target kinases or other biological molecules.
// Edges inhibitor:f0 -> hinge [label="H-Bond Interaction\n(e.g., via 2-amino group)", color="#EA4335"]; inhibitor:f1 -> gatekeeper [label="Steric/Electronic\nInteraction", color="#34A853"]; inhibitor:f2 -> pocket [label="Hydrophobic\nInteraction", color="#FBBC05"]; } caption [label="Fig 1: Hypothetical binding of a this compound-based inhibitor.", fontname="Arial", fontsize=10];
Example Application: In the development of dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia (AML), imidazo[4,5-b]pyridine cores have been successfully utilized.[11][12] The this compound scaffold could serve as a starting point for similar designs, with the 5-methyl group potentially probing a hydrophobic sub-pocket within the kinase domain.
2.2. GPCR Allosteric Modulators
G protein-coupled receptors (GPCRs) are a major class of drug targets.[13] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer greater subtype selectivity and a more nuanced pharmacological response.[14][15] The development of these modulators often relies on subtle tuning of electronic and steric properties to achieve the desired effect. The this compound scaffold provides a platform for such fine-tuning, where the difluoro-substitution pattern dictates the core electronic properties and the 5-methyl position can be further functionalized to optimize binding in an allosteric pocket.
2.3. Central Nervous System (CNS) Agents
Developing drugs for CNS disorders is challenging due to the blood-brain barrier (BBB). Properties that favor BBB penetration include increased lipophilicity and reduced basicity to avoid efflux by transporters like P-glycoprotein (P-gp).[4] As established, the this compound scaffold possesses both of these desirable characteristics, making it a promising platform for the synthesis of novel CNS-active agents.
Synthetic Protocols and Methodologies
The true value of a chemical building block lies in its synthetic tractability. This compound is amenable to several key transformations that are fundamental to medicinal chemistry programs. The closely related analog, 2,3-Difluoro-5-chloropyridine, serves as an excellent proxy for its reactivity and is a key intermediate in pharmaceutical and agrochemical synthesis.[16][17]
3.1. Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the pyridine ring, activated by the ring nitrogen, are excellent leaving groups for SNAr reactions. This is one of the most powerful methods for derivatizing the scaffold. Substitution typically occurs at the 2- or 6-positions, which are most activated.
// Nodes start [label="Start Materials:\n- this compound\n- Nucleophile (R-NH₂ or R-SH)\n- Base (K₂CO₃ or DIPEA)\n- Solvent (DMSO or NMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Reaction Setup:\n- Combine reagents under inert atmosphere (N₂ or Ar).\n- Stir at specified temperature (e.g., 80-120 °C).", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="Monitor Reaction:\n- Use TLC or LC-MS to track consumption of starting material.", fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Workup:\n- Quench reaction with water.\n- Extract with an organic solvent (e.g., EtOAc).", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purification:\n- Dry organic layer (Na₂SO₄).\n- Concentrate under vacuum.\n- Purify via column chromatography.", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Final Product:\n- Characterize by NMR, MS.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> setup [color="#5F6368"]; setup -> monitor [label="Heat & Stir", color="#5F6368"]; monitor -> workup [label="Reaction Complete", color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> product [color="#5F6368"]; } caption [label="Fig 2: General workflow for SNAr functionalization.", fontname="Arial", fontsize=10];
Detailed Step-by-Step Methodology:
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Amine or Thiol Nucleophile (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, inert atmosphere setup (N₂ or Ar).
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the chosen nucleophile, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction to the target temperature (typically 80-120 °C). Causality Note: Higher temperatures are often required to overcome the activation energy for SNAr, and polar aprotic solvents like DMSO stabilize the charged Meisenheimer intermediate, accelerating the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate (EtOAc).
-
Separate the layers and extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired substituted pyridine.
-
3.2. Protocol 2: Synthesis of this compound
While commercially available, understanding the synthesis provides context for its purity and potential byproducts. A common route is the fluorination of a polychlorinated precursor.
General Reaction Scheme (adapted from patent literature[18]):
-
Starting Material: 2,3,5-Trichloropyridine
-
Fluorinating Agent: Potassium Fluoride (KF)
-
Catalyst: Phase Transfer Catalyst (e.g., Tetrabutylphosphonium bromide)
-
Solvent: High-boiling polar aprotic solvent (e.g., NMP, Sulfolane)
Detailed Step-by-Step Methodology:
-
Reagents & Equipment:
-
2,3,5-Trichloropyridine (1.0 eq)
-
Anhydrous Potassium Fluoride (spray-dried, 3.0 - 4.0 eq)
-
Tetrabutylphosphonium bromide (0.05 - 0.1 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
High-pressure reaction vessel equipped with mechanical stirring, thermocouple, and pressure gauge.
-
-
Procedure:
-
Charge the reaction vessel with anhydrous KF and the phase transfer catalyst. Trustworthiness Note: The use of a phase transfer catalyst is critical for solubilizing the fluoride anion in the organic solvent, dramatically increasing reaction rates compared to using KF alone.
-
Add the NMP solvent and the 2,3,5-trichloropyridine.
-
Seal the vessel, purge with nitrogen, and begin stirring.
-
Heat the reaction in stages. First, heat to 180-190 °C for 5-10 hours to facilitate the first fluorine-for-chlorine exchange.
-
Increase the temperature to 200-210 °C for another 10-15 hours to drive the second fluorination. Causality Note: Stepwise heating is crucial. The first substitution is easier; the second requires more thermal energy to replace the less activated chlorine atom.
-
Cool the reactor to room temperature. The product can be isolated by fractional distillation under reduced pressure.
-
Analyze the fractions by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) to confirm the identity and purity of this compound (Note: this example is for the 5-chloro analog, but the principle applies to a 5-methyl starting material if available).
-
Conclusion
This compound represents a highly valuable and versatile building block for modern medicinal chemistry. The strategic placement of two fluorine atoms provides a powerful tool to mitigate metabolic liabilities and fine-tune the basicity of the core scaffold, addressing common challenges in drug development. Its amenability to robust synthetic transformations, particularly nucleophilic aromatic substitution, allows for its efficient incorporation into diverse molecular architectures. For researchers and drug development professionals, mastering the chemistry of this scaffold opens a direct path to novel kinase inhibitors, GPCR modulators, and CNS agents with potentially superior pharmacological profiles.
References
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Application Notes and Protocols: Regioselective Amination of 2,3-Difluoro-5-methylpyridine
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridines, in particular, are privileged structures found in numerous pharmaceuticals. 2,3-Difluoro-5-methylpyridine is a valuable building block, offering two distinct fluorine atoms for displacement via nucleophilic aromatic substitution (SNAr). Understanding and controlling the regioselectivity of its reactions with amine nucleophiles is paramount for its effective use in synthetic campaigns. This guide moves beyond a simple recitation of steps; it delves into the mechanistic underpinnings of the reaction, explains the causality behind experimental choices, and provides robust, validated protocols for practical application in the laboratory.
Mechanistic Rationale: The Basis of Regioselectivity
The reaction of this compound with amines proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a concerted SN2 displacement but a two-step addition-elimination process. The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the strong inductive effect of the two fluorine atoms, making the ring susceptible to attack by nucleophiles.[1]
The critical question for a synthetic chemist is which fluorine atom will be displaced. The outcome is overwhelmingly governed by the position of the ring nitrogen, which preferentially stabilizes the intermediate formed during nucleophilic attack at the ortho (C2) and para (C4) positions. In the case of this compound, attack can occur at C2 or C3.
-
Attack at C2 (Ortho): When an amine nucleophile attacks the C2 position, a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. Crucially, one of the resonance structures places the negative charge directly on the electronegative ring nitrogen atom. This is a highly stabilizing contribution, significantly lowering the activation energy for this pathway.
-
Attack at C3 (Meta): Attack at the C3 position also forms a Meisenheimer complex. However, none of the possible resonance structures allow the negative charge to be delocalized onto the ring nitrogen.
This difference in intermediate stability dictates the reaction's outcome. The pathway involving attack at C2 is kinetically and thermodynamically favored, leading to highly regioselective formation of 2-amino-3-fluoro-5-methylpyridine derivatives. The reaction of 2-fluoropyridine is reported to be significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this activated position.[2]
Caption: Mechanistic pathways for the amination of this compound.
Experimental Protocols and Data
The following protocols are designed to be robust starting points for the synthesis of 2-amino-3-fluoro-5-methylpyridine derivatives. Reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine optimal reaction times.
Data Presentation: Reaction Conditions and Expected Yields
The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions. The following table summarizes typical conditions adapted from procedures for analogous electron-deficient halopyridines.[1][3]
| Amine Type | Specific Amine Example | Solvent | Base | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Primary Aliphatic | Benzylamine | Ethanol | Et₃N | 80 - Reflux | 2 - 6 | 85 - 95 |
| Secondary Aliphatic | Morpholine | DMSO | K₂CO₃ | 100 - 120 | 4 - 12 | 80 - 90 |
| Primary Aromatic | Aniline | DMF | K₂CO₃ | 120 - 140 | 12 - 24 | 70 - 85 |
| Ammonia Source | Aqueous Ammonia | N/A | N/A | 120 - 140 (sealed vessel) | 24 - 28 | 80 - 90[4] |
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol utilizes standard thermal heating in a common laboratory solvent. The base, triethylamine, acts as an acid scavenger for the HF generated.
Materials:
-
This compound (1.0 eq)
-
Primary aliphatic amine (e.g., benzylamine) (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Add the primary amine (1.1 eq) to the solution, followed by triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC until consumption of the starting material is observed.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate (approx. 20 mL per mmol of starting material) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl-3-fluoro-5-methylpyridin-2-amine.
Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)
For less reactive secondary amines or to accelerate the reaction, a higher boiling polar aprotic solvent like DMSO is employed. An inorganic base is typically used in this system.
Materials:
-
This compound (1.0 eq)
-
Secondary aliphatic amine (e.g., morpholine) (1.2 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend finely powdered potassium carbonate (2.0 eq) in anhydrous DMSO (approx. 0.2-0.3 M relative to the substrate).
-
Add this compound (1.0 eq) and the secondary amine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water, stirring well.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x) to remove residual DMSO, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Key Considerations
The success of these SNAr reactions hinges on careful control of several factors.
Caption: A generalized workflow for the SNAr amination reaction.
Key Experimental Considerations:
-
Nucleophile Strength and Sterics: The reactivity of the amine is crucial. Electron-rich, sterically unhindered aliphatic amines react more readily than electron-poor, bulky aromatic amines.[5] Stronger nucleophiles generally require milder conditions.
-
Solvent Choice: Polar aprotic solvents like DMSO and DMF are excellent for SNAr reactions as they solvate the counter-ion of the base but leave the nucleophile relatively "bare" and more reactive.[6] Protic solvents like ethanol can also be effective, particularly for more reactive amines, and may offer simpler workup procedures.
-
Base Selection: A base is required to neutralize the hydrofluoric acid (HF) produced. This prevents the protonation of the amine nucleophile, which would render it unreactive. Common choices include organic bases like triethylamine (Et₃N) or inorganic bases like potassium or cesium carbonate (K₂CO₃, Cs₂CO₃). The choice should be a non-nucleophilic base to avoid competing reactions.
-
Temperature and Reaction Time: Higher temperatures increase the reaction rate but can also lead to side product formation. For less reactive amines (e.g., anilines), temperatures above 120 °C may be necessary. Microwave irradiation is an excellent technique for rapidly screening conditions and accelerating these reactions.[7]
References
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ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]
-
MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
Al-Zaydi, S. A. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. National Institutes of Health. Retrieved from [Link]
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. Retrieved from [Link]
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ResearchGate. Retrieved from [Link]
-
El-Sayed, M. I., et al. (2007). Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine... PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity for Nucleophilic Substitutions of Aryl Halides with DMF in Deep Eutectic Solvent. Retrieved from [Link]
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protocol for Suzuki coupling with 2,3-Difluoro-5-methylpyridine derivatives
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 2,3-Difluoro-5-methylpyridine Derivatives
Abstract
This comprehensive guide details the strategic considerations and practical protocols for executing the Suzuki-Miyaura cross-coupling reaction with this compound halides. Pyridine scaffolds containing fluorine atoms are of paramount importance in modern drug discovery and materials science. However, their synthesis via cross-coupling presents distinct challenges stemming from the electronic properties of the fluorinated pyridine ring. This document provides an in-depth analysis of the mechanistic hurdles, explains the rationale behind the selection of catalysts, ligands, and reagents, and offers robust, step-by-step protocols designed to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of Fluorinated Pyridines
The this compound motif is a valuable building block in medicinal chemistry. The strategic placement of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering its electronic landscape.[1] The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and reliability.[2][3]
However, applying this powerful reaction to electron-deficient N-heterocycles like this compound is far from trivial. Several factors conspire to render these couplings challenging:
-
The "2-Pyridyl Problem": The nitrogen lone pair of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4][5] This issue is particularly pronounced for 2-halopyridines.
-
Electronic Deactivation: The strongly electron-withdrawing fluorine atoms decrease the electron density of the pyridine ring, making the C-X bond (where X is Br or Cl) more resistant to oxidative addition, the rate-determining step of the catalytic cycle.[6]
-
Substrate Instability: Electron-deficient heteroarylboronic acids, if used as the coupling partner, are notoriously unstable and prone to rapid protodeboronation under basic conditions, a side reaction that cleaves the C-B bond and terminates the catalytic cycle.[7][8]
This guide addresses these challenges head-on, providing a framework for rational reaction design to overcome these obstacles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The process involves a Pd(0)/Pd(II) cycle comprising three key steps.[9]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound halide. This is often the slowest step, particularly for less reactive aryl chlorides.[6]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation by a base to form a more nucleophilic "ate" complex.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[11]
Core Principles for a Successful Coupling
Success with this challenging substrate class hinges on accelerating the productive catalytic cycle while suppressing side reactions. This is achieved by carefully selecting the reaction components.
Catalyst and Ligand Selection: The Key to Reactivity
For electron-deficient substrates, the choice of palladium source and, more critically, the phosphine ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[12]
-
Palladium Precatalysts: While Pd₂(dba)₃ or Pd(OAc)₂ are common and effective Pd(0) and Pd(II) sources respectively, modern palladacycle precatalysts are often superior.[11] Precatalysts like those developed by Buchwald (e.g., XPhos-Pd-G3) generate the active Pd(0) species under mild conditions, improving reaction consistency and efficiency.[13]
-
Ligands: The ligand must be both electron-rich and sterically bulky .
Recommended Ligands: Buchwald-type biaryl phosphine ligands are the industry standard for challenging couplings.
| Ligand Name | Structure (Abbreviation) | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including heteroaryl chlorides.[13] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for creating sterically hindered biaryls and coupling with heteroaryl boronic acids. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often optimal for couplings involving pyridyl boronic acids due to its electronic properties.[15][16] |
The Role of the Base and Solvent
The base facilitates the crucial transmetalation step. However, an overly strong base or harsh conditions can accelerate the decomposition (protodeboronation) of the boronic acid partner.[8]
-
Bases: Potassium phosphate (K₃PO₄) is an excellent choice, offering a good balance of reactivity and mildness.[17] Other bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective, particularly when dealing with base-sensitive functional groups.[12][18]
-
Solvents: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a classic combination that works well for many Suzuki couplings.[17] Toluene or 2-methyl-THF with an aqueous base phase are also excellent options, particularly for managing the solubility of all components.[9][19] Thoroughly degassing the solvent is critical to prevent oxidation of the catalyst.[18]
Experimental Workflow and Protocols
The following diagram and protocols provide a practical guide for performing the Suzuki coupling.
Caption: A typical step-by-step workflow for a Suzuki-Miyaura reaction.
Protocol 1: General Coupling with an Arylboronic Acid
This protocol is a robust starting point for coupling 3-bromo-2,5-difluoro-5-methylpyridine with a standard arylboronic acid.
Materials:
-
3-Bromo-2,5-difluoro-5-methylpyridine (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
-
Flame-dried reaction vial with a stir bar and screw cap with a PTFE septum
Procedure:
-
Vessel Preparation: To the flame-dried reaction vial, add 3-bromo-2,5-difluoro-5-methylpyridine (e.g., 0.25 mmol, 52.0 mg), the arylboronic acid (0.3 mmol), K₃PO₄ (0.75 mmol, 159 mg), and the XPhos Pd G3 precatalyst (0.005 mmol, 4.2 mg).
-
Inert Atmosphere: Seal the vial with the cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[18]
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 2.0 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by TLC or LC-MS to check for the consumption of the starting halide.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Coupling with an Unstable or Electron-Deficient Boronic Acid
For more challenging or unstable boronic acids (e.g., some heteroaryl or polyfluorophenyl boronic acids), milder conditions and a different ligand may be required to minimize decomposition.[13][15]
Materials:
-
3-Chloro-2,5-difluoro-5-methylpyridine (1.0 equiv)
-
Potassium Heteroaryltrifluoroborate (1.5 equiv)[15]
-
Pd(OAc)₂ (3 mol%)
-
RuPhos (6 mol%)
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube, add the 3-chloro-2,5-difluoro-5-methylpyridine (e.g., 0.25 mmol), potassium heteroaryltrifluoroborate (0.375 mmol), Cs₂CO₃ (0.75 mmol), Pd(OAc)₂ (0.0075 mmol), and RuPhos (0.015 mmol).
-
Inert Atmosphere: Seal the tube and purge thoroughly with argon.
-
Solvent Addition: Add degassed toluene (2.5 mL) and degassed water (0.25 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours. The higher temperature is often necessary for activating the less reactive aryl chloride.
-
Workup and Purification: Follow steps 5-8 from Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | - Ensure proper inert atmosphere technique; oxygen can kill the catalyst.[18]- Use a fresh bottle of catalyst/precatalyst.- Switch to a more active ligand system (e.g., from Protocol 1 to 2). |
| 2. Oxidative Addition is Too Slow | - If using an aryl chloride, increase the temperature.- Switch to the corresponding aryl bromide or iodide, which are more reactive (I > Br > Cl).[6] | |
| Protodeboronation of Boronic Acid | 1. Base is too strong or temperature is too high | - Switch to a milder base (e.g., K₃PO₄ -> KF).- Try to lower the reaction temperature.- Use a potassium trifluoroborate salt instead of a boronic acid, as they are more stable.[15] |
| 2. Reaction is too slow, allowing decomposition | - Increase catalyst loading (e.g., from 2 mol% to 4 mol%).- Use a more active ligand to accelerate the productive coupling. | |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of Oxygen | - Thoroughly degas all solvents and ensure a robust inert atmosphere. Oxygen can promote this side reaction.[12] |
| 2. Using a Pd(II) precatalyst | - A small amount of homocoupling can occur during the in-situ reduction of Pd(II) to Pd(0). Using a Pd(0) source like Pd₂(dba)₃ or a G3/G4 palladacycle can minimize this.[12] |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a challenging yet highly rewarding transformation. Success is not found in a single "magic bullet" set of conditions, but rather in a rational approach to reaction design. By understanding the mechanistic hurdles posed by the electron-deficient pyridine ring and selecting highly active, modern catalyst systems composed of electron-rich, bulky phosphine ligands, researchers can reliably access these valuable chemical entities. The protocols and principles outlined in this guide provide a field-proven foundation for the efficient synthesis of these important molecules, empowering further innovation in drug discovery and materials science.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- Green, D. V. S., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry.
- Moussa, Z., et al. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molbank.
- Shaheen, E., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Navarro, R., et al. (2017).
- Amii, H., & Uneyama, K. (2009). Palladium catalysed Suzuki reactions of fluoroarenes. Chemical Society Reviews.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Ni, S., & Padial, L. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Accounts of Chemical Research.
- Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Maimone, T. J., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters.
- Jarvo, E. R., & Morken, J. P. (2013). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Molander, G. A., & Ellis, N. (2007).
- MH Chem. (2022). Suzuki Coupling Mechanism. YouTube.
- Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- PubMed. (2021).
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
Sources
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- 2. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
role of 2,3-Difluoro-5-methylpyridine in agrochemical synthesis
An Application Guide to the Strategic Use of 2,3-Difluoro-5-methylpyridine in Agrochemical Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: The Fluorine Advantage in Modern Crop Protection
The strategic incorporation of fluorine into bioactive molecules has revolutionized the agrochemical industry. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically enhance a molecule's efficacy and stability.[1] Introducing fluorine can increase lipophilicity, which aids in penetrating plant tissues or pest cuticles, and improve metabolic stability, leading to more persistent and effective crop protection.[2][3][4]
Within this context, fluorinated pyridine heterocycles have emerged as exceptionally valuable scaffolds for the design of novel herbicides, fungicides, and insecticides.[5][6] this compound is a key building block in this class, offering a versatile platform for constructing complex agrochemicals. Its specific arrangement of two fluorine atoms and a methyl group on the pyridine ring provides a unique combination of reactivity and structural properties, making it a cornerstone intermediate for synthesizing next-generation agricultural solutions.[7]
Physicochemical Properties and Synthetic Rationale
This compound is a colorless to pale yellow liquid at room temperature.[7] The true value of this molecule lies in its electronic structure. The pyridine nitrogen and the two highly electronegative fluorine atoms render the ring electron-deficient. This electronic pull powerfully activates the carbon atoms at positions 2 and 4 for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in its application.
The choice of which fluorine atom is displaced by a nucleophile is governed by a combination of electronic and steric factors. Generally, the position para (position 4) to the ring nitrogen is the most activated site for nucleophilic attack, followed by the ortho position (position 2).[8] This predictable reactivity allows synthetic chemists to design and execute highly regioselective reactions, which is critical for building complex and precise molecular architectures required for targeted biological activity.
Core Application: Synthesis of Advanced Aryloxyphenoxypropionate Herbicides
A primary application of fluorinated pyridines, such as the closely related 2,3-difluoro-5-chloropyridine, is in the synthesis of phenoxycarboxylic acid herbicides.[9][10][11] These herbicides are vital for controlling grassy weeds in broadleaf crops. The this compound moiety serves as the key electrophilic partner in a crucial SNAr reaction with a substituted phenoxide. This reaction forges the critical ether linkage that defines the core structure of these herbicides.
Causality of the Reaction: The SNAr reaction is facilitated because the electron-deficient pyridine ring can stabilize the negative charge that develops in the transition state (the Meisenheimer complex). The presence of two fluorine atoms significantly lowers the activation energy for this process compared to a non-fluorinated analogue. This allows the reaction to proceed under manageable laboratory conditions, making it suitable for large-scale industrial production.
Application Protocol: Synthesis of a (5-Methyl-3-fluoro-pyridin-2-yloxy)-phenol Intermediate
This protocol details a representative synthesis demonstrating the use of this compound as a precursor for a key herbicidal scaffold. The procedure involves a nucleophilic aromatic substitution reaction with a substituted phenol.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a pyridyloxyphenoxy intermediate.
Materials and Equipment
-
Reagents:
-
This compound (C₆H₅F₂N)
-
4-Hydroxyphenol (or other substituted phenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
A 100 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The glassware must be oven-dried prior to use to ensure anhydrous conditions.
-
Rationale: Anhydrous conditions are critical to prevent water from competing with the phenoxide as a nucleophile, which would lead to the formation of unwanted hydroxypyridine byproducts and reduce the overall yield.
-
-
Reagent Addition:
-
To the flask, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 0.5 M concentration relative to the phenol).
-
Begin stirring the mixture under a positive pressure of nitrogen.
-
Rationale: Potassium carbonate is a mild, effective base for deprotonating the phenol to generate the nucleophilic phenoxide in situ. Adding the base and phenol first ensures the nucleophile is ready before the electrophile is introduced. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
-
-
Initiation of Reaction:
-
Once the phenol and base are well-dispersed, add this compound (1.05 eq.) to the flask via syringe.
-
Rationale: A slight excess of the fluoropyridine can help drive the reaction to completion, ensuring all of the limiting phenol is consumed.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 90 °C using a heating mantle.
-
Maintain this temperature and allow the reaction to proceed for 8-12 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential byproduct formation from prolonged heating.
-
-
Work-up and Isolation:
-
After cooling to room temperature, pour the reaction mixture into a beaker containing deionized water (5x the volume of DMF). This will precipitate the crude product.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Rationale: The quench with water precipitates the organic product and dissolves the inorganic salts (like K₂CO₃ and KF byproduct). Extraction with an immiscible organic solvent isolates the product from the aqueous phase. Washing with brine helps to remove residual water from the organic layer.
-
-
Purification and Characterization:
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent in vacuo to obtain the final product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Rationale: This multi-step purification and characterization process is a self-validating system, ensuring that the isolated compound is indeed the desired product and meets the purity standards required for subsequent synthetic steps or biological testing.
-
Quantitative Data Summary
| Reagent | CAS Number | Formula | Molar Mass ( g/mol ) | Molar Eq. |
| This compound | 2369-14-6 | C₆H₅F₂N | 129.11 | 1.05 |
| 4-Hydroxyphenol (Resorcinol) | 108-46-3 | C₆H₆O₂ | 110.11 | 1.00 |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 1.50 |
| Product (Example) | N/A | C₁₂H₉F₁N₁O₂ | 234.21 | ~85% Yield |
Note: Product formula and molar mass are based on using resorcinol as the phenol, resulting in displacement of one fluorine.
Safety Precautions
-
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
All operations should be conducted in a well-ventilated chemical fume hood.
-
Anhydrous DMF is a combustible liquid and an irritant. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before commencing work.
Mechanism and Broader Implications
The synthetic utility of this compound extends beyond this single example. The remaining fluorine atom on the product ring can be targeted in subsequent reactions, allowing for the creation of even more complex derivatives. Furthermore, the methyl group can be functionalized to introduce other pharmacophores.
Reaction Mechanism Diagram
Caption: Generalized SNAr mechanism for the synthesis of pyridyloxyphenoxy ethers.
This strategic building block enables chemists to efficiently access novel chemical spaces. By modifying the nucleophile (using different phenols, thiophenols, or amines) or by further reacting the initial product, a diverse library of compounds can be generated for high-throughput screening in the discovery pipeline for new, more effective, and environmentally safer agrochemicals. The principles demonstrated here are foundational to the development of a wide range of modern agricultural products.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Ali, I., et al. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.
- Hu, J., et al.
- Sato, K., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- agrochemx.com. China 2-Fluoro-5-methylpyridine Suppliers, Customized Wholesale.
- lookchem.com. 2,3-Difluoro-5-Chloropyridine Chemical Intermediates For Pesticide Industry Cas 89402-43-7.
- Guidechem. How to synthesize and purify 2,3-difluoro-5-chloropyridine?.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2,3-Difluoro-5-chloropyridine in Modern Agrochemicals.
- ResearchGate. Fluoroinated pyridines in pharmaceuticals and agrochemicals.
- jubi-chem.com. 2,3-DIFLUORO-5-CHLOROPYRIDINE (CDFP).
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Application Notes and Protocols for the Synthesis of Protein Kinase Inhibitors Using Fluorinated Pyridines
Introduction: The Strategic Role of Fluorinated Pyridines in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most significant classes of drug targets in modern medicine, particularly in oncology. The development of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a cornerstone of targeted therapy. Within this pursuit, the incorporation of fluorinated pyridine scaffolds has emerged as a powerful strategy. The unique properties of fluorine, when strategically placed on a pyridine ring, can profoundly influence the pharmacological profile of a kinase inhibitor.
Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom, yet it can dramatically alter the physicochemical properties of a molecule.[1][2][3] Key advantages of incorporating fluorine into pyridine-based kinase inhibitors include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine decreases the basicity (pKa) of the pyridine nitrogen. This can be crucial for optimizing cellular permeability and reducing off-target effects associated with highly basic compounds.
-
Increased Binding Affinity: Fluorine can engage in favorable intermolecular interactions within the kinase active site, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[4]
-
Improved Lipophilicity and Membrane Permeation: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[1][4]
This guide provides a detailed overview of the synthetic strategies and experimental protocols for preparing protein kinase inhibitors incorporating fluorinated pyridine moieties. We will delve into the core chemical reactions, offering step-by-step procedures and explaining the rationale behind the chosen methodologies.
Core Synthetic Strategies and Key Transformations
The synthesis of fluorinated pyridine-containing kinase inhibitors typically involves the construction of a core scaffold followed by the introduction of various substituents to explore the structure-activity relationship (SAR). Three cornerstone reactions in this process are Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of the fluorinated pyridine core and its diversification through key coupling reactions to generate a library of potential kinase inhibitors.
Sources
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
An in-depth guide to the strategic development of bioactive compounds from the versatile scaffold, 2,3-Difluoro-5-methylpyridine. This document provides a technical overview of synthetic strategies, detailed experimental protocols, and methodologies for biological evaluation, tailored for researchers in medicinal chemistry and drug discovery.
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's pharmacological profile.[1][2] These enhancements often include increased metabolic stability, improved binding affinity to target proteins, and modulated physicochemical properties like lipophilicity, which can improve cell membrane permeability.[2][3]
This compound stands out as a particularly valuable starting material. The two fluorine atoms, positioned ortho and meta to the ring nitrogen, activate the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a direct route for diversification.[4][5][6] The differential reactivity of the C2 and C3 fluorine atoms allows for selective and sequential functionalization, enabling the creation of complex molecular architectures from a simple, commercially available precursor. This guide details the core synthetic strategies and bio-evaluation protocols to leverage this scaffold for the discovery of novel bioactive compounds.
Section 1: Core Synthetic Strategies & Mechanistic Rationale
The primary pathway for functionalizing this compound is through Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of both the fluorine atoms and the ring nitrogen atom lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles.
Causality of Reactivity: The SNAr reaction on this scaffold proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[7][8] The stability of this intermediate is key to the reaction's feasibility. The fluorine atom at the C2-position is generally more reactive and susceptible to displacement than the C3-fluorine. This is because the negative charge in the Meisenheimer intermediate formed by nucleophilic attack at C2 can be effectively delocalized onto the highly electronegative ring nitrogen, a stabilizing factor not available for attack at C3.
General Synthetic Workflow
The overall process involves the synthesis of a small library of derivatives followed by a tiered screening approach to identify promising lead compounds.
Caption: General workflow from synthesis to biological screening.
Section 2: Application Protocol: Synthesis of a C2-Aminopyridine Derivative
This protocol describes the selective substitution of the C2-fluorine with an amine nucleophile, a common transformation for generating kinase inhibitors and other bioactive molecules.[9][10]
Objective: To synthesize 2-(4-morpholinyl)-3-fluoro-5-methylpyridine.
Rationale for Conditions:
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is sufficient to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures (80-120 °C) are typically required to overcome the activation energy for disrupting the aromaticity of the pyridine ring during the formation of the intermediate.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the pyridine).
-
Add morpholine (1.2 eq) to the stirring suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(4-morpholinyl)-3-fluoro-5-methylpyridine.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of one fluorine signal in the ¹⁹F NMR spectrum confirms monosubstitution.
Section 3: Bioactivity Evaluation: Kinase Inhibition Profiling
Derivatives of fluorinated pyridines are frequently investigated as protein kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket.[11][12]
Relevant Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Cascade
Many anticancer drugs target kinases within critical cell signaling pathways that regulate growth and proliferation.
Caption: A simplified RTK signaling pathway targeted by kinase inhibitors.
Application Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a specific protein kinase.[13] The assay measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.
Principle: The CellTiter-Glo® Luminescence Cell Viability Assay is adapted here for a biochemical context. The reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating light. The luminescent signal is directly proportional to the amount of ATP present. An effective inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescent signal.
Materials:
-
Purified recombinant protein kinase of interest
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compounds, serially diluted in DMSO
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
ATP solution at a concentration near the Kₘ for the target kinase
-
Kinase-Glo® Reagent (or equivalent)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Step-by-Step Protocol:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. In the assay plate, add 1 µL of each compound dilution. Include controls for "no inhibitor" (DMSO only) and "no enzyme" (background).
-
Kinase Reaction Setup: Prepare a master mix containing the kinase and its substrate in the appropriate kinase assay buffer.
-
Add 10 µL of the kinase/substrate mix to each well of the assay plate.
-
Initiation: Prepare an ATP solution in assay buffer. To initiate the kinase reaction, add 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time depends on the specific kinase's activity.
-
Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 20 µL of the reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" control as 0% inhibition and the "no enzyme" control as 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Example Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| DFMP-001 | Kinase A | 15.2 |
| DFMP-002 | Kinase A | 250.8 |
| DFMP-003 | Kinase A | 1.4 |
| Staurosporine | Kinase A | 5.6 |
Section 4: Application Protocol: Cell-Based Cytotoxicity Assay
After identifying biochemically active compounds, the next step is to assess their effect on living cells. A cytotoxicity assay determines the concentration at which a compound reduces the viability of a cancer cell population.[14][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds, serially diluted
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Clear, flat-bottomed 96-well cell culture plates
-
Microplate reader (absorbance)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a "vehicle control" (DMSO only) and a "no cell" blank.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Read the absorbance of the plates on a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Example Data Presentation:
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| DFMP-001 | 2.1 | 5.8 |
| DFMP-002 | > 50 | > 50 |
| DFMP-003 | 0.45 | 1.2 |
| Doxorubicin | 0.15 | 0.22 |
Conclusion
This compound is a powerful and versatile scaffold for the development of novel bioactive compounds. Its well-defined reactivity towards nucleophilic aromatic substitution allows for the systematic and predictable generation of diverse chemical libraries. By combining robust synthetic protocols with a tiered approach to biological evaluation, researchers can efficiently navigate the path from initial hit discovery to lead optimization. The methodologies outlined in this guide provide a solid foundation for harnessing the full potential of this valuable chemical building block in the pursuit of new therapeutic agents.
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G. S. Dow, et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. Available at: [Link]
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R. M. Williams, et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. Available at: [Link]
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A. A. Rizvanov, et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. Available at: [Link]
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S. S. B. Fischer, et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). Available at: [Link]
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A. Shah, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI. Available at: [Link]
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A. Kumar, et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]
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A. Shah, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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T. Hiyama. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
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A. O. Terent'ev, et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
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D. O’Hagan. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. Available at: [Link]
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Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
- M. De Donato, et al. (2021). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S..
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S. T. El-Edfawy, et al. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. Available at: [Link]
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S. H. Kim, et al. (2019). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]
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H. Zhang, et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC - NIH. Available at: [Link]
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A. R. Williams, et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]
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A. R. Williams, et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]
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S. S. Honnalli, et al. (2019). Some bioactive compounds containing 2-Amino-3,5-dicarbonitrile-6-thio-pyridine scaffold. ResearchGate. Available at: [Link]
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V. V. Dotsenko, et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC - NIH. Available at: [Link]
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M. A. Ghasemzadeh, et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PMC - NIH. Available at: [Link]
-
F. N. U. Huda, et al. (2022). Examples of bioactive 2,3,4,5‐tetrahydropyridine derivatives and... ResearchGate. Available at: [Link]
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J. Majer, et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]
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A. Żądło-Dobrowolska, et al. (2018). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. PMC - NIH. Available at: [Link]
-
A. S. Al-Hussain, et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]
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Application Note & Protocol: Regioselective Lithiation of 2,3-Difluoro-5-methylpyridine for Advanced Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Functionalized Fluoropyridines
Substituted fluoropyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their unique electronic properties, metabolic stability, and ability to modulate pKa make them highly sought-after building blocks. 2,3-Difluoro-5-methylpyridine, in particular, offers a versatile platform for creating complex molecular architectures. The targeted functionalization of this ring system via directed ortho-lithiation (DoM) is a powerful strategy for introducing diverse substituents with high regiocontrol.[1][2]
This application note provides a comprehensive, field-tested protocol for the regioselective lithiation of this compound at the C4 position. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed step-by-step procedure, and outline critical safety and handling considerations. This guide is intended for researchers in synthetic chemistry and drug development engaged in the synthesis of novel pharmaceutical intermediates.
Mechanistic Rationale: Achieving Regioselectivity and Avoiding Pitfalls
The successful lithiation of a pyridine ring requires overcoming a significant challenge: the inherent electrophilicity of the pyridine C=N bond, which is susceptible to nucleophilic attack by common organolithium reagents like n-butyllithium (n-BuLi).[1][3][4] This side reaction leads to the formation of dihydropyridine adducts and significantly reduces the yield of the desired functionalized product.
2.1 The Choice of a Hindered Base: LDA
To circumvent this issue, we employ a non-nucleophilic, sterically hindered base: Lithium Diisopropylamide (LDA) .[1][5] LDA is generated in situ from n-BuLi and diisopropylamine. Its bulky isopropyl groups prevent it from acting as a nucleophile, allowing it to function purely as a strong base to deprotonate the pyridine ring. The reaction is conducted at cryogenic temperatures (-78 °C) to further suppress potential side reactions and ensure the stability of the lithiated intermediate.[1][6]
2.2 Directed ortho-Metalation (DoM) and Regiocontrol
The regioselectivity of the deprotonation is governed by the principle of Directed ortho-Metalation (DoM).[3][4][5] In this compound, the fluorine atom at the C2 position is the most powerful directing group. It coordinates with the lithium cation of LDA, lowering the kinetic barrier for deprotonation at the adjacent C4 position. The C3-fluoro substituent further increases the acidity of the C4 proton through an inductive effect, solidifying C4 as the exclusive site of lithiation.
Caption: Mechanism of Directed ortho-Metalation (DoM).
Experimental Protocol
This protocol details the generation of LDA, the lithiation of the substrate, and a subsequent quench with an electrophile, using N,N-Dimethylformamide (DMF) as an example to yield this compound-4-carbaldehyde.
3.1 Reagents and Materials
| Reagent/Material | Grade | Supplier | Key Properties/Handling Notes |
| This compound | >98% Purity | Commercial | Store under inert gas. |
| Diisopropylamine (DIPA) | Anhydrous, >99.5% | Commercial | Corrosive, flammable. Distill from CaH₂ before use and store over molecular sieves under Argon. |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Commercial | Pyrophoric, reacts violently with water. Handle exclusively under inert atmosphere using syringe techniques.[7][8][9] Store in a cool, dry place away from air and moisture. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Use from a solvent purification system or distill from sodium/benzophenone ketyl under Argon immediately before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial | Store over molecular sieves under Argon. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | - | Used for quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | - | Used for extraction and chromatography. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | Used as a drying agent. |
| Argon or Nitrogen Gas | High Purity (99.998%) | - | Required for maintaining an inert atmosphere. |
| Dry Ice / Acetone | - | - | Used for -78 °C cooling bath. |
3.2 Equipment
-
Oven-dried, three-neck round-bottom flask with magnetic stir bar.
-
Schlenk line or manifold for inert gas operations.
-
Low-temperature thermometer.
-
Gas-tight syringes and needles.
-
Pressure-equalizing dropping funnel.
3.3 Step-by-Step Procedure
Caption: Experimental workflow for the lithiation and formylation.
Part A: In Situ Generation of LDA
-
Assemble a flame- or oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, low-temperature thermometer, and a rubber septum. Maintain a positive pressure of argon throughout the procedure.
-
Charge the flask with 200 mL of anhydrous THF and diisopropylamine (8.4 mL, 60 mmol, 1.2 equiv).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 37.5 mL, 60 mmol, 1.2 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the resulting pale yellow solution at -78 °C for an additional 30 minutes.
Part B: Lithiation and Electrophilic Quench 6. In a separate dry flask, dissolve this compound (6.45 g, 50 mmol, 1.0 equiv) in 50 mL of anhydrous THF. 7. Add the substrate solution dropwise to the cold LDA solution over 30 minutes via a cannula or dropping funnel. 8. Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species. 9. Add anhydrous N,N-dimethylformamide (DMF) (4.6 mL, 60 mmol, 1.2 equiv) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. 10. Stir for an additional hour at -78 °C.
Part C: Workup and Purification 11. Quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution, ensuring the temperature does not rise uncontrollably.[10] 12. Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring. 13. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). 14. Combine the organic layers, wash with saturated brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. 15. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound-4-carbaldehyde.
Safety and Handling: A Non-Negotiable Priority
Working with organolithium reagents demands strict adherence to safety protocols. n-Butyllithium is pyrophoric and will ignite spontaneously on contact with air or moisture.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7][11]
-
Inert Atmosphere: All transfers and reactions involving n-BuLi must be performed under an inert atmosphere (Argon or Nitrogen) using properly dried, air-free equipment.[9]
-
Syringe Technique: Use well-maintained, gas-tight syringes for transferring n-BuLi. Never remove the syringe from the inert atmosphere until after it has been properly quenched.
-
Spill and Fire: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered limestone readily accessible. Do not use a water or CO₂ extinguisher on an organolithium fire.
-
Quenching Excess Reagents: Unused n-BuLi in syringes or reaction flasks should be quenched carefully. A common method is to slowly add the reagent to a cooled solution of a proton source in an inert solvent, such as isopropanol in hexanes.[11]
-
Waste Disposal: All waste containing organolithium reagents must be fully quenched before being disposed of according to institutional hazardous waste guidelines.[7]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive n-BuLi (degraded by air/moisture).2. Wet solvent, reagents, or glassware.3. Insufficient reaction time or temperature too high. | 1. Titrate the n-BuLi solution before use.2. Ensure all components are rigorously dried.3. Maintain -78 °C and allow for the full 1-hour lithiation time. |
| Formation of Side Products | 1. Nucleophilic addition of n-BuLi to the pyridine ring.2. Temperature rose during addition. | 1. Ensure LDA is fully formed before adding the substrate. Use of the hindered base is critical.[1]2. Add reagents slowly and ensure efficient cooling. |
| Incomplete Reaction | 1. Insufficient amount of LDA.2. Poor stirring. | 1. Use at least 1.2 equivalents of LDA. Ensure accurate titration of n-BuLi.2. Use an appropriately sized stir bar and flask to ensure the mixture is homogeneous, especially as it may become thick at low temperatures. |
References
-
Al-Zoubi, R. M., McDonald, R., & Hall, D. G. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]
-
Chadwick, S. T., et al. (2011). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 133(41), 16566-16577. [Link]
-
University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. [Link]
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Funny EHS Info. (2024, June 7). nbutyl lithium safety [Video]. YouTube. [Link]
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Stanford University. (n.d.). n-Butyllithium: Lessons Learned. Environmental Health & Safety. [Link]
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ResearchGate. (2022). How to quench Pyridine? [Link]
-
Taylor, S. L., Lee, D. Y., & Martin, J. C. (1983). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry, 48(24), 4571–4574. [Link]
-
Baran, P. (n.d.). Directed (ortho) Metallation. Baran Lab, Scripps Research. [Link]
-
Smith, K., & El-Hiti, G. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related ortho-substituted aromatic compounds. Chemical Reviews, 90(6), 879-933. [Link]
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Coldham, I., et al. (2016). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry, 14(38), 9093-9102. [Link]
-
Nobrega, J. A., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. The Journal of Organic Chemistry, 75(8), 2659-2670. [Link]
-
Bellan, A. B., & Knochel, P. (2019). Highly Regioselective Remote Lithiation of Functionalized 1,3‐bis‐Silylated Arenes. Angewandte Chemie International Edition, 58(5), 1509-1513. [Link]
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
-
Asghari, S., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 753. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. [Link]
-
Molecules. (2019). 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. [Link]
-
Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. [Link]
-
Clegg, W., et al. (1985). Lithiation of 2-Me3SiCHRC5H4N(R = H or SiMe3): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines. Journal of the Chemical Society, Dalton Transactions, (7), 1431-1437. [Link]
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ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. [Link]
-
Iwao, M., & Kuraishi, T. (1993). SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses, 71, 141. [Link]
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Application Notes and Protocols: 2,3-Difluoro-5-methylpyridine in the Synthesis of Functional Materials
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1] Fluorine's high electronegativity and small size can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Within the vast landscape of fluorinated heterocycles, 2,3-difluoro-5-methylpyridine stands out as a versatile and highly valuable building block. The specific arrangement of two fluorine atoms adjacent to the nitrogen atom in the pyridine ring creates a unique electronic profile, influencing reactivity and imparting desirable characteristics to the final materials. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, offering researchers and development professionals a comprehensive resource for leveraging its potential in the creation of next-generation functional materials.
The presence of fluorine can increase hydrophobicity, which can aid in the penetration of molecules into hydrophobic protein pockets.[2] Furthermore, the strategic placement of fluorine can block sites susceptible to metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2] In the context of materials science, fluorination can enhance thermal stability, oxidative resistance, and tune the electronic properties of organic semiconductors.[3]
Part 1: Applications in Organic Electronics
The unique electronic properties of this compound make it a compelling component in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strong electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, a critical factor in optimizing charge injection and transport in electronic devices.
Host Materials for Phosphorescent OLEDs
In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter. An ideal host material should possess a high triplet energy to efficiently confine the excitons on the guest, facilitate charge transport, and exhibit good thermal and morphological stability. Bipyridine compounds, for instance, have been investigated as potential host materials due to their high triplet energies.[4]
The incorporation of the this compound moiety into larger conjugated systems can lead to materials with high triplet energies, making them suitable hosts for blue phosphorescent emitters, which are notoriously challenging to develop. The fluorine substituents can also enhance the electron mobility of the host material, leading to more balanced charge transport and improved device efficiency.
Electron Transporting Layers (ETLs) in Organic Solar Cells
Pyridine-based materials have shown promise as electron transporting layers (ETLs) in organic solar cells.[5] An effective ETL facilitates the collection of electrons at the cathode while blocking holes, contributing to high fill factors (FF) and power conversion efficiencies (PCE). The introduction of fluorine atoms into the pyridine ring can enhance the electron-transporting properties of the material.
The this compound unit can be incorporated into larger molecules designed as ETL materials. The electron-deficient nature of the difluorinated pyridine ring can promote efficient electron transport. Additionally, the methyl group can improve the solubility and processability of the material, which is particularly important for solution-processed organic solar cells.[6] The use of polymeric additives like poly(4-vinylpyridine) has also been shown to improve the efficiency of organic solar cells by modifying the active layer morphology.[7]
Part 2: A Key Building Block in Medicinal Chemistry
The fluorinated pyridine scaffold is a prevalent motif in numerous FDA-approved drugs.[8] The introduction of fluorine can significantly enhance potency, selectivity, and metabolic stability.[8] this compound serves as a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).
The strategic placement of fluorine atoms can influence the pKa of the pyridine nitrogen, which in turn affects the molecule's solubility and interaction with biological targets.[9] The methyl group provides a handle for further functionalization and can also contribute to binding interactions. The combination of these features makes this compound a desirable starting material for drug discovery programs targeting a wide range of diseases.
Part 3: Synthetic Protocols and Methodologies
The utility of this compound as a building block is realized through a variety of synthetic transformations. The following section details key protocols for its derivatization, providing researchers with practical, step-by-step guidance.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated precursor, 2,3-difluoro-5-chloropyridine, is a common starting material for these transformations.[10][11]
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between an organoboron compound and an organohalide.[12][13] This reaction is widely used to synthesize biaryl compounds, which are common structures in functional materials and pharmaceuticals.[14][15]
Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Difluoro-5-chloropyridine with Phenylboronic Acid
-
Reagents and Materials:
-
2,3-Difluoro-5-chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2,3-difluoro-5-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,3-difluoro-5-phenylpyridine.
-
Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[13] The phosphine ligand stabilizes the palladium complex and facilitates the reaction. The base is required for the transmetalation step. A mixture of dioxane and water is a common solvent system for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[16][17] This reaction is instrumental in synthesizing arylamines, which are important intermediates in drug discovery and materials science.[18][19]
Experimental Protocol: Buchwald-Hartwig Amination of 2,3-Difluoro-5-chloropyridine with Morpholine
-
Reagents and Materials:
-
2,3-Difluoro-5-chloropyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add toluene (2 mL) to the tube.
-
Add 2,3-difluoro-5-chloropyridine (1.0 mmol) and morpholine (1.2 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired aminopyridine.
-
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for the efficiency of the Buchwald-Hartwig amination, as it promotes the reductive elimination step.[20] A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate its coordination to the palladium center.[19] Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
C-H Activation and Functionalization
Direct C-H activation is an increasingly important strategy in organic synthesis, offering a more atom-economical approach to molecular diversification.[21] While less common for difluoropyridines, research into the C-H activation of related phenylpyridines provides insights into potential pathways.[22][23][24] The presence of the directing pyridine nitrogen can facilitate ortho-C-H activation of an appended phenyl ring. Further research is needed to explore the direct C-H functionalization of the this compound ring itself.
Part 4: Physicochemical Properties and Data
The successful application of this compound and its derivatives hinges on a thorough understanding of their physicochemical properties.
| Property | Value/Description | Significance |
| Molecular Formula | C₆H₅F₂N | - |
| Molecular Weight | 129.11 g/mol | - |
| Boiling Point | ~135 °C (for 2,3-difluoro-5-chloropyridine)[11] | Important for purification by distillation. |
| Density | ~1.442 g/mL (for 2,3-difluoro-5-chloropyridine)[11] | Useful for reaction setup and calculations. |
| Solubility | Soluble in common organic solvents (e.g., acetone, DCM, ethanol).[10] | Facilitates its use in a variety of reaction conditions. |
| Purity | Commercially available at ≥98% purity.[10] | High purity is crucial for reproducible results in sensitive applications. |
Photophysical Properties of Derivative Materials
The photophysical properties of materials incorporating the this compound unit are highly dependent on the overall molecular structure. However, some general trends can be anticipated.[25][26]
| Property | Expected Effect of this compound Moiety | Application Relevance |
| Fluorescence Emission | Can lead to blue-shifted emissions due to the electron-withdrawing nature of the fluorine atoms.[4] | OLEDs, fluorescent probes. |
| Triplet Energy | Generally high, making it suitable for host materials in PhOLEDs.[4] | High-efficiency blue PhOLEDs. |
| HOMO/LUMO Levels | Lowers both HOMO and LUMO levels, enhancing electron injection and transport.[6] | OLEDs, OPVs. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of functional materials. Its unique electronic and physicochemical properties, imparted by the strategic placement of two fluorine atoms and a methyl group on the pyridine ring, make it an attractive component for applications in organic electronics and medicinal chemistry. The synthetic protocols detailed in this guide, particularly palladium-catalyzed cross-coupling reactions, provide reliable methods for the derivatization of this valuable intermediate. As the demand for high-performance materials continues to grow, the importance of key building blocks like this compound is set to increase, paving the way for future innovations in science and technology.
References
- National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed Central.
- YongYing. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Electronic Chemical.
- ResearchGate. (2024). The role of fluorine in medicinal chemistry.
-
Park, K. M., Yang, K., Moon, S. H., & Kang, Y. (2020). Structures and photophysical properties of two luminescent bipyridine compounds: 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine and 2',6'-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 5), 381–388. [Link]
- Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules.
- Chemieliva. (n.d.). 2,3-Difluoro-5-chloropyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals.
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
- Besset, T., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.
- Chemeurope.com. (n.d.). Buchwald-Hartwig reaction.
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033–9044. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- Google Patents. (n.d.). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
- National Center for Biotechnology Information. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. PubMed Central.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Hevia, E., et al. (n.d.). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Dalton Transactions.
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]
- Najarian, A. M., Vafaie, M., & Sargent, E. H. (2024). Photophysical properties of materials for high-speed photodetection.
- National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Ossila. (n.d.). 2-(2,4-Difluorophenyl)-5-methylpyridine.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Royal Society of Chemistry. (2013). Photophysical properties of [Ir(tpy)2]-doped silica nanoparticles and synthesis of a colour-tunable material based on a Ir(core)-Eu(shell) structure.
- University of Toronto. (2024, March 25). Photophysical properties of materials for high-speed photodetection.
- Wanfang Data. (n.d.). The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine.
- Royal Society of Chemistry. (n.d.). Pyridine-based electron transporting materials for highly efficient organic solar cells.
- National Center for Biotechnology Information. (2014). Improving the Efficiency of Organic Solar Cells upon Addition of Polyvinylpyridine. PubMed Central.
- MDPI. (n.d.). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
- National Center for Biotechnology Information. (n.d.). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. PubMed Central.
- ResearchGate. (2015). (PDF) Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study.
- Royal Society of Chemistry. (n.d.). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Difluoro-5-methylpyridine
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.
The primary and most industrially viable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This process typically involves the displacement of chlorine atoms from a precursor like 2,3-dichloro-5-methylpyridine using a fluoride salt at high temperatures. While conceptually straightforward, the reaction is sensitive to several parameters that can significantly impact its success.
Core Synthesis Protocol: Halogen Exchange (Halex) Reaction
This protocol outlines a standard procedure for the synthesis of this compound from 2,3-dichloro-5-methylpyridine.
Reaction Scheme:
Caption: Stepwise Halogen Exchange (Halex) Reaction Pathway.
Step-by-Step Methodology
-
Preparation (Drying of Reagents):
-
Dry potassium fluoride (KF) in a vacuum oven at 140-160°C for at least 12 hours.[1] Pulverize the dried KF into a fine powder before use. Alternatively, use commercially available spray-dried KF.
-
Ensure the solvent (e.g., Sulfolane, N-Methyl-2-pyrrolidone (NMP)) is anhydrous.[2][3] If necessary, dry the solvent by distillation under reduced pressure.[2]
-
-
Reaction Setup:
-
Assemble a multi-necked flask with a mechanical stirrer, a thermocouple, a condenser, and an inert gas (Nitrogen or Argon) inlet.
-
Charge the flask with the anhydrous polar aprotic solvent (e.g., Sulfolane) and the dried, powdered potassium fluoride (2.2 - 2.5 equivalents).
-
If using, add a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.05 - 0.1 eq) or 18-crown-6 ether (0.02 eq).[1][2]
-
-
Reaction Execution:
-
Heat the stirred slurry to the target temperature (typically between 190°C and 220°C).
-
Slowly add the starting material, 2,3-dichloro-5-methylpyridine (1.0 eq), to the hot mixture over several hours.
-
Maintain the reaction temperature for 10-20 hours. The reaction is typically monitored by Gas Chromatography (GC) to track the disappearance of the starting material and the formation of the mono-fluorinated intermediate and the final di-fluorinated product.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product is volatile and can be isolated directly from the reaction mixture by vacuum distillation.[4] This also helps to separate it from the inorganic salts and high-boiling solvent.
-
Collect the distillate, which will contain the product, any unreacted starting material, and the mono-fluorinated intermediate.
-
For higher purity, subject the collected distillate to fractional distillation.[2] Alternatively, for lab-scale purification where distillation is difficult, cooling crystallization can be employed.[5]
-
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or no conversion of the starting material (2,3-dichloro-5-methylpyridine).
-
Q: My reaction has been running for hours, but GC analysis shows mostly starting material. What's wrong?
A: This is a common issue often related to the reactivity of the fluoride source and the reaction conditions. Here are the primary causes and solutions:
-
Cause A: Inactive Fluoride Source. Potassium fluoride is highly hygroscopic. Any absorbed water will hydrate the fluoride ions, drastically reducing their nucleophilicity.
-
Solution: Ensure your KF is rigorously dried under vacuum at high temperatures (>140°C) immediately before use.[1][2] Using spray-dried KF is a highly effective alternative. For a more reactive but expensive option, consider using cesium fluoride (CsF), which is less sensitive to trace amounts of water.[2][6]
-
-
Cause B: Insufficient Temperature. The C-Cl bonds on the electron-deficient pyridine ring are strong, and significant thermal energy is required for the substitution to occur.
-
Cause C: Poor KF Solubility/Availability. The reaction is a solid-liquid phase transfer process. The efficiency depends on the available surface area of the KF and its contact with the substrate.
-
Problem 2: The reaction stalls at the mono-fluorinated intermediate (2-fluoro-3-chloro-5-methylpyridine).
-
Q: I've successfully converted my starting material, but the main product is the mono-fluorinated version, not the desired di-fluoro product. How can I push the reaction to completion?
A: This indicates that the reaction conditions are sufficient for the first substitution but not for the second. The first substitution (at the 2-position, alpha to the nitrogen) is generally faster than the second (at the 3-position, beta to the nitrogen).[1]
-
Cause: Insufficiently Forcing Conditions. The second chlorine atom is harder to replace.
-
Solution 1: Increase Temperature. After the first substitution is complete (as confirmed by GC), you may need to increase the temperature by another 10-20°C to drive the second substitution. Some procedures explicitly use a two-temperature profile.[1]
-
Solution 2: Increase Reaction Time. Simply extending the reaction time at the current temperature may be sufficient to achieve full conversion.
-
Solution 3: Use a More Potent Fluorinating System. Switching from KF to the more reactive CsF can often overcome this hurdle, albeit at a higher cost.[6]
-
-
Problem 3: The reaction mixture turns black, and I'm getting a low yield of a tarry substance.
-
Q: My reaction turned into a black tar, and the yield of my desired product is very low. What caused this decomposition?
A: Tar formation is a sign of product or reactant decomposition at high temperatures.
-
Cause: Excessive Temperature or Prolonged Heating. While high temperatures are necessary, keeping the mixture too hot for too long can cause polymerization and decomposition of the pyridine derivatives.
-
Solution 1: Optimize Temperature and Time. Carefully screen temperatures to find a balance between a reasonable reaction rate and minimal decomposition. Do not leave the reaction heating unnecessarily after completion.
-
Solution 2: Remove the Product as it Forms. A highly effective strategy described in patents is to perform the reaction under reduced pressure, allowing the more volatile di-fluoro product to distill out of the reaction pot as it is formed.[2] This prevents its decomposition under the harsh reaction conditions and also helps drive the reaction equilibrium forward.
-
-
Caption: Troubleshooting workflow for low yield synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the best fluorinating agent: Potassium Fluoride (KF) or Cesium Fluoride (CsF)?
-
A: The choice involves a trade-off between cost and reactivity. KF is inexpensive and readily available, making it suitable for large-scale production.[1] However, its lower reactivity necessitates higher temperatures, longer reaction times, and often the use of a phase-transfer catalyst. CsF is significantly more reactive and can promote fluorination under milder conditions with shorter reaction times, but its high cost can be prohibitive.[2][6] For difficult substrates or initial optimization, CsF is an excellent choice. For cost-effective scale-up, optimizing the reaction with KF is preferred.
-
-
Q2: Which solvent is optimal for this Halex reaction?
-
A: High-boiling, polar aprotic solvents are required to dissolve the pyridine substrate and facilitate the SNAr mechanism while withstanding the high reaction temperatures. The most commonly cited solvents are Sulfolane , N-Methyl-2-pyrrolidone (NMP) , and Dimethyl Sulfoxide (DMSO) .[2] Sulfolane is often preferred due to its high thermal stability.[4] The choice can impact reaction rates and should be considered during optimization. Note that some fluorinating agents can react exothermically with certain solvents like DMSO, so compatibility should always be verified.[7]
-
-
Q3: What is the role of a phase-transfer catalyst (PTC) and is it necessary?
-
A: A PTC is not strictly necessary but is highly recommended, especially when using KF. In this solid-liquid reaction, the PTC (e.g., a quaternary phosphonium salt or a crown ether) forms a complex with the potassium ion (K⁺).[1][2] This complex has a more lipophilic exterior, which allows the associated fluoride ion (F⁻) to be transported more easily into the organic phase where the substrate is located, thereby accelerating the reaction rate and improving the overall yield.
-
-
Q4: Are there viable alternative synthetic routes to this compound?
-
A: Yes, the Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring.[8] This route would start from 2-amino-3-fluoro-5-methylpyridine or a related aminopyridine. The process involves converting the primary amine into a diazonium tetrafluoroborate salt ([ArN₂]⁺BF₄⁻), which is then thermally decomposed to yield the aryl fluoride.[9] While effective, this method often requires the isolation of potentially explosive diazonium salt intermediates and can have substrate scope limitations.[10] For industrial production, the Halex reaction is generally considered more practical and scalable.
-
-
Q5: How can I effectively monitor the reaction progress?
-
A: Gas Chromatography (GC) is the most effective technique for monitoring this reaction. A small aliquot of the reaction mixture can be periodically withdrawn, diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate), and injected into the GC. This allows you to quantify the consumption of the starting material (2,3-dichloro-5-methylpyridine), the transient formation and subsequent consumption of the intermediate (2-fluoro-3-chloro-5-methylpyridine), and the formation of the final product (this compound).
-
Reaction Parameter Optimization Summary
The following table summarizes key parameters and their typical ranges derived from analogous syntheses in the literature.
| Parameter | Reagent/Condition | Typical Range/Value | Expected Impact on Yield | Reference(s) |
| Starting Material | 2,3-dichloro-5-methylpyridine | 1.0 eq | Baseline | [11] |
| Fluorinating Agent | Potassium Fluoride (KF) | 2.2 - 3.0 eq | Good (Cost-effective) | [2][4] |
| Cesium Fluoride (CsF) | 2.1 - 2.5 eq | Excellent (Higher reactivity) | [2][6] | |
| Solvent | Sulfolane | N/A | High thermal stability | [2][4] |
| N-Methyl-2-pyrrolidone (NMP) | N/A | Good solvent, common choice | [2] | |
| Temperature | With KF | 180 - 240 °C | Critical for conversion | [1][4] |
| With CsF | 100 - 200 °C | Milder conditions possible | [2][6] | |
| Phase-Transfer Catalyst | Tetraphenylphosphonium Bromide | 0.05 - 0.1 eq | Significant rate/yield increase | [1] |
| 18-Crown-6 Ether | 0.02 - 0.05 eq | Significant rate/yield increase | [2] |
References
- Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for Fluorination of Pyridines. Benchchem. [Link not available]
- Benchchem. (2025). Troubleshooting guide for the fluorination of pyridinyl ethanone. Benchchem. [Link not available]
- Tuttle, D. R., & Pez, G. P. (1990). U.S. Patent No. 4,973,698. Washington, DC: U.S.
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. Wordpress. [Link]
- Jansen, D., et al. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (WO2025093631A1).
- Wang, Y., et al. (2011). Synthesis method of 2,3-difluoro-5-chloropyridine. (CN101648904B).
- Cremer, T., et al. (1997). Process for the preparation of 2,3-difluoro-5-halopyridines. (US5650517A).
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. (2016).
- CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine. (2013).
-
Al-Kaysi, R. O. (2025). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]
-
Shang, M., et al. (2018). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 3(10), 14618-14626. [Link]
-
Sadek, O. (2018). Initial optimization of Balz-Schiemann reaction using organotrifluoroborates. ResearchGate. [Link]
-
Beyki, K., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 4, 757. [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
-
Ren, J. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. Semantic Scholar. [Link]
-
Sadek, O., et al. (2016). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoniation. Angewandte Chemie International Edition, 55(44), 13813-13817. [Link]
-
Wang, G., et al. (2017). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. [Link]
- KR20130124330A - Improved process for the preparation of 2-trifluoromethyl-5-(1-substituted)alkylpyridines. (2013).
-
Beyki, K., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. [Link]
-
PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]
- De Kimpe, N., et al. (n.d.). Lithium-Halogen Exchange Reactions of 3,3-Dichloro-2-azetidinones. [Source not available].
- Benchchem. (n.d.). Synthetic Routes to 5-Hydroxy-2-methylpyridine Derivatives: Application Notes and Protocols. Benchchem. [Link not available]
-
Jiangsu Yangnong Chem Group. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]
Sources
- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 2. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 4. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 5. Purification method for 2, 3-difluoro-5-chloropyridine (2014) | Ren Jie | 4 Citations [scispace.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Dichloro-5-methylpyridine | 59782-90-0 [sigmaaldrich.com]
Technical Support Center: Purification of Crude 2,3-Difluoro-5-methylpyridine
Welcome to the technical support center for the purification of 2,3-Difluoro-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated pyridine intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our goal is to equip you with the knowledge to enhance the purity, yield, and consistency of your final product.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound. The question-and-answer format is intended to help you quickly identify and resolve experimental challenges.
My final product purity is lower than expected after distillation. What are the likely causes and how can I improve it?
Low purity after distillation often points to the presence of closely boiling impurities or thermal decomposition of the product. Common culprits in the synthesis of fluorinated pyridines include regioisomers and starting materials.[1][2]
Potential Causes & Solutions:
-
Co-distillation with Isomeric Impurities: The crude product may contain isomers such as other difluoro- or monofluorochloromethylpyridines which can have very similar boiling points.[1][3]
-
Solution: Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to improve separation. A slow distillation rate is crucial for achieving better separation of components with close boiling points.
-
-
Thermal Decomposition: Fluorinated pyridines can be susceptible to decomposition at elevated temperatures.[4]
-
Incomplete Reaction: Residual starting materials or intermediates from the synthesis can contaminate the final product.
-
Solution: Ensure the initial reaction goes to completion through careful monitoring (e.g., by GC or TLC). A pre-distillation wash of the crude product with a dilute acid or base solution may help remove certain unreacted starting materials.
-
I'm observing significant product loss during the purification process. What are the key factors contributing to low yield?
Product loss can occur at various stages of purification. Identifying the specific step where the loss is happening is key to resolving the issue.
Potential Causes & Solutions:
-
Mechanical Losses:
-
Solution: Ensure all glassware joints are properly sealed to prevent leaks, especially during vacuum distillation. When transferring the product between vessels, rinse the original container with a small amount of a suitable solvent and combine the rinses with the bulk material.
-
-
Decomposition during Distillation:
-
Inefficient Extraction: If an extraction step is part of your workup:
-
Solution: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Check the pH of the aqueous layer to ensure the product is in its neutral form for optimal extraction into an organic solvent.
-
-
Losses during Recrystallization:
My purified this compound is discolored. What causes this and how can I obtain a colorless product?
Discoloration is often an indication of trace impurities, which may include oxidation byproducts or residual catalysts from the synthesis.
Potential Causes & Solutions:
-
Oxidation: The compound may be sensitive to air and light, leading to the formation of colored byproducts.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the purified product in an amber vial, protected from light, and at a low temperature.[8]
-
-
Residual Catalysts or Reagents: Trace amounts of catalysts or colored starting materials can be carried through the purification process.
-
Solution: A pre-purification workup involving washing the crude product with appropriate aqueous solutions can help remove these impurities. For persistent color, treatment with activated carbon followed by filtration before the final purification step can be effective.
-
-
Thermal Decomposition: As mentioned, heating the compound for extended periods can lead to decomposition and the formation of colored impurities.
-
Solution: Minimize the time the compound is exposed to high temperatures during distillation by using an appropriately sized heating mantle and monitoring the process closely.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound, offering insights into best practices and the principles behind different purification techniques.
What are the most effective methods for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities present in the crude material. The most common and effective techniques are:
-
Fractional Distillation: This is often the primary method for purifying liquid fluorinated pyridines.[5][6] It is particularly effective for separating the product from impurities with different boiling points. For closely boiling isomers, a column with a high number of theoretical plates is recommended.
-
Recrystallization: If the crude product is a solid or can be converted to a solid derivative, recrystallization is an excellent method for achieving high purity.[9][10] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7][11]
-
Column Chromatography: For small-scale purifications or when dealing with impurities that are difficult to separate by distillation, silica gel column chromatography can be very effective.[12] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[12]
What are the common impurities I should expect in my crude this compound?
The impurities will largely depend on the synthetic route used. However, some common impurities include:
-
Isomeric Byproducts: Incomplete fluorination can lead to the presence of monofluorinated intermediates. Over-fluorination or rearrangement reactions can result in other difluoro- or trifluoropyridine isomers.[1]
-
Unreacted Starting Materials: Depending on the synthesis, you might find residual starting materials in your crude product.
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
-
Decomposition Products: As discussed, these can form if the compound is exposed to high temperatures or other harsh conditions.
What safety precautions should I take when handling and purifying this compound?
This compound and related fluorinated compounds should be handled with care. Always consult the Safety Data Sheet (SDS) for specific information.[13][14] General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][13]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][13]
-
Handling: Avoid contact with skin and eyes.[13] In case of contact, rinse the affected area immediately with plenty of water.[15]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[13] Keep the container tightly sealed.[13]
Section 3: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key purification experiments and summarizes important data in a structured format for easy reference.
Protocol 1: Fractional Vacuum Distillation
This protocol is a general guideline for the purification of this compound by fractional vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with magnetic stirrer
-
Inert gas source (e.g., nitrogen)
-
Cold trap
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly greased and sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the flask gently with the heating mantle.
-
Fraction Collection: Collect and discard the initial forerun, which will contain any low-boiling impurities.
-
Product Collection: Collect the main fraction at the expected boiling point and pressure. Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction.
-
Shutdown: Once the main fraction has been collected, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.
Data Summary Table
| Parameter | Value | Source |
| Molecular Formula | C₆H₅F₂N | [16] |
| Molecular Weight | 129.11 g/mol | [16] |
| Boiling Point | 128-129 °C (at atmospheric pressure) | |
| Density | 0.943 g/cm³ (at 25 °C) |
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: A typical purification workflow for this compound.
Section 4: Logical Decision-Making in Purification
The choice of purification strategy is critical and should be based on the scale of the reaction and the nature of the impurities. The following flowchart provides a logical approach to selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
References
-
Journal of Chromatographic Science. (n.d.). Gas Chromatographic Separation of Fluoropyridines Using Mixed Stationary Phases. Oxford Academic. Retrieved from [Link]
-
Anthem Biosciences. (n.d.). CAS 89402-42-6 2,3-difluoro-5(trifluoromethyl)pyridine Impurity. Retrieved from [Link]
- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
- Google Patents. (n.d.). CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content.
-
Ren Jie. (2014). Purification method for 2, 3-difluoro-5-chloropyridine. Semantic Scholar. Retrieved from [Link]
-
Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.
-
PubMed. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. Retrieved from [Link]
-
Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
Sources
- 1. CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use [yychemical.com]
- 9. Purification method for 2, 3-difluoro-5-chloropyridine (2014) | Ren Jie | 4 Citations [scispace.com]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. 1227597-78-5 CAS Manufactory [m.chemicalbook.com]
Technical Support Center: Optimizing Reaction Temperature for Pyridine Fluorination
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals focused on the selective fluorination of pyridines. Temperature is a critical and highly sensitive parameter in these reactions, directly influencing yield, regioselectivity, and the formation of byproducts. This document is structured to address common questions and troubleshooting scenarios encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in electrophilic pyridine fluorination?
A1: Temperature is paramount because it governs the kinetics and thermodynamics of the reaction.[1] Many fluorination reactions have high activation barriers, but supplying excessive thermal energy can lead to a loss of selectivity and reagent decomposition.[2]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that forms the fastest, typically the one with the lowest activation energy.[3][4] At higher temperatures, reactions can become reversible, leading to thermodynamic control where the most stable product isomer predominates.[3][4] This switch-over can dramatically change the isomeric ratio of your fluorinated pyridine.
-
Reagent Stability: Many powerful fluorinating agents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), have limited thermal stability.[2] Exceeding their decomposition temperature can halt the reaction and generate hazardous byproducts. Newer reagents, like aminodifluorosulfinium salts (e.g., XtalFluor-E), offer enhanced thermal stability.[2][5]
-
Selectivity: The energy difference between the activation barriers for fluorination at different positions on the pyridine ring (e.g., C-2 vs. C-3 vs. C-4) can be small. Elevated temperatures can provide enough energy to overcome multiple barriers, leading to a mixture of isomers and reducing the regioselectivity of the desired product.[6]
Q2: What is a good starting temperature for my pyridine fluorination?
A2: The optimal starting temperature is highly dependent on the fluorinating agent and the substrate's electronic properties. However, general guidelines exist. For many electrophilic fluorinations with modern reagents, starting at or below room temperature is a common practice.[2]
-
Selectfluor® (F-TEDA-BF₄): Reactions are often performed between 0 °C and room temperature (20-25 °C).[7] In some cases, elevated temperatures (100-120 °C) in flow reactors have been used to achieve high conversion quickly.[8]
-
Silver(II) Fluoride (AgF₂): This reagent is notable for its ability to perform selective C-H fluorination of pyridines at ambient temperature (typically 22-25 °C), often completing within an hour.[9][10][11] An ambient temperature water bath can be used to maintain a consistent temperature.[12]
-
N-Fluorobenzenesulfonimide (NFSI): Similar to Selectfluor®, reactions are typically initiated at room temperature or slightly above.
It is always recommended to perform a small-scale test reaction and monitor its progress by TLC or LC-MS before committing to a larger scale.[12]
Q3: How does raising the temperature typically affect the regioselectivity of C-H fluorination on a substituted pyridine?
A3: Generally, increasing the reaction temperature leads to decreased regioselectivity.[6] If a particular position (e.g., C-2, adjacent to the nitrogen) is kinetically favored, lower temperatures will amplify this preference. As you increase the temperature, you provide more energy for the reaction to overcome the higher activation barriers associated with fluorination at other, less-favored positions (e.g., C-3 or C-4), resulting in a mixture of isomers. For 3-substituted pyridines, fluorination with AgF₂ typically shows high selectivity for the C-2 position.[12] However, for certain substrates, mixtures can be expected.[12]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related solutions.
Issue 1: Low or No Yield of the Desired Fluorinated Pyridine
If your reaction is not proceeding as expected, temperature is one of the first parameters to investigate. The cause could be insufficient energy to overcome the activation barrier or, conversely, excessive energy causing decomposition.
Troubleshooting Logic:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Steps & Causality:
-
Verify Reagent Activity: Before adjusting the temperature, ensure your fluorinating agent is active. Reagents like AgF₂ can degrade with prolonged air exposure, indicated by a color change from black to yellow/brown.[12] Store reagents appropriately in a desiccator.
-
Incremental Temperature Increase: If you suspect the temperature is too low, do not jump to a high temperature. Increase the heat gradually (e.g., from 25 °C to 40 °C, then to 60 °C) and take aliquots to monitor for product formation and the appearance of new byproducts.[13] This helps identify the "sweet spot" where the reaction proceeds without significant decomposition.
-
Check for Decomposition: If you observe darkening of the reaction mixture (tar formation) or a complex mixture of products by LC-MS, the temperature is likely too high. This can cause decomposition of the starting material, the product, or the fluorinating agent itself.[2] Immediately lower the temperature. Fluorinated pyridines themselves can have limited thermal stability.[14]
Issue 2: Poor Regioselectivity (Mixture of Isomers)
The formation of multiple fluorinated isomers is a common problem directly linked to reaction temperature.
Troubleshooting Logic:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps & Causality:
-
Lower the Temperature: This is the most effective strategy. By reducing thermal energy, you increase the preference for the pathway with the lowest activation energy (the kinetic product).[3][4] For some highly reactive systems, cryogenic temperatures (e.g., -40 °C or lower) may be necessary to achieve high selectivity.[2]
-
Solvent and Reagent Choice: While temperature is key, the choice of solvent can influence the stability of intermediates, and a milder fluorinating reagent may exhibit inherently higher selectivity.[6]
Issue 3: Formation of Elimination Byproducts
In some fluorination mechanisms, an intermediate is formed that can undergo elimination of hydrogen fluoride (HF) to yield an undesired aromatic byproduct.[7]
Detailed Steps & Causality:
-
Control Temperature Carefully: This elimination is often accelerated by heat. Running the reaction at a lower temperature, such as 0 °C, can significantly minimize this side reaction by stabilizing the intermediate.[7][12]
-
Control Reagent Addition: A slow, controlled addition of the fluorinating agent at a low temperature can help maintain a low concentration of reactive species and minimize side reactions.[7]
Part 3: Experimental Protocol & Data
Protocol: Temperature Screening for Optimal Pyridine Fluorination
This protocol outlines a systematic approach to identify the optimal reaction temperature for the fluorination of a novel pyridine substrate using a parallel synthesis setup.
Objective: To determine the temperature that provides the best balance of yield and selectivity.
Methodology:
-
Setup: In an array of reaction vials, add your pyridine substrate (1.0 equiv) and a stir bar to each. Dissolve in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Temperature Control: Place the vials in parallel reactor blocks pre-set to a range of temperatures. A typical screening range could be: 0 °C, 25 °C, 45 °C, 65 °C, and 85 °C.
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.2 equiv) to each vial simultaneously if possible, or in rapid succession.
-
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small, quenched aliquot from each reaction vial.
-
Analysis: Analyze the aliquots by UPLC-MS or GC-MS. Quantify the consumption of starting material, the formation of the desired product, and the formation of any isomers or byproducts.
-
Data Evaluation: Plot the yield of the desired product and the ratio of desired product to isomers against temperature at a fixed time point (e.g., when the starting material is >90% consumed at one of the temperatures).
Data Presentation:
The results of your screening experiment can be summarized in a table for clear comparison.
Table 1: Example Temperature Screening Data for Fluorination of 3-Methoxypyridine
| Temperature (°C) | Time (h) | Conversion (%) | Yield of 2-Fluoro Isomer (%) | Ratio (2-Fluoro : other isomers) | Observations |
| 0 | 24 | 65 | 60 | >95 : 5 | Slow reaction rate |
| 25 | 12 | 98 | 91 | 92 : 8 | Good balance of rate and selectivity |
| 45 | 4 | >99 | 85 | 85 : 15 | Increased isomer formation |
| 65 | 2 | >99 | 72 | 70 : 30 | Significant byproduct formation |
| 85 | 1 | >99 | 45 | 50 : 50 | Rapid decomposition observed |
References
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Technical Support Center: Managing Temperature in Selective Fluorin
- Selective C-H fluorination of pyridines and diazines inspired by a classic amin
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
-
Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Journal of Organic Chemistry. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Synthesis and properties of fluorinated pyridine-containing polyimides. ResearchGate. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Kinetic control vs. thermodynamic control. YouTube. [Link]
-
Kinetic vs. thermodynamic control. ResearchGate. [Link]
- Technical Support Center: Overcoming Regioselectivity Challenges in Fluorin
-
Fluorination Chemistry Performed in a Modular Flow Reactor. Vapourtec. [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vapourtec.com [vapourtec.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Difluoro-5-methylpyridine
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
The predominant industrial synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction.[1][2] This process typically starts with a dichlorinated precursor, 2,3-Dichloro-5-methylpyridine, and utilizes an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. While conceptually straightforward, the reality of this synthesis is often complicated by the formation of various side products. This guide will address the identification and mitigation of these impurities in a practical, question-and-answer format.
Troubleshooting Guide: Side Product Identification & Mitigation
This section addresses the most common impurities observed during the synthesis of this compound via the Halex reaction.
Issue 1: Presence of Mono-Fluorinated Intermediates in the Final Product
Q: My final product analysis (GC-MS/LC-MS) shows significant peaks corresponding to mono-fluorinated, mono-chlorinated methylpyridines alongside my desired this compound. Why is this happening and how can I prevent it?
A: This is the most frequently encountered issue and points to incomplete fluorination.
-
Why It Happens (Causality): The Halex reaction proceeds in a stepwise manner. The first chlorine atom is replaced by fluorine to form a mono-fluoro intermediate, which then undergoes a second fluorine substitution to yield the final product. The second substitution is often slower than the first due to electronic effects of the newly introduced fluorine atom. Several factors can lead to the stalling of the reaction at the intermediate stage:
-
Insufficient Reaction Temperature or Time: The activation energy for the second substitution may not be reached, or the reaction may not have been allowed to proceed to completion. Halex reactions typically require high temperatures, often in the range of 150-250 °C.[1]
-
Low Reactivity of the Fluorinating Agent: The potassium fluoride may not be sufficiently active. Its reactivity is highly dependent on being anhydrous and having a high surface area.
-
Inadequate Stoichiometry: An insufficient molar excess of KF will result in incomplete conversion.
-
Presence of Water: Trace amounts of water can hydrate the surface of the KF crystals, significantly reducing their nucleophilicity.
-
-
How to Fix It (Actionable Solutions):
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC to determine the point of maximum conversion.
-
Ensure Anhydrous Conditions: Dry the KF thoroughly before use (e.g., by heating under vacuum). Use a high-purity, anhydrous grade of polar aprotic solvent (e.g., sulfolane, NMP). Consider distilling the solvent to remove residual water.
-
Increase KF Stoichiometry: Use a larger molar excess of KF. A common starting point is 2.5 to 4 equivalents of KF per mole of the dichloropyridine substrate.
-
Use a Phase-Transfer Catalyst: To improve the solubility and reactivity of the fluoride salt, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt or a crown ether can be employed.[2]
-
Diagram: Halex Reaction Pathway and Side Product Formation
The following diagram illustrates the stepwise fluorination process and the origin of common impurities.
Caption: Stepwise fluorination showing potential mono-fluoro impurities.
Issue 2: Unreacted Starting Material Detected
Q: My product is contaminated with the starting material, 2,3-Dichloro-5-methylpyridine. I've already tried increasing the reaction time.
A: This indicates a fundamental issue with reaction initiation or efficiency, beyond just kinetics.
-
Why It Happens (Causality):
-
Poor Solubility: The starting material or the KF may have poor solubility in the chosen solvent at the reaction temperature, limiting the interaction between reactants.
-
Mass Transfer Limitations: In a heterogeneous reaction, if the stirring is not vigorous enough, the KF particles may not be effectively suspended, reducing the available surface area for reaction.
-
Catalyst Poisoning: If a phase-transfer catalyst is used, it could be poisoned by impurities (like water), rendering it ineffective.
-
-
How to Fix It (Actionable Solutions):
-
Improve Agitation: Ensure vigorous mechanical stirring to maintain a good suspension of the KF.
-
Solvent Selection: While NMP and DMSO are common, sulfolane is often an excellent choice for Halex reactions due to its high boiling point and ability to dissolve reactants.
-
Spray-Dried KF: Use spray-dried potassium fluoride, which has a much higher surface area and is more reactive than crystalline KF.
-
Check Starting Material Purity: Impurities in the 2,3-Dichloro-5-methylpyridine could be inhibiting the reaction.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated impurity profiles?
A1: The most prevalent and industrially scalable route is the Halex reaction starting from 2,3-Dichloro-5-methylpyridine. The primary impurities are, as discussed, the mono-fluorinated intermediates and unreacted starting material. An alternative, though less common for this specific molecule, is the Balz-Schiemann reaction, which would start from an aminopyridine.[5] Impurities from this route would be different and could include byproducts from incomplete diazotization or side reactions of the diazonium salt.
Q2: How do I choose the optimal solvent for my Halex reaction?
A2: The ideal solvent should have a high boiling point, be polar and aprotic, and effectively dissolve (or at least suspend) the reactants. Key properties are summarized below:
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Good solvating power | Difficult to remove, potential for side reactions |
| Dimethyl Sulfoxide (DMSO) | 189 | Excellent solvating power | Can decompose at high temperatures |
| Sulfolane | 285 | High thermal stability, good solvent for Halex reactions | High boiling point makes removal challenging |
Q3: Can over-fluorination occur? What would those side products be?
A3: Yes, under excessively harsh conditions (e.g., very high temperatures), further fluorination can occur. A patent for a related synthesis warns that temperatures above 200°C can lead to the formation of additional fluorinated byproducts.[6] For this compound, this could potentially lead to the substitution of a hydrogen atom on the ring with fluorine, resulting in a trifluoro-5-methylpyridine isomer, though this is generally a minor pathway in standard Halex reactions.
Q4: Is isomerization of the product a concern?
A4: Thermal isomerization of substituted pyridines can occur at high temperatures.[7] While not a common side product under controlled Halex conditions, prolonged heating at very high temperatures could theoretically lead to trace amounts of other difluoro-methylpyridine isomers. This is more of a concern if the reaction temperature significantly exceeds the optimal range.
Analytical Protocol: GC-MS Method for Impurity Profiling
To effectively troubleshoot, a reliable analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the volatile and semi-volatile compounds in your reaction mixture.
Step-by-Step Protocol:
-
Sample Preparation:
-
Quench a small aliquot (approx. 0.1 mL) of the reaction mixture in water.
-
Extract the organic components with a suitable solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 amu.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to known fragmentation patterns of the starting material and potential mono-fluorinated intermediates.
-
Diagram: Analytical Workflow for Quality Control
This diagram outlines the process for monitoring reaction progress and final product purity.
Caption: Workflow for in-process control and final product analysis.
References
-
Rodionova, E. V., et al. (n.d.). Possible Thermally Induced Skeletal Isomerizations of Pyridine and Phosphinine. ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. (n.d.). ResearchGate. Retrieved from [Link]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 133(24), 9398–9401. [Link]
-
Finger, G. C., et al. (1963). Aromatic Fluorine Compounds. XI. Replacement of Chlorine by Fluorine in Halopyridines. The Journal of Organic Chemistry, 28(6), 1666–1668. [Link]
-
Guan, Y., et al. (2021). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. National Institutes of Health. [Link]
-
Jiangsu Yangnong Chem Group. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]
-
Werner, J.A., et al. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine. INIS-IAEA. [Link]
- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (n.d.). Google Patents.
-
Trost, B. M., & Bream, R. N. (2006). Synthesis of substituted pyridine derivatives via the ruthenium-catalyzed cycloisomerization of 3-azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]
-
The Balz–Schiemann Reaction. (2019). Scientific Update. [Link]
-
Al-Zoubi, R. M., et al. (2013). On the Photoisomerization of Pyridine in Vapor Phase. ResearchGate. [Link]
-
Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Royal Society of Chemistry. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]
-
Thermal degradation of fluoropolymers. (2020). [Link]
-
Rybak, A., et al. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 24(10), 1905. [Link]
-
Royal Society of Chemistry. (2020). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
-
Aleksić, M., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of Hazardous Materials, 496, 139322. [Link]
-
Halex process. (n.d.). Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). C–H fluorination promoted by pyridine N-oxyl radicals. [Link]
-
Halex Reaction. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
Sources
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- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2,3-Difluoro-5-methylpyridine
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important fluorinated pyridine derivative. The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, making compounds like this compound valuable intermediates in pharmaceuticals and agrochemicals.[1][2][3] However, the unique reactivity of fluorinating agents and the inherent challenges of pyridine chemistry demand careful consideration during synthesis, especially during scale-up.[2][4][5]
This document provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound, with a focus on practical, field-proven insights.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a corresponding polychlorinated or polybrominated pyridine precursor. A common starting material is 2,3,5-trichloro- or 2,3,5-tribromo-pyridine, which undergoes halogen exchange with a fluoride source.
Below is a generalized workflow for this synthesis:
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Low Conversion and Incomplete Fluorination
Q1: My reaction stalls, leaving significant amounts of mono-fluorinated intermediate (e.g., 2-fluoro-3,5-dichloro-pyridine) and unreacted starting material. How can I drive the reaction to completion?
A1: This is a frequent challenge in pyridine fluorination. Several factors could be at play:
-
Insufficient Fluorinating Agent Activity: The reactivity of alkali metal fluorides is highly dependent on their physical properties and the reaction conditions.
-
Causality: Potassium fluoride (KF) is often used due to its cost-effectiveness, but it has low solubility in many organic solvents.[6] Cesium fluoride (CsF) is more soluble and reactive but also more expensive. The effectiveness of KF can be significantly improved by ensuring it is anhydrous and has a high surface area.
-
Protocol:
-
Drying the Fluorinating Agent: Dry KF or CsF under vacuum at high temperature (e.g., 140-160°C) for several hours before use.[7]
-
Particle Size: Use finely powdered or spray-dried KF to maximize the reactive surface area.
-
Phase-Transfer Catalysis: The addition of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary phosphonium salt (e.g., tetrabutylphosphonium bromide), can significantly enhance the solubility and nucleophilicity of the fluoride ion.[6][7][8]
-
-
-
Reaction Temperature and Time: The sequential displacement of halogens requires progressively higher temperatures.
-
Causality: The first halogen exchange (e.g., at the 2-position) is generally faster than the second (at the 3-position) due to the electronic effects of the pyridine ring and the increasing fluorine substitution.
-
Protocol: A two-stage temperature profile can be effective. Initially, maintain the reaction at a lower temperature (e.g., 180-190°C) to facilitate the formation of the mono-fluorinated intermediate, then increase the temperature (e.g., 200-220°C) to drive the second fluorination.[6]
-
-
Solvent Choice: The choice of solvent is critical for solubilizing the reactants and achieving the necessary high temperatures.
-
Causality: Polar aprotic solvents like sulfolane, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are commonly used.[7][8] These solvents must be rigorously dried, as trace amounts of water will deactivate the fluoride source.
-
Protocol: Dry the solvent by azeotropic distillation or by using molecular sieves before the reaction.
-
| Parameter | Recommendation | Rationale |
| Fluorinating Agent | Spray-dried KF or anhydrous CsF | High surface area and reactivity |
| Catalyst | 18-crown-6 or tetrabutylphosphonium bromide | Improves solubility and nucleophilicity of F⁻ |
| Temperature Profile | Staged heating (e.g., 180-190°C then 200-220°C) | Addresses differing activation energies for sequential fluorination |
| Solvent | Anhydrous sulfolane, NMP, or DMSO | High boiling point and ability to dissolve reactants |
Poor Regioselectivity and Side Product Formation
Q2: I am observing the formation of undesired isomers and decomposition products, especially at higher temperatures. How can I improve the selectivity of my reaction?
A2: Side product formation is often a consequence of the harsh conditions required for fluorination.
-
Managing Reaction Exotherms:
-
Causality: Fluorination reactions can be highly exothermic, leading to localized overheating and decomposition.
-
Protocol: On a larger scale, ensure efficient heat transfer with appropriate reactor design and stirring. Consider adding the starting material portion-wise to a pre-heated mixture of the fluorinating agent and solvent to better control the reaction rate and temperature.[7]
-
-
Inert Atmosphere:
-
Causality: At high temperatures, the reactants and products can be sensitive to oxidation.
-
Protocol: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6]
-
-
Product Removal:
-
Causality: Prolonged exposure of the desired product to high temperatures can lead to decomposition or further reactions.
-
Protocol: If the product is sufficiently volatile, consider performing the reaction under vacuum and distilling the product as it is formed. This technique can significantly improve the isolated yield by minimizing product degradation.[7]
-
Caption: Troubleshooting decision tree for the synthesis of this compound.
Challenges in Product Purification
Q3: The crude product is difficult to purify, containing both starting materials and mono-fluorinated intermediates with close boiling points. What are the best purification strategies?
A3: Purification is a critical step, and a multi-step approach may be necessary.
-
Fractional Distillation:
-
Causality: The boiling points of the desired product, intermediates, and starting materials can be very close.
-
Protocol: Use a distillation column with high theoretical plates and perform the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition.
-
-
Crystallization:
-
Causality: If distillation is insufficient, crystallization can be an effective method for purification.
-
Protocol: After an initial distillation to obtain a semi-pure product (e.g., >80% purity), the material can be purified further by cooling crystallization. This involves cooling the semi-pure liquid to below 0°C, allowing the desired product to crystallize, followed by filtration.[9][10] This method can significantly enhance the purity to over 99% and avoids the need for additional solvents.[10]
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with fluorinating agents?
A: Fluorinating agents can be hazardous.[4] Many are highly reactive and can react violently with water or other oxidizable materials.[5] Some can generate hydrogen fluoride (HF), which is highly toxic and corrosive.[5] Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the specific hazards of the chosen reagent.
Q: Can I use alternative fluorination methods?
A: While SNAr is common for this specific transformation, other fluorination methods exist for pyridines, such as electrophilic fluorination (e.g., using Selectfluor®) or direct C-H fluorination (e.g., using AgF₂).[11][12] However, these methods often have different regioselectivities and may not be suitable for starting with a halogenated precursor.[11][13] The choice of method depends heavily on the available starting materials and the desired substitution pattern.
Q: How do I monitor the progress of the reaction?
A: Gas chromatography (GC) is an excellent technique for monitoring the disappearance of the starting material and the formation of the mono-fluorinated intermediate and the final product. Regular sampling of the reaction mixture will allow for optimization of reaction time and temperature.
References
- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)
-
New method for introducing fluorinated components into molecules - Universität Münster. [Link]
- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google P
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. [Link]
-
Fluorinating agents - ACS GCI Pharmaceutical Roundtable. [Link]
-
Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
-
ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. [Link]
-
Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Patrick S. Fier$ and John F. Hartwig‡*1 - Organic Syntheses. [Link]
-
Purification method for 2, 3-difluoro-5-chloropyridine (2014) | Ren Jie | 4 Citations. [Link]
Sources
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- 8. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selecting a Phase-Transfer Catalyst for Fluoropyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of phase-transfer catalyzed (PTC) fluoropyridine synthesis. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the selection and application of phase-transfer catalysts in the nucleophilic fluorination of pyridines.
Q1: What is the primary role of a phase-transfer catalyst (PTC) in fluoropyridine synthesis?
A phase-transfer catalyst is essential for overcoming the mutual insolubility of the organic substrate (typically a chloropyridine dissolved in an organic solvent) and the inorganic fluoride salt (such as potassium fluoride, KF). The PTC transports the fluoride anion from the solid or aqueous phase into the organic phase where the reaction with the pyridine substrate can occur. This process significantly enhances the reaction rate and yield.
Q2: What are the most common classes of PTCs used for fluorination, and how do they differ?
The most prevalent classes of PTCs for fluorination are quaternary ammonium salts, quaternary phosphonium salts, and crown ethers.[1]
-
Quaternary Ammonium and Phosphonium Salts: These 'onium' salts consist of a positively charged nitrogen or phosphorus atom surrounded by four organic groups. They function by exchanging their anion (e.g., chloride, bromide) for a fluoride ion at the interface of the two phases. The resulting lipophilic onium fluoride is soluble in the organic phase and delivers the "naked" fluoride anion to the substrate. Quaternary phosphonium salts often exhibit greater thermal stability compared to their ammonium counterparts, which can be advantageous for reactions requiring higher temperatures.[2]
-
Crown Ethers: These are cyclic polyethers that can selectively encapsulate metal cations, such as K⁺ from KF, within their central cavity.[3] This complexation effectively sequesters the cation, leaving the fluoride anion more "naked" and, therefore, more nucleophilic and soluble in the organic solvent.[4][5] The size of the crown ether's cavity determines its affinity for specific cations; for example, 18-crown-6 is an excellent match for potassium ions.[3]
Q3: How do I choose between a quaternary salt and a crown ether?
The choice depends on several factors, including reaction temperature, substrate reactivity, and cost.
-
Temperature: For reactions requiring high temperatures (above 100-120 °C), phosphonium salts are often preferred due to their superior thermal stability. Many common quaternary ammonium salts can decompose at elevated temperatures.[6]
-
Reactivity: Crown ethers are highly effective at activating the fluoride anion and can lead to higher reaction rates, especially with less reactive substrates.[4] However, the enhanced basicity of the "naked" fluoride can sometimes promote side reactions like elimination.[7]
-
Cost and Toxicity: Quaternary ammonium and phosphonium salts are generally less expensive than crown ethers. Crown ethers can also be toxic and require careful handling.
Q4: What is "Hydrogen Bonding Phase-Transfer Catalysis" (HB-PTC) and when is it useful?
Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) is an emerging strategy that utilizes neutral hydrogen-bond donors, such as bis-ureas, to solubilize and activate alkali metal fluorides.[7][8] The catalyst forms a complex with the fluoride anion through hydrogen bonding, rendering it soluble and reactive in the organic phase.[7][9] This approach offers a powerful method for asymmetric fluorination, where a chiral H-bond donor can create an asymmetric environment around the fluoride ion, leading to enantioselective product formation.[9]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the phase-transfer catalyzed synthesis of fluoropyridines.
Problem 1: Low or No Conversion to the Fluoropyridine Product
A low or complete lack of product formation is one of the most common challenges. A logical troubleshooting workflow can help identify the root cause.
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low yields.
Potential Causes and Solutions
-
Inactive Fluoride Source: Alkali metal fluorides like KF are highly hygroscopic. Absorbed water can hydrate the fluoride ion, drastically reducing its nucleophilicity.[10]
-
Ineffective Phase-Transfer Catalyst: The chosen PTC may not be suitable for the specific reaction conditions.
-
Solution:
-
Switch Catalyst Class: If using a quaternary ammonium salt at high temperatures, consider switching to a more thermally stable phosphonium salt. If reactivity is low with an onium salt, try a crown ether like 18-crown-6 (with KF) to enhance fluoride activation.[4][5]
-
Optimize Catalyst Loading: While typically used in catalytic amounts (1-10 mol%), increasing the catalyst loading can sometimes improve yields, although this may not be cost-effective on a large scale.
-
-
-
Suboptimal Solvent: The choice of solvent is critical as it influences the solubility of the PTC-fluoride complex and the overall reaction rate.
-
Solution: Aprotic polar solvents like acetonitrile, DMF, DMSO, and sulfolane are generally preferred.[4] The effectiveness of the solvent can vary depending on the PTC used. For instance, with KF and 18-crown-6, the fluorination rate has been shown to follow the order: acetonitrile > dimethyl acetamide > 1,2-dimethoxyethane > sulfolane.[4]
-
-
Insufficient Temperature: Nucleophilic aromatic substitution (SNA) on an electron-deficient ring like pyridine often requires significant thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and potential decomposition. Be mindful of the thermal stability limits of your PTC and substrate.
-
Problem 2: Formation of Significant Side Products
The presence of byproducts can complicate purification and reduce the yield of the desired fluoropyridine.
Common Side Reactions and Mitigation Strategies
-
Hydroxylation: If water is present in the reaction mixture, the corresponding hydroxypyridine can be formed as a significant byproduct. The PTC can also transfer hydroxide ions, which are generated from the reaction of fluoride with residual water.
-
Mitigation: Ensure all reagents and solvents are rigorously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent the introduction of atmospheric moisture.
-
-
Elimination Reactions: If the pyridine substrate has a suitable leaving group on a side chain, the strongly basic "naked" fluoride anion can promote elimination reactions.
-
Mitigation: Consider using a less activating PTC system or milder reaction conditions (e.g., lower temperature). The use of hydrogen-bonding PTCs can attenuate the basicity of the fluoride ion, favoring substitution over elimination.[7]
-
-
Dimerization or Polymerization: In some cases, especially with highly activated pyridines, self-condensation or polymerization can occur at elevated temperatures.
-
Mitigation: Lower the reaction temperature and consider a more gradual addition of the substrate to the reaction mixture.
-
III. Experimental Protocols
This section provides standardized procedures for catalyst screening and a general protocol for fluoropyridine synthesis.
Protocol 1: Screening of Phase-Transfer Catalysts
Objective: To identify the most effective PTC for a specific fluoropyridine synthesis.
Materials:
-
Chloropyridine substrate
-
Spray-dried potassium fluoride (KF)
-
A selection of PTCs for screening (e.g., tetrabutylammonium bromide, tetrabutylphosphonium bromide, 18-crown-6)
-
Anhydrous aprotic solvent (e.g., acetonitrile or DMF)
-
Internal standard for GC or HPLC analysis
-
Small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars
Procedure:
-
In a series of reaction vials, add the chloropyridine substrate (e.g., 0.1 mmol), spray-dried KF (e.g., 0.2 mmol, 2 equivalents), and the internal standard.
-
To each vial, add a different PTC (e.g., 0.01 mmol, 10 mol%). Include a control reaction with no PTC.
-
Add the anhydrous solvent (e.g., 1 mL) to each vial.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 4, 8, 12, and 24 hours).
-
At each time point, carefully take an aliquot from each reaction, quench it with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by GC or HPLC to determine the conversion to the fluoropyridine product.
-
Plot the conversion versus time for each PTC to determine the most efficient catalyst.
Protocol 2: General Procedure for Fluoropyridine Synthesis using a PTC
Objective: A general method for the synthesis of a fluoropyridine from its corresponding chloropyridine.
Materials:
-
Chloropyridine substrate (1 equivalent)
-
Spray-dried potassium fluoride (2-3 equivalents)
-
Optimal PTC identified from screening (5-10 mol%)
-
Anhydrous aprotic solvent
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the chloropyridine substrate, spray-dried KF, and the PTC.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the optimized temperature with vigorous stirring.
-
Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization to obtain the desired fluoropyridine.
IV. Data Presentation
Table 1: Comparison of Common Phase-Transfer Catalysts for Fluorination
| Catalyst Type | Example | Advantages | Disadvantages | Optimal Conditions |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | - Cost-effective- Readily available | - Lower thermal stability (<120 °C)- Can be hygroscopic | Moderate temperatures (80-120 °C) |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium Bromide (TBPB) | - High thermal stability (>150 °C)- Often more efficient than ammonium salts | - More expensive than ammonium salts | High temperatures (120-180 °C) |
| Crown Ether | 18-Crown-6 | - Highly effective at activating KF- Can lead to faster reaction rates | - Expensive- Potential toxicity- Can enhance basicity, leading to side reactions | Used with KF; moderate to high temperatures |
| Hydrogen-Bonding Catalyst | Chiral Bis-urea | - Enables asymmetric fluorination- Can modulate fluoride reactivity | - Often specialized and not commercially available- May require specific solvent systems | Asymmetric synthesis; often at lower temperatures |
V. Mechanistic Insights & Visualizations
Mechanism of Phase-Transfer Catalyzed Fluorination
The reaction proceeds through a well-established catalytic cycle.
Caption: Catalytic cycle for onium salt-mediated fluorination.
In this cycle, Q⁺X⁻ represents the onium salt catalyst (e.g., R₄N⁺Br⁻), and Ar-Cl is the chloropyridine substrate. The catalyst exchanges its initial anion X⁻ for a fluoride ion at the solid-liquid interface. The resulting Q⁺F⁻ is soluble in the organic phase and reacts with Ar-Cl to form the desired product Ar-F and regenerates the catalyst in the form of Q⁺Cl⁻.
VI. References
-
Clark, J. H., & Macquarrie, D. J. (2003). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Journal of Fluorine Chemistry, 26(1).
-
Paquin, J.-F. (2022). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Abstracts of Papers of the American Chemical Society, 263.
-
List, B., et al. (2025). Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. Nature Catalysis, 8, 107–115.
-
Gouverneur, V. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society, 144(12), 5251–5273.
-
List, B., et al. (2025). Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. ResearchGate.
-
Gouverneur, V. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC.
-
Bower, J. F. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(10), 2896–2903.
-
Krasikova, R. N. (2017). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 22(8), 1236.
-
Bower, J. F. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. PMC.
-
Sharpless, K. B., & Kolb, H. C. (2018). Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. ResearchGate.
-
Bower, J. F. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science.
-
BenchChem. (2025). Overcoming low reactivity in cross-coupling of 2-fluoropyridines.
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
-
Dujardin, C., et al. (2010). Fluorination of 2-chloropyridine over metal oxide catalysts as new catalytic fluorination systems. ResearchGate.
-
Sundberg, R. L. (1976). Crown ethers : applications in inorganic synthesis. Digital Commons @ Colby.
-
OUCI. (2022). Quaternary phosphonium salts in the synthetic chemistry: Recent progress, development, and future perspectives.
-
Lee, S., et al. (2021). Inter- and Intra-Molecular Organocatalysis of SN2 Fluorination by Crown Ether: Kinetics and Quantum Chemical Analysis. Molecules, 26(10), 2936.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
-
Piras, M., et al. (2022). Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. PubMed Central.
-
Lee, S., & Kim, D. (2023). Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. Molecules, 28(5), 2189.
-
Wikipedia. (n.d.). Crown ether.
-
NOAA. (n.d.). Quaternary Ammonium and Phosphonium Salts. CAMEO Chemicals.
-
Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9035–9041.
-
Sanford, M. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
-
TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts.
-
Lee, S., & Kim, D. (2023). Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. ResearchGate.
-
Stojanovic, A., et al. (2011). Quaternary Ammonium and Phosphonium Ionic Liquids in Chemical and Environmental Engineering. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
-
ChemBK. (2025). potassium fluoride spray dried.
-
Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry.
-
AKSci. (2026). 7789-23-3 Potassium fluoride, anhydrous, spray dried.
-
Mossine, A. V., et al. (2021). The hydrogenation side-reaction in copper-mediated radiofluorination. PMC.
-
Vocelle, D., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. PMC.
-
CROMlab-instruments.es. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION.
-
BenchChem. (2025). Dealing with low yield during the chemical synthesis of Purpurin.
Sources
- 1. Quaternary Ammonium and Phosphonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. researchgate.net [researchgate.net]
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- 4. scispace.com [scispace.com]
- 5. "Crown ethers : applications in inorganic synthesis" by Robert L. Sundberg [digitalcommons.colby.edu]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
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- 9. Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis - American Chemical Society [acs.digitellinc.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. chembk.com [chembk.com]
- 12. 7789-23-3 Potassium fluoride, anhydrous, spray dried AKSci B919 [aksci.com]
preventing decomposition during high-temperature pyridine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to navigating the complexities of high-temperature reactions involving pyridine. As a Senior Application Scientist, I understand the challenges you face when working with this versatile yet sensitive solvent and reagent at elevated temperatures. This guide is structured to provide you with in-depth, field-proven insights and practical solutions to prevent decomposition and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable steps to resolve them.
Q1: My reaction mixture has turned dark brown or black. What is causing this discoloration, and how can I prevent it?
A: A dark brown or black coloration is a common indicator of thermal decomposition and polymerization of pyridine.[1] At elevated temperatures, pyridine can undergo a series of complex reactions, including radical formation and subsequent polymerization, leading to the formation of tar-like substances.
Causality:
-
Radical Formation: High temperatures can initiate the homolytic cleavage of C-H bonds in the pyridine ring, generating pyridyl radicals.[2][3] These radicals are highly reactive and can initiate chain reactions.
-
Polymerization: Pyridyl radicals can react with other pyridine molecules, leading to the formation of bipyridines and higher molecular weight polymers, which are often highly colored.[4]
-
Autocatalysis: The decomposition products can sometimes accelerate further decomposition, creating an autocatalytic cycle.[4]
Step-by-Step Troubleshooting Protocol:
-
Verify Pyridine Purity: Impurities, especially those containing metal ions or aldehydes, can catalyze decomposition.[5] Ensure you are using high-purity, anhydrous pyridine. If necessary, purify your pyridine before use by distilling it over potassium hydroxide (KOH) or calcium hydride (CaH2).[6]
-
Optimize Reaction Temperature: Determine the lowest possible temperature at which your desired reaction proceeds at an acceptable rate. Even a small reduction in temperature can significantly decrease the rate of decomposition.[1]
-
Inert Atmosphere: Oxygen can promote radical formation and oxidative decomposition pathways.[1] Conduct your reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Ensure all glassware is oven-dried and the system is properly purged.
-
Consider a Co-solvent: If your reaction tolerates it, adding a high-boiling, inert co-solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can dilute the pyridine, reducing the rate of polymerization.[7][8]
Q2: My reaction yield is consistently low, and I'm isolating a complex mixture of byproducts. How can I improve selectivity?
A: Low yields and poor selectivity in high-temperature pyridine reactions are often linked to competing side reactions and decomposition of both starting materials and products.
Causality:
-
Side Reactions: The basicity of pyridine can promote unwanted side reactions, such as elimination or condensation reactions, especially at high temperatures.[9]
-
Product Decomposition: Your desired product may also be unstable under the harsh reaction conditions, leading to secondary decomposition.
-
Reagent Instability: Key reagents in your reaction may decompose or react with pyridine at elevated temperatures.
Strategies for Improving Selectivity:
-
Re-evaluate the Base: If pyridine is acting as a base in your reaction, consider if a non-nucleophilic, sterically hindered base could be a more selective alternative.
-
Protecting Groups: If your starting materials or products have sensitive functional groups, consider using protecting groups that are stable at high temperatures.
-
Catalyst Introduction: Investigate if a catalyst could facilitate your desired transformation at a lower temperature, thereby minimizing side reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the use of a phase-transfer catalyst can sometimes improve yields and reduce reaction times.
-
Gradual Addition: Instead of adding all reagents at once, consider a slow, controlled addition of one of the reactants. This can help to maintain a low concentration of the reactive species and minimize side reactions.
Q3: I'm observing gas evolution from my reaction. What is the likely composition of this gas, and is it a cause for concern?
A: Gas evolution during a high-temperature pyridine reaction is a strong indication of ring fragmentation. The primary gaseous byproducts are typically hydrogen cyanide (HCN), acetylene, and hydrogen.[2]
Causality:
-
Pyridine Ring Cleavage: At very high temperatures (generally above 700°C, but can occur lower under certain conditions), the pyridine ring can fragment.[2] The C-N and C-C bonds within the ring can break, leading to the formation of smaller, volatile molecules.[2]
Safety and Experimental Implications:
-
Toxicity: Hydrogen cyanide is an extremely toxic gas. All high-temperature reactions with pyridine should be conducted in a well-ventilated fume hood with appropriate safety precautions.
-
Pressure Buildup: In a sealed system, the evolution of gaseous byproducts can lead to a dangerous buildup of pressure. Ensure your reaction vessel is equipped with a pressure-relief mechanism.
-
Indication of Severe Decomposition: Significant gas evolution indicates that the reaction temperature is likely too high, leading to substantial decomposition of the solvent and potentially your reactants and products.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended operating temperature for reactions in pyridine?
While there is no single "maximum" temperature, as it depends on the specific reaction and purity of the pyridine, significant thermal decomposition is generally observed at temperatures above 700°C.[2] However, for many synthetic applications, it is advisable to stay well below this temperature. As a general guideline, aim to keep reaction temperatures below 150-200°C whenever possible. If higher temperatures are required, the use of a sealed reaction vessel and careful monitoring are essential.
Q2: Are there any additives that can help stabilize pyridine at high temperatures?
The use of specific stabilizers for pyridine in high-temperature organic reactions is not extensively documented in the literature in the same way as for industrial processes. However, some general principles can be applied:
-
Radical Scavengers: In principle, radical scavengers could inhibit polymerization. However, their reactivity could also interfere with the desired reaction. Their use would need to be carefully evaluated on a case-by-case basis.
-
Metal Sequestrants: Trace metal impurities can catalyze decomposition. The addition of a chelating agent could potentially mitigate this effect.[10][11]
Q3: How does the purity of pyridine affect its stability at high temperatures?
The purity of pyridine is a critical factor in its high-temperature stability.
| Impurity | Effect on Stability |
| Water | Can act as a nucleophile and participate in side reactions, and may also affect the solubility of certain reagents.[1] |
| Aldehydes | Can undergo condensation reactions under basic conditions, leading to colored impurities.[5] |
| Metal Ions | Can catalyze decomposition pathways, including radical formation and polymerization.[10][11] |
Protocol for Pyridine Purification:
For reactions that are highly sensitive to impurities, consider the following purification protocol:
-
Pre-drying: Allow the pyridine to stand over potassium hydroxide (KOH) pellets for 24 hours to remove the bulk of the water.[6]
-
Distillation: Decant the pyridine from the KOH and distill it from fresh KOH or calcium hydride (CaH2) under an inert atmosphere.[6]
-
Storage: Store the purified pyridine over molecular sieves in a dark bottle under an inert atmosphere.
Q4: Are there alternative high-boiling point solvents that can be used instead of pyridine for nucleophilic aromatic substitution (SNAr) reactions?
Yes, several high-boiling point polar aprotic solvents are excellent alternatives for SNAr reactions and may offer better thermal stability than pyridine.[7][8]
| Solvent | Boiling Point (°C) | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | 189 | Excellent solvating power, can significantly accelerate SNAr reactions.[7] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High thermal stability, good solvent for a wide range of organic and inorganic compounds.[7][8] |
| Dimethylformamide (DMF) | 153 | Commonly used, but can decompose at higher temperatures, especially in the presence of acids or bases.[8] |
| 1,4-Dioxane | 101 | A less polar option, sometimes used in combination with other solvents.[8] |
The choice of solvent will depend on the specific requirements of your reaction, including substrate solubility and temperature requirements.[7]
Visualizing Decomposition and Prevention
To better understand the processes involved, the following diagrams illustrate the key concepts discussed.
Caption: Workflow for optimizing high-temperature pyridine reactions.
References
-
Theoretical study on the thermal decomposition of pyridine. (2025). ResearchGate. [Link]
-
A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. (2023). ResearchGate. [Link]
-
Pyridine. Wikipedia. [Link]
-
Kinetics of the Thermal Decomposition of Pyridine. (N.d.). WMU ScholarWorks. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (N.d.).
-
Aromatic Nucleophilic Substitution. (N.d.). Fisher Scientific. [Link]
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (1997). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Drying and distilling pyridine. (2022). Reddit. [Link]
-
Transition-metal ion-mediated morphological transformation of pyridine-based peptide nanostructures. (2018). New Journal of Chemistry. [Link]
-
Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. (2025). PubMed. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aromatic Nucleophilic Substitution [fishersci.it]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. Transition-metal ion-mediated morphological transformation of pyridine-based peptide nanostructures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Functionalizing Fluorinated Heterocycles
Welcome to the Technical Support Center for the functionalization of fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful reactions. The judicious incorporation of fluorine into heterocyclic scaffolds can profoundly enhance the physicochemical and biological properties of molecules, leading to improved metabolic stability, bioavailability, and potency.[1][2][3][4][5] However, the unique electronic nature of fluorine and its influence on the reactivity of the heterocyclic core present distinct challenges.[3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to explain the "why" behind experimental choices, empowering you to make informed decisions and optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the functionalization of fluorinated heterocycles.
FAQ 1: Why is fluorine a good leaving group in Nucleophilic Aromatic Substitution (SNAr) on heterocycles, contrary to its behavior in SN2 reactions?
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[6][7][8] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[6][8] This powerful inductive effect stabilizes the Meisenheimer complex, lowering the activation energy of this slow step and accelerating the overall reaction rate.[6] The subsequent elimination of the fluoride ion to restore aromaticity is a much faster step.[6][9] Therefore, the leaving group's ability to be expelled is less critical than its ability to activate the ring towards the initial attack, leading to a reactivity order for halogens in SNAr that is often the reverse of that in SN2 reactions (F > Cl > Br > I).[8]
FAQ 2: At which positions on a fluorinated pyridine ring is SNAr most favorable?
SNAr reactions on pyridine rings are most favorable when the fluorine atom is at the 2- or 4-position (ortho or para to the ring nitrogen).[8] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at these positions. Functionalization at the 3-position is significantly slower due to the lack of this resonance stabilization.[8]
FAQ 3: What are the primary challenges in palladium-catalyzed cross-coupling reactions with fluorinated heterocycles?
The main challenges stem from the strong carbon-fluorine bond and the potential for the heteroatoms in the ring to coordinate with the palladium catalyst.[1][10] The high kinetic barrier of C-F reductive elimination from the palladium(II) intermediate can make the final step of the catalytic cycle difficult, especially for five-membered rings.[1] Additionally, the nitrogen atoms in azaheterocycles can act as ligands for the palladium center, potentially leading to catalyst inhibition or undesired side reactions.[10][11] Overcoming these challenges often requires careful selection of ligands, bases, and reaction conditions.
FAQ 4: Why is C-H functionalization of fluorinated heterocycles often difficult to control?
Controlling regioselectivity is a major hurdle in the C-H functionalization of heterocycles.[10][12] The presence of heteroatoms can direct the metal catalyst to specific C-H bonds, but this can also lead to catalyst poisoning or functionalization at an undesired position.[10][13] The electronic effects of the fluorine substituent further complicate the reactivity landscape, making it challenging to predictably activate a specific C-H bond.[12]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting strategies for common problems encountered during the functionalization of fluorinated heterocycles.
Troubleshooting Guide 1: Low or No Conversion in SNAr Reactions
Problem: Your SNAr reaction on a fluorinated heterocycle is showing low or no conversion of the starting material.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Ring Activation | The heterocyclic ring may not be sufficiently electron-deficient to undergo nucleophilic attack. The position of the fluorine and the presence of other electron-withdrawing groups are crucial.[8][9] | - Ensure the fluorine is at an activated position (e.g., 2- or 4-position of pyridine).[8] - If the fluorine is at a less activated position, consider if adding another electron-withdrawing group to the ring is synthetically feasible. |
| Weak Nucleophile | The nucleophile may not be strong enough to attack the electron-deficient ring. For neutral nucleophiles like alcohols and amines, deprotonation is often necessary.[8] | - For alcohol or amine nucleophiles, ensure a sufficiently strong base is used to generate the more potent anionic nucleophile. - Consider using a stronger, pre-formed nucleophile if possible. |
| Inappropriate Solvent | The choice of solvent significantly impacts the reactivity of the nucleophile and the stability of the Meisenheimer complex. Protic solvents can solvate the nucleophile, reducing its reactivity.[6][8][14][15] | - Use polar aprotic solvents like DMSO, DMF, or acetonitrile. These solvents effectively dissolve the reactants and stabilize the charged intermediate without deactivating the nucleophile.[8] |
| Low Reaction Temperature | Many SNAr reactions require significant thermal energy to overcome the activation barrier.[8] | - Gradually increase the reaction temperature. Reactions on fluoropyridines, for instance, often require temperatures between 80-150 °C.[8] - Consider using microwave irradiation for rapid and controlled heating to higher temperatures.[8] |
| Hydrolysis | Water contamination can lead to hydrolysis of the starting material or product, especially at elevated temperatures. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Workflow for SNAr Optimization
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Troubleshooting Guide 2: Poor Yields in Palladium-Catalyzed Cross-Coupling
Problem: Your palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Buchwald-Hartwig) with a fluorinated heterocycle is resulting in low yields.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | Heteroatoms in the ring can coordinate to the palladium center, inhibiting its catalytic activity.[10][11] Oxidation of the phosphine ligand can also deactivate the catalyst. | - Screen different ligands. Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) or specific bidentate ligands (e.g., BINAP, dppf) can be effective.[11] - Use pre-catalysts that are more resistant to deactivation. - Ensure the reaction is performed under strictly anaerobic conditions using degassed solvents.[11] |
| Inefficient Transmetalation | The transfer of the organometallic reagent to the palladium center can be slow. For Suzuki reactions, the choice of base and the presence of water can be critical. | - Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu).[16][17] - For Suzuki couplings, adding a small amount of water to the solvent system (e.g., toluene/water 4:1) can facilitate transmetalation.[11] |
| Difficult Reductive Elimination | The formation of the C-C or C-N bond from the Pd(II) intermediate can have a high activation barrier, especially with electron-rich partners. | - Increase the reaction temperature. - Select a ligand that promotes reductive elimination. More sterically hindered ligands can facilitate this step. |
| Side Reactions | Protodeboronation of the boronic acid (in Suzuki reactions) or homocoupling of the organometallic reagent can compete with the desired cross-coupling. | - Choose a base and solvent system that minimizes these side reactions.[11] - Ensure the purity of all reagents. Impurities in amines, for example, can be detrimental.[18] |
Generalized Palladium Cross-Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide 3: Lack of Selectivity in C-H Functionalization
Problem: Your C-H functionalization reaction on a fluorinated heterocycle is producing a mixture of isomers or is not proceeding at the desired position.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Multiple Reactive C-H Bonds | The substrate may have several C-H bonds with similar reactivity, leading to a mixture of products.[12] | - If using a directing group, ensure it is positioned to favor activation of the desired C-H bond. - Explore catalyst-controlled C-H functionalization, where the ligand on the metal catalyst dictates the site of reaction.[12] |
| Interference from Heteroatoms | The heteroatoms in the ring can coordinate with the catalyst, overriding the desired regioselectivity or inhibiting the reaction altogether.[10][13] | - Consider using a directing group that can outcompete the heteroatom for coordination to the catalyst.[10] - Protect the interfering heteroatom if possible (e.g., N-oxide formation for pyridines).[10] |
| Steric Hindrance | Bulky substituents near the target C-H bond can prevent the catalyst from accessing it. | - If possible, redesign the substrate to reduce steric hindrance around the desired reaction site. |
| Inappropriate Catalyst System | The chosen catalyst may not have the right electronic or steric properties to differentiate between the C-H bonds in your substrate. | - Screen a variety of transition metal catalysts (e.g., Pd, Rh, Ru, Ir) and ligands. |
Section 3: Experimental Protocols
This section provides generalized, step-by-step protocols for common functionalization reactions. These should be considered as starting points and will likely require optimization for your specific substrate.
Protocol 1: General Procedure for SNAr of a Fluoropyridine with an Alcohol
This protocol is a representative example for the synthesis of an ether from a fluoropyridine and an alcohol.
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the fluoropyridine (1.0 equiv.), the alcohol (1.2 equiv.), and a suitable base such as sodium hydride (1.3 equiv., 60% dispersion in mineral oil) or potassium tert-butoxide (1.3 equiv.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to the reaction vessel. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary, e.g., to 80-120 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[19][20][21]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Fluorinated Heteroaryl Halide
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a fluorinated heteroaryl halide with a boronic acid.
-
Reaction Setup: In a dry Schlenk flask or vial under an inert atmosphere, combine the fluorinated heteroaryl halide (1.0 equiv.), the boronic acid or boronic ester (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 1.1-1.2 equiv. relative to Pd), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv.).
-
Solvent Addition: Add degassed solvent(s). A common choice is a mixture of an organic solvent and water (e.g., toluene/H₂O, dioxane/H₂O in a 4:1 or 2:1 ratio).[11]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Filtration and Extraction: Filter the mixture through a pad of Celite to remove catalyst residues. If an aqueous phase is present, separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the residue by flash column chromatography.
Section 4: Concluding Remarks
The functionalization of fluorinated heterocycles is a dynamic and enabling field in modern chemistry.[1][3] While challenges exist, a systematic and mechanistically informed approach to reaction optimization can lead to successful outcomes. This guide is intended to be a living document; as new methodologies emerge, we will continue to update it with the latest insights and protocols. We encourage you to use this resource to troubleshoot your experiments and to deepen your understanding of the underlying chemical principles.
References
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Mukherjee, S., Rani, U., & Chandra, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23, 7821-7851. [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
Fluorinated Heterocycles. (2025). ResearchGate. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. [Link]
-
Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. [Link]
-
Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (2001). pubs.rsc.org. [Link]
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Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (1987). Semantic Scholar. [Link]
-
Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. (2025). RSC Publishing. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2018). PMC - NIH. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2017). MDPI. [Link]
-
Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. (2025). ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC - NIH. [Link]
-
Challenges for C−H functionalization and this work. (n.d.). ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2025). ResearchGate. [Link]
-
Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. (2024). Purdue University. [Link]
-
SNAr reaction scope & limitations. (2020). YouTube. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2022). MDPI. [Link]
-
Synthesis and reactivity of fluorinated heterocycles. (n.d.). Semantic Scholar. [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. (2008). NIH. [Link]
-
What are the methods of monitoring both the chemical and physical rates of chemical reactions? (2022). Quora. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC - PubMed Central. [Link]
-
Haloselectivity of Heterocycles. (n.d.). Baran Lab. [Link]
-
Reaction Monitoring. (n.d.). Magritek. [Link]
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Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. (n.d.). LabRulez LCMS. [Link]
-
Synthesis and reactivity of fluorinated heterocycles. (2025). ResearchGate. [Link]
-
Fluorometric Monitoring Of Organic Reactions On Solid Phase. (2025). ResearchGate. [Link]
-
Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. (2020). Organic Letters - ACS Publications. [Link]
-
Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups. (2025). ResearchGate. [Link]
-
Fluorination strategy toward chemical and functional modification. (2023). PMC - PubMed Central. [Link]
-
Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. (2017). Beilstein Journals. [Link]
-
N-Fluoro functionalization of heterocyclic azoles: a new strategy towards insensitive high energy density materials. (n.d.). RSC Publishing. [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
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- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. m.youtube.com [m.youtube.com]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Fluorination Reactions
Welcome to the technical support center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low conversion in fluorination experiments. By understanding the underlying chemical principles, we can systematically diagnose and solve issues to improve reaction outcomes.
Part 1: General Troubleshooting Guide
Low conversion is a frequent and frustrating issue in fluorination chemistry. The root cause often lies in a few key areas: reagent integrity, reaction conditions, and substrate reactivity. This section provides a systematic approach to identifying and resolving these fundamental problems.
Q1: My fluorination reaction shows low or no conversion. What are the first critical factors to investigate?
When a fluorination reaction fails, a systematic check of the basics is the most efficient path to a solution. Before delving into complex mechanistic possibilities, verify the quality and handling of your reagents and the purity of your starting materials.[1]
-
Reagent Quality and Handling : Many fluorinating agents are highly sensitive to atmospheric moisture and can degrade over time, even with proper storage.[2]
-
Electrophilic Reagents (e.g., Selectfluor™) : Although bench-stable, prolonged exposure to moisture can affect reactivity. For highly sensitive reactions, consider drying the reagent under vacuum.[1]
-
Nucleophilic Reagents (e.g., DAST, Deoxo-Fluor®, XtalFluor-M®) : These reagents can react violently with water.[1][2] Always handle them under an inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk techniques.[2] Use a fresh bottle or a properly stored aliquot.
-
Fluoride Salts (e.g., KF, CsF) : These salts are hygroscopic. Anhydrous conditions are crucial as trace amounts of water can lead to the formation of alcohol side products instead of the desired fluoride.[3][4]
-
-
Substrate Purity : Impurities in your starting material can consume the fluorinating agent or poison a catalyst.[1] Verify the purity of your substrate via NMR, LC-MS, or another appropriate analytical method.
-
Anhydrous Reaction Conditions : This is arguably the most critical factor in many fluorination protocols.
-
Glassware : Ensure all glassware is rigorously oven-dried or flame-dried immediately before use.
-
Solvents : Use freshly dried, anhydrous solvents. Even commercially available anhydrous solvents can absorb moisture over time once opened.
-
Atmosphere : Maintain an inert atmosphere throughout the reaction setup and duration.[2]
-
Troubleshooting Workflow: Initial Checks
Here is a logical workflow for your initial troubleshooting steps.
Sources
Technical Support Center: Solvent Selection for Optimizing 2,3-Difluoro-5-methylpyridine Reactions
This guide is designed for researchers, scientists, and drug development professionals utilizing 2,3-Difluoro-5-methylpyridine in their synthetic workflows. The unique electronic properties of this fluorinated pyridine building block make it a valuable precursor, particularly in reactions targeting the development of novel pharmaceuticals and agrochemicals.[1] However, its reactivity is profoundly influenced by the reaction environment. This document provides in-depth, field-proven insights into solvent selection to help you troubleshoot common issues and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding solvent choice for the most common transformations involving this compound.
Q1: What is the primary reaction pathway for this compound, and why is solvent selection paramount?
A1: The most prevalent reaction is Nucleophilic Aromatic Substitution (SNAr).[2][3] In this mechanism, a nucleophile attacks the electron-deficient pyridine ring, displacing one of the fluorine atoms, which are excellent leaving groups in this context.[4]
Solvent choice is critical because the SNAr reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The solvent's primary role is to stabilize this transient species. An appropriate polar solvent can dramatically lower the activation energy, leading to faster reaction rates and higher yields, whereas a poor solvent choice can stall the reaction completely.[5][6]
Q2: What are the go-to solvents for SNAr reactions with this compound?
A2: For SNAr reactions, polar aprotic solvents are the industry standard and the strong first choice.[5] These include:
These solvents excel because they possess strong dipoles that stabilize the charged Meisenheimer complex. Crucially, they do not have acidic protons, so they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, maximizing its kinetic potential.[8]
Q3: Can I use protic solvents like methanol (MeOH) or ethanol (EtOH)?
A3: Yes, protic solvents can be used, but they often lead to significantly slower reaction rates compared to their aprotic counterparts.[5] This is because protic solvents have acidic protons (e.g., the -OH group) that form a hydrogen-bond "cage" around the nucleophile.[8][9] This solvation shell blunts the nucleophile's reactivity, requiring more energy (e.g., higher temperatures) to drive the reaction forward. In some niche cases, however, protic solvents can offer unique selectivity that may be advantageous.[5]
Q4: My nucleophile has poor solubility in standard aprotic solvents like THF or MeCN. What are my options?
A4: This is a common challenge. If solubility is an issue, consider the following:
-
Switch to a stronger polar aprotic solvent: DMSO and DMF are excellent solvents for a wide range of organic and inorganic reagents.
-
Gentle Heating: Increasing the temperature can often improve solubility and reaction rate. SNAr reactions on less activated rings may require heat.[5]
-
Solvent Mixtures: A co-solvent system, such as THF/DMF, can sometimes provide the right balance of solubility and reactivity.
-
Alternative High-Boiling Aprotic Solvents: For very stubborn cases, consider N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), which have excellent solvating properties, though their high boiling points can complicate product isolation.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues in a question-and-answer format.
Issue 1: My SNAr reaction shows low or no conversion.
-
Question: I've mixed my this compound with a strong nucleophile (e.g., sodium methoxide) in toluene, and after 24 hours at 80°C, I only see starting material. What's wrong?
-
Answer & Protocol: The most likely cause is incorrect solvent polarity. A nonpolar solvent like toluene cannot stabilize the charged Meisenheimer intermediate required for the SNAr mechanism.[5] The activation energy is prohibitively high.
Corrective Action: Switch to a polar aprotic solvent.
-
Step 1: Ensure all glassware is oven-dried and reagents are anhydrous, as water can hydrolyze starting materials or products.
-
Step 2: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your this compound (1.0 eq) in anhydrous DMF.
-
Step 3: Add your base (e.g., K₂CO₃, if required for your nucleophile) and the nucleophile (1.1 to 1.5 eq).
-
Step 4: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature to 60-100°C.[4][5]
***dot graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low/No Yield\nin SNAr Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="What is the solvent's polarity?"]; Path1 [label="Nonpolar\n(e.g., Toluene, Hexane)", shape=parallelogram]; Sol1 [label="Root Cause:\nMeisenheimer complex\nis not stabilized.", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action1 [label="Action:\nSwitch to Polar Aprotic Solvent\n(DMF, DMSO, MeCN)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Path2 [label="Protic\n(e.g., MeOH, EtOH)", shape=parallelogram]; Sol2 [label="Root Cause:\nNucleophile is deactivated\nby H-bonding.", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action2 [label="Action:\nSwitch to Polar Aprotic Solvent\nor increase temperature.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Path3 [label="Polar Aprotic\n(e.g., DMF, MeCN)", shape=parallelogram]; Check2 [label="Are reagents fully\ndissolved?"]; Path4 [label="No"]; Action3 [label="Action:\nIncrease temperature, sonicate,\nor switch to stronger solvent (DMSO).", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Path5 [label="Yes"]; Action4 [label="Action:\nInvestigate other factors:\nreagent purity, temperature,\nreaction time, stoichiometry.", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check1; Check1 -> Path1 [xlabel="Check Type"]; Check1 -> Path2; Check1 -> Path3; Path1 -> Sol1; Sol1 -> Action1; Path2 -> Sol2; Sol2 -> Action2; Path3 -> Check2; Check2 -> Path4; Check2 -> Path5; Path4 -> Action3; Path5 -> Action4; }
Troubleshooting flowchart for low-yield fluoropyridine reactions. -
Issue 2: I'm getting multiple products, including one from the solvent itself.
-
Question: I am attempting to react this compound with a thiol nucleophile in methanol, but I'm isolating both the desired thioether and a significant amount of the methoxy-substituted pyridine. How can I prevent this?
-
Answer & Protocol: This is a case of solvent reactivity.[5] Methanol, though a weak nucleophile, is present in a vast excess as the solvent. Under the reaction conditions (especially with heat and a base), it can compete with your intended nucleophile.
Corrective Action: Use a non-nucleophilic, inert solvent.
-
Step 1: Select an inert polar aprotic solvent such as THF or Dioxane. Ensure it is anhydrous.
-
Step 2: Dissolve this compound (1.0 eq) and your thiol nucleophile (1.1 eq) in the chosen solvent.
-
Step 3: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the thiol.
-
Step 4: Stir the reaction, heating if necessary, while monitoring for the disappearance of the starting material. This will ensure only the desired nucleophile participates in the substitution.
-
Issue 3: My reaction is complete, but I can't remove the high-boiling solvent (DMF/DMSO).
-
Question: My reaction in DMSO worked perfectly, but now I'm struggling to isolate my product. Rotary evaporation doesn't remove the DMSO. What is the best workup procedure?
-
Answer & Protocol: Removing high-boiling polar aprotic solvents is a standard challenge that requires a liquid-liquid extraction procedure, leveraging their high water solubility.[5]
Protocol for High-Boiling Point Solvent Removal:
-
Step 1 (Quenching & Dilution): Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a large volume of cold water (typically 10-20 times the volume of the DMF/DMSO).
-
Step 2 (Extraction): Extract the aqueous mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane, or ether). Perform this extraction 3-4 times to ensure complete recovery of the product.
-
Step 3 (Washing): Combine the organic layers. To remove residual DMF/DMSO, wash the combined organic phase with a brine solution (saturated aqueous NaCl) 2-3 times.
-
Step 4 (Drying & Concentration): Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude product, now free of the high-boiling reaction solvent.
-
Part 3: Data & Methodologies
Table 1: Properties of Common Solvents for SNAr Reactions
This table summarizes key properties of recommended solvents to aid in selection based on reaction requirements.
| Solvent | Formula | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | 37.5 | 82 | Good for moderate temperatures; relatively easy to remove.[6] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.6 | 66 | Lower polarity; good for moderately reactive systems.[7] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 36.7 | 153 | Excellent solvating power; high boiling point requires aqueous workup.[5] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 46.7 | 189 | Superior solvating power for salts; very high boiling point.[5][6] |
| Methanol (MeOH) | CH₃OH | Polar Protic | 32.7 | 65 | Can reduce nucleophilicity via H-bonding; may act as a nucleophile.[5] |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | 24.6 | 78 | Similar to methanol; less polar.[5] |
General Workflow for SNAr on this compound
The logical flow for a typical SNAr experiment is depicted below. This workflow provides a self-validating structure for optimizing reaction conditions.
***dot graph SNAr_Workflow { graph [rankdir="TB", splines=curved, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: Define\nSNAr Transformation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="1. Setup\nDry glassware under\ninert atmosphere (N2/Ar)."]; Reagents [label="2. Add Reagents\n- this compound\n- Polar Aprotic Solvent (e.g., DMF)\n- Base (if needed, e.g., K2CO3)"]; Nucleophile [label="3. Add Nucleophile\nAdd dropwise at RT\nor 0°C if exothermic."]; Reaction [label="4. Reaction\nStir at RT to 120°C.\nMonitor by TLC/LC-MS."]; Workup [label="5. Aqueous Workup\nQuench reaction.\nExtract with organic solvent."]; Purify [label="6. Isolate & Purify\nDry, concentrate, and purify\n(e.g., Column Chromatography)."]; Analysis [label="7. Characterize Product\nNMR, MS, etc."]; End [label="End: Pure Product", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Setup; Setup -> Reagents; Reagents -> Nucleophile; Nucleophile -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analysis; Analysis -> End; }
References
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Institutes of Health (NIH). Available at: [Link]
-
Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]
-
Specific Solvent Issues with Fluorination. American Chemical Society. Available at: [Link]
-
2-(2,3-Difluorophenyl)-3-fluoro-5-methylpyridine. PubChem. Available at: [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents. RSC Publishing. Available at: [Link]
-
meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Solvent effects. Wikipedia. Available at: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available at: [Link]
-
Solvents: Effects on Reaction Dynamics. YouTube. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]
-
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Validation & Comparative
Navigating the Labyrinth of Isomers: A Guide to Interpreting Mass Spectrometry Data of 2,3-Difluoro-5-methylpyridine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated pyridines, a cornerstone of many pharmaceutical compounds, often present a significant analytical challenge due to the existence of numerous structural isomers. Each isomer can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous identification a critical step in the development pipeline. This guide provides an in-depth analysis of the mass spectral characteristics of 2,3-Difluoro-5-methylpyridine, offering a framework for its identification and differentiation from its isomers. We will delve into the principles of fragmentation, compare its expected mass spectrum with that of a common isomer, and provide a detailed experimental protocol for acquiring high-quality data.
The Rationale Behind Fragmentation: Predicting the Mass Spectrum
The utility of mass spectrometry in structural elucidation lies in the reproducible fragmentation patterns generated upon ionization. For this compound, under typical Electron Ionization (EI) conditions, we can anticipate a series of fragmentation events dictated by the inherent stability of the pyridine ring and the influence of its substituents.
The initial event is the removal of an electron to form the molecular ion (M⁺˙). Due to the stable aromatic system, the molecular ion peak is expected to be prominent. The subsequent fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. The presence of electronegative fluorine atoms and an electron-donating methyl group introduces a complex interplay of inductive and resonance effects that direct fragmentation.
Key predicted fragmentation pathways include:
-
Loss of a Hydrogen Radical (H•): A common fragmentation for methylated aromatic compounds is the loss of a hydrogen radical from the methyl group to form a stable pyridyl-methyl cation.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the ring and the methyl group can lead to the loss of a methyl radical.
-
Loss of Hydrogen Fluoride (HF): The elimination of HF is a characteristic fragmentation pathway for fluorinated aromatic compounds. This can occur in a single step or as part of a more complex rearrangement.
-
Ring Cleavage: At higher energies, the pyridine ring itself can fragment, leading to a series of smaller charged species.
These predicted fragmentation patterns are crucial for distinguishing this compound from its isomers, as the positions of the substituents will influence the relative abundance of these fragment ions.
A Comparative Analysis: Differentiating Isomers
To illustrate the power of mass spectrometry in isomer differentiation, we will compare the predicted mass spectrum of this compound with the known mass spectrum of a closely related, non-fluorinated isomer, 2,6-Lutidine (2,6-dimethylpyridine). While not a direct fluorinated isomer, the fundamental fragmentation of the pyridine ring and methyl groups provides a valuable baseline for comparison. The challenge of distinguishing between constitutional isomers of methylpyridine derivatives by mass spectrometry alone has been noted, often requiring complementary techniques for definitive identification.[1]
| m/z | Predicted Ion for this compound | Observed Ion for 2,6-Lutidine [2][3] | Interpretation |
| 129 | [C₆H₄F₂N]⁺˙ (Molecular Ion) | - | The molecular ion peak is the most direct indicator of the compound's mass. |
| 128 | [C₆H₃F₂N]⁺ | - | Loss of a hydrogen radical from the methyl group. |
| 114 | [C₅H₄F₂N]⁺ | 106 ([C₇H₈N]⁺) | Loss of a methyl radical. The difference in mass reflects the presence of fluorine atoms. |
| 109 | [C₆H₅FN]⁺˙ | - | Loss of HF, a key indicator of a fluorinated compound. |
| 92 | - | 92 ([C₆H₆N]⁺) | Loss of a methyl radical from the M-H ion in 2,6-Lutidine. |
| 78 | - | 78 ([C₅H₄N]⁺) | Loss of HCN from the M-CH₃ ion in 2,6-Lutidine. |
This comparative table highlights how the presence and position of the fluorine atoms in this compound are expected to lead to a unique mass spectral fingerprint, distinguishable from its non-fluorinated counterparts.
Visualizing the Fragmentation Pathway
To further clarify the expected fragmentation, the following diagram illustrates the primary fragmentation pathway of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Recommended Experimental Protocol: GC-MS Analysis
For the robust and reproducible analysis of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) approach with Electron Ionization (EI) is recommended.
1. Sample Preparation:
-
Dissolve the sample in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Analyze the spectrum to identify the molecular ion and key fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and with spectra of known isomers if available.
Conclusion
The interpretation of mass spectrometry data for compounds like this compound requires a systematic approach grounded in the fundamental principles of ionization and fragmentation. By predicting the fragmentation pathways and comparing them with known data from structural analogs, researchers can confidently identify and differentiate this compound from its isomers. The provided experimental protocol offers a robust starting point for acquiring high-quality data, which is the cornerstone of accurate structural elucidation in the rigorous environment of pharmaceutical research and development. While mass spectrometry is a powerful tool, for unequivocal isomer identification, especially in regulatory filings, orthogonal techniques such as NMR spectroscopy and GC-IR should be employed for comprehensive characterization.[1][4]
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Methylpyridines
For researchers, scientists, and professionals in drug development, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. The introduction of fluorine to a methylpyridine (or picoline) ring can profoundly alter its physicochemical properties and, consequently, its chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated methylpyridines, supported by experimental data and established chemical principles, to aid in rational synthetic design.
The Electronic Influence of Fluorine: A Double-Edged Sword
The high electronegativity of fluorine is the primary driver of the observed differences in reactivity. When appended to a pyridine ring, fluorine acts as a potent electron-withdrawing group through a strong negative inductive effect (-I). This effect has two major consequences that dictate the reactivity of the molecule:
-
Decreased Basicity of the Pyridine Nitrogen: The electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, making it a weaker base. This is quantitatively reflected in the pKa of the conjugate acid (the pyridinium ion).
-
Modulation of Ring Electron Density: Fluorine deactivates the pyridine ring towards electrophilic attack by lowering its overall electron density. Conversely, it activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediates.
These electronic perturbations significantly influence the outcomes of a wide range of chemical transformations, from oxidation of the methyl group to substitution reactions on the pyridine ring.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine imparts significant changes to the physicochemical profile of methylpyridines, which can have profound implications for their behavior in both chemical reactions and biological systems.
| Property | Non-Fluorinated Methylpyridine (e.g., 4-Picoline) | Fluorinated Methylpyridine (e.g., 2-Fluoro-4-picoline) | Impact of Fluorination |
| pKa of Conjugate Acid | ~5.98 | Significantly lower (e.g., 2-fluoropyridine: -0.44)[1] | Decreased basicity |
| Dipole Moment | Generally lower | Generally higher | Increased polarity |
| Lipophilicity (logP) | Lower | Generally higher | Increased lipophilicity |
| Metabolic Stability | Susceptible to oxidation | Enhanced stability of C-F bond | Increased metabolic stability |
Reactivity in Key Chemical Transformations: A Comparative Overview
The following sections provide a detailed comparison of the reactivity of fluorinated and non-fluorinated methylpyridines in several key classes of organic reactions.
Oxidation of the Methyl Group
The oxidation of the methyl group of picolines to the corresponding carboxylic acid is a fundamental transformation in the synthesis of many valuable compounds, including nicotinic and isonicotinic acid derivatives.[2]
Non-Fluorinated Methylpyridines: The methyl group of picolines is readily oxidized by a variety of oxidizing agents, such as potassium permanganate (KMnO₄), nitric acid, or through catalytic air oxidation.[3][4] The reaction proceeds via mechanisms that often involve the initial abstraction of a hydrogen atom from the methyl group.
Fluorinated Methylpyridines: Direct, side-by-side comparative kinetic data for the oxidation of fluorinated versus non-fluorinated methylpyridines is scarce in the literature. However, based on fundamental electronic principles, the electron-withdrawing fluorine atom is expected to decrease the reactivity of the methyl group towards oxidation . The fluorine atom destabilizes the buildup of positive charge on the pyridine ring, which in turn makes the C-H bonds of the methyl group stronger and less susceptible to homolytic cleavage or hydride abstraction.
Experimental Protocol: Oxidation of 4-Picoline to Isonicotinic Acid [3]
Materials:
-
4-Picoline
-
Nitric Acid (concentrated)
-
Suitable reaction vessel with heating and stirring capabilities
Procedure:
-
Charge the reaction vessel with 4-picoline.
-
Slowly add concentrated nitric acid to the 4-picoline with stirring, maintaining the temperature within a safe range.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for a sufficient period to ensure complete conversion.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture and carefully neutralize it with a suitable base to precipitate the isonicotinic acid.
-
Isolate the product by filtration, wash with cold water, and dry.
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the pyridine ring is inherently challenging due to its electron-deficient nature. The nitrogen atom can also be protonated under acidic conditions, further deactivating the ring.
Non-Fluorinated Methylpyridines: EAS reactions, such as nitration and halogenation, typically require harsh conditions (e.g., fuming sulfuric acid) and proceed with low yields.[5][6] The substitution generally occurs at the 3- and 5-positions.
Fluorinated Methylpyridines: The presence of a strongly deactivating fluorine atom makes direct EAS on fluorinated methylpyridines even more difficult . The ring is significantly less nucleophilic, and the reaction often fails or requires extremely forcing conditions. More sophisticated, indirect methods are often employed to achieve substitution on these systems.
Diagram: Logical Workflow for Comparing EAS Reactivity
Caption: Comparative pathways for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a reactivity pattern that is enhanced by the presence of electron-withdrawing groups.
Non-Fluorinated Methylpyridines: SNAr on unsubstituted methylpyridines is generally not facile unless a good leaving group is present at the 2- or 4-position and the reaction is driven by a strong nucleophile.
Fluorinated Methylpyridines: Fluorinated methylpyridines are significantly more reactive towards nucleophilic aromatic substitution. The fluorine atom strongly activates the ring towards nucleophilic attack and can itself serve as a leaving group, particularly when positioned at C2 or C4. This enhanced reactivity makes fluorinated pyridines valuable intermediates for the introduction of a wide range of nucleophiles.[7][8]
Experimental Protocol: Bromination of 2-Amino-4-methylpyridine (Precursor to a reactive substrate) [7]
Materials:
-
2-Amino-4-methylpyridine
-
48% Hydrobromic acid
-
Bromine
-
Sodium nitrite
-
Ice-salt bath
Procedure:
-
Dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid in a suitable reaction vessel.
-
Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.
-
Slowly add bromine dropwise to the cooled solution, ensuring the temperature remains below 0 °C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Slowly raise the temperature to 20 °C and proceed with the appropriate work-up to isolate the 2-bromo-4-methylpyridine.
Metalation (Lithiation)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.
Non-Fluorinated Methylpyridines: The lithiation of methylpyridines can occur either at the methyl group (benzylic lithiation) or on the pyridine ring, depending on the position of the methyl group and the reaction conditions. For example, 4-picoline is readily lithiated at the methyl group.
Fluorinated Methylpyridines: The position of lithiation in fluorinated methylpyridines is influenced by both the directing effect of the fluorine atom and the acidity of the ring protons. Fluorine can act as a directing group, often promoting lithiation at the adjacent position. For instance, the lithiation of 6-fluoro-2-(pivaloylamino)pyridine with t-BuLi occurs exclusively at the 3-position.[9] However, the increased acidity of the ring protons due to the inductive effect of fluorine can also lead to competitive ring lithiation at other positions. The choice of the lithiating agent and reaction conditions is therefore crucial for achieving regioselectivity.[9][10]
Diagram: Comparative Metalation Pathways
Caption: Potential lithiation sites on fluorinated vs. non-fluorinated picolines.
Conclusion: A Tale of Two Reactivities
The substitution of a hydrogen atom with fluorine on a methylpyridine ring fundamentally alters its electronic landscape, leading to a dramatic shift in its chemical reactivity. While non-fluorinated methylpyridines are generally more susceptible to oxidation of the methyl group and electrophilic attack on the ring, their fluorinated counterparts exhibit enhanced reactivity in nucleophilic aromatic substitution and present unique challenges and opportunities in regioselective metalation.
A thorough understanding of these contrasting reactivity profiles, grounded in the powerful electron-withdrawing nature of fluorine, is paramount for medicinal and process chemists. This knowledge enables the strategic design of synthetic routes that leverage the specific reactivity of either the fluorinated or non-fluorinated scaffold to achieve the desired molecular architecture with optimal efficiency. While direct quantitative comparisons remain an area for further research, the principles outlined in this guide provide a robust framework for navigating the fascinating and synthetically rich chemistry of these important heterocyclic building blocks.
References
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Wikipedia. (n.d.). Isonicotinic acid. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
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Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
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PubChem. (n.d.). 2-Fluoroisonicotinic acid. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2,3-Difluoro-5-methylpyridine Derivatives
Introduction: The Strategic Imperative of Metabolic Stability
In modern drug discovery, the journey from a promising hit to a viable clinical candidate is a multi-parameter optimization challenge. Among the most critical parameters is metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, ultimately dooming an otherwise potent compound.[1][2] As Senior Application Scientists, our role is to provide not just data, but a framework for making informed decisions. This guide offers a comprehensive comparison of methodologies for assessing the metabolic stability of a particularly relevant chemical scaffold: 2,3-Difluoro-5-methylpyridine derivatives.
The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, valued for its ability to engage in key biological interactions.[3] However, it can also be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[4] The strategic incorporation of fluorine atoms is a widely used tactic to enhance metabolic stability.[5] The strong carbon-fluorine bond can effectively "shield" metabolically liable positions from CYP-mediated oxidation, a concept central to the design of the this compound scaffold.[6][7] This guide will delve into the experimental systems used to quantify this stability, compare hypothetical derivatives to illustrate structure-metabolism relationships, and provide actionable protocols for researchers in the field.
Part 1: Selecting the Appropriate In Vitro Model
The first critical decision in assessing metabolic stability is the choice of the in vitro test system. Each system offers a different level of complexity and provides distinct insights into a compound's metabolic fate. The two most common and valuable systems are liver microsomes and primary hepatocytes.
-
Liver Microsomes: This is a subcellular fraction of the liver containing the endoplasmic reticulum, which is rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][9] Microsomal stability assays are cost-effective, high-throughput, and excellent for specifically evaluating CYP-mediated metabolism.[8] They are the workhorse of early drug discovery for ranking compounds and identifying major metabolic liabilities.[10]
-
Hepatocytes: These are intact liver cells and are often considered the "gold standard" for in vitro metabolism studies.[9][11] They contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), along with the necessary cofactors in a physiologically relevant environment.[11] Hepatocyte assays also account for cellular uptake and transport processes, providing a more holistic view of hepatic clearance.[11][12]
Causality in Model Selection: The choice between microsomes and hepatocytes is driven by the stage of the project and the questions being asked. For early-stage lead optimization, where rapid ranking of dozens of analogs is needed to address CYP-driven metabolism, the microsomal assay is superior. For later-stage lead candidates, where a more accurate prediction of in vivo human hepatic clearance is required (encompassing both Phase I and II metabolism), the hepatocyte assay is indispensable.
Part 2: Experimental Protocols & Workflow
Trustworthiness in experimental data begins with a robust and well-validated protocol. Below are detailed, step-by-step methodologies for conducting both liver microsomal and hepatocyte stability assays, designed for clarity and reproducibility.
Experimental Workflow Overview
The general workflow for both assay types follows a logical progression from incubation to analysis. This process is designed to ensure that the observed loss of the parent compound is due to enzymatic activity and is quantified accurately.
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to measure the intrinsic clearance of a compound primarily due to Phase I metabolism.
-
Preparation of Reagents:
-
Test Compound: Prepare a 10 mM stock solution in DMSO. From this, create a 100 µM intermediate working solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[13]
-
Human Liver Microsomes: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[14] Dilute to a working concentration of 2 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a constant supply of NADPH during the incubation.[13][15]
-
Stop Solution: Prepare acetonitrile containing an internal standard (a structurally similar, stable compound used for analytical normalization).
-
-
Incubation Procedure:
-
In a 96-well plate, combine the liver microsome solution and the test compound working solution. The final microsomal protein concentration should be 0.5-1.0 mg/mL and the final test compound concentration is typically 1 µM.[13]
-
Include a negative control without the NADPH regenerating system to measure non-enzymatic degradation.[13]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[8]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 starting point.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold stop solution.[10]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[16][17][18]
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[8][10]
-
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic clearance, including both Phase I and Phase II pathways.
-
Preparation of Reagents:
-
Test Compound: Prepare as in the microsomal assay, but dilute the intermediate working solution in a serum-free incubation medium (e.g., Williams' Medium E).[19]
-
Cryopreserved Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol.[2][19] Perform a cell count and viability check (e.g., using Trypan Blue exclusion); viability should be >80%. Dilute the cell suspension to a final density of 0.5-1.0 x 10^6 viable cells/mL in incubation medium.[2][20]
-
Stop Solution: Acetonitrile with an internal standard, as used in the microsomal assay.
-
-
Incubation Procedure:
-
In a 24- or 48-well plate, add the hepatocyte suspension to each well.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.
-
Place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker to keep the cells in suspension.[2]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into the cold stop solution.[11]
-
Include a negative control using heat-inactivated hepatocytes to account for non-enzymatic degradation or binding.[2]
-
-
Sample Analysis & Data Interpretation:
-
The sample processing and LC-MS/MS analysis are identical to the microsomal assay.
-
Data is plotted and analyzed similarly to calculate the half-life (t½).
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions).[20] This value can then be scaled to predict in vivo hepatic clearance.[20]
-
Part 3: Comparative Analysis of this compound Derivatives
To illustrate the practical application of these assays, we will compare the metabolic stability of the parent this compound with several hypothetical derivatives. The strategic placement of the two fluorine atoms on the pyridine ring is intended to block common sites of aromatic hydroxylation, thus forcing metabolism to occur elsewhere on the molecule.[6][21] The most probable metabolic "soft spot" is the 5-methyl group, which is susceptible to CYP-mediated oxidation.[22]
Potential Metabolic Pathways
The primary metabolic pathway for these derivatives is likely the oxidation of the benzylic methyl group. This can proceed through sequential oxidation steps, first to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid, which can be more readily excreted.
Caption: Predicted primary metabolic pathway for this compound.
Structure-Metabolism Relationship (SMR) Comparison
Let's consider a few structural modifications and their predicted impact on metabolic stability. The data presented below is illustrative, designed to demonstrate how results from the described assays are used to guide medicinal chemistry efforts.
| Compound ID | Structure | Modification from Parent | HLM CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10^6 cells) | Rationale for Stability Change |
| Parent-01 | 2,3-Difluoro-5-methyl pyridine | - | 45 | 28 | Baseline: The methyl group is the primary site of metabolism. |
| Deriv-02 | 2,3-Difluoro-5-ethyl pyridine | Methyl to Ethyl | 65 | 40 | The additional methylene group provides a new, readily accessible site for oxidation, increasing clearance. |
| Deriv-03 | 2,3-Difluoro-5-isopropyl pyridine | Methyl to Isopropyl | 25 | 15 | The tertiary C-H bond is sterically hindered, reducing the rate of oxidation compared to the parent methyl group. |
| Deriv-04 | 2,3-Difluoro-5-tert-butyl pyridine | Methyl to tert-Butyl | < 5 | < 3 | Metabolically Blocked: Lacks a benzylic proton, making oxidation at this position extremely difficult. This derivative is expected to be highly stable. |
| Deriv-05 | 2,3-Difluoro-5-(trifluoromethyl) pyridine | Methyl to Trifluoromethyl | < 5 | < 3 | Metabolically Blocked: The strong C-F bonds of the CF3 group are highly resistant to CYP-mediated oxidation, significantly enhancing metabolic stability.[23] |
Analysis of Comparative Data:
From this dataset, a clear SMR emerges.
-
Baseline Metabolism (Parent-01): The parent compound shows moderate clearance, confirming that while the fluorinated pyridine ring is stable, the methyl group is a metabolic liability.
-
Increasing Liability (Deriv-02): Extending the alkyl chain to an ethyl group increases the rate of metabolism, a common observation as it introduces a more accessible site for hydroxylation.
-
Introducing Steric Hindrance (Deriv-03 & Deriv-04): Increasing steric bulk around the benzylic position (isopropyl) or removing the benzylic protons entirely (tert-butyl) effectively shields the molecule from metabolic attack, leading to a significant increase in stability. This is a classic medicinal chemistry strategy.
-
Bioisosteric Replacement (Deriv-05): Replacing the methyl group with a trifluoromethyl group is a highly effective strategy. The electron-withdrawing nature and high strength of the C-F bonds make the CF3 group exceptionally resistant to oxidation, resulting in a dramatic improvement in metabolic stability.[1][23]
Concluding Insights for the Drug Development Professional
The assessment of metabolic stability is a cornerstone of successful drug discovery. For scaffolds like this compound, which are rationally designed to possess inherent stability, a systematic and quantitative evaluation is still paramount.
-
Systematic Evaluation is Key: Rely on a tiered approach, using high-throughput microsomal assays for initial ranking and more comprehensive hepatocyte assays for profiling promising candidates.
-
Structure-Metabolism Relationships Drive Design: The illustrative data clearly shows how minor structural modifications can have a profound impact on metabolic fate. Blocking or shielding metabolic soft spots, such as the benzylic methyl group in this series, is a proven strategy for enhancing drug-like properties.
-
Fluorination is a Powerful Tool: This guide underscores the strategic value of fluorination in medicinal chemistry. The difluorinated pyridine core effectively directs metabolism to the 5-position substituent, allowing for focused optimization efforts to improve stability and, ultimately, the pharmacokinetic profile of the final drug candidate.[6][24]
By employing the robust protocols and logical frameworks presented here, researchers can effectively characterize their compounds, build predictive SMR models, and make data-driven decisions to advance molecules with a higher probability of success in the clinic.
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A Comparative Guide to the Biological Activity of 2,3-Difluoro-5-methylpyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity and ability to modulate pKa and metabolic stability, offer a powerful tool for fine-tuning the biological activity of small molecules. This guide provides an in-depth comparative analysis of the biological activities of 2,3-difluoro-5-methylpyridine analogs, a privileged structural motif that has demonstrated significant potential in various therapeutic areas. By examining their performance as kinase inhibitors and antimicrobial agents, supported by experimental data and detailed protocols, this guide aims to provide a valuable resource for the design and development of novel therapeutics.
Kinase Inhibitory Activity: Targeting TGF-β and p38 MAPK Signaling Pathways
A prominent area where this compound analogs have shown significant promise is in the inhibition of protein kinases, key regulators of cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders. A notable class of these analogs, the 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazoles, has been identified as potent inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5) and p38α mitogen-activated protein kinase (MAPK).
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[3][4][5] Similarly, the p38 MAPK pathway is a key mediator of inflammatory responses.[2][6] The ability to selectively inhibit these kinases presents a significant therapeutic opportunity.
Comparative Analysis of Kinase Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of a series of 5-(5-fluoro-6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazole analogs against ALK5 and p38α MAP kinase. The data highlights the structure-activity relationship (SAR), demonstrating how subtle changes to the substituent on the imidazole ring influence potency and selectivity.
| Compound ID | R Group on Imidazole | ALK5 IC₅₀ (nM) | p38α MAP Kinase IC₅₀ (nM) |
| 19h | 2-pyridyl | 10.21 | 1240 |
| 19i | 3-pyridyl | 13.70 | 3370 |
| 19j | 4-pyridyl | 7.68 | 2110 |
| 19k | 2-aminopyrimidin-5-yl | 9.85 | 1860 |
| 19l | 6-aminopyridazin-3-yl | 8.92 | 2750 |
| EW-7197 (5) | 2-pyridyl (des-fluoro) | 11.50 | 1530 |
| SB-431542 | Non-pyridine alternative | 94 | >10,000 |
| Doramapimod | Non-pyridine alternative | - | 38 (p38α) |
Data for compounds 19h-l and EW-7197 (5) are from a study on TGF-β type I receptor kinase inhibitors.[7] Data for the non-pyridine alternatives, SB-431542[8] and Doramapimod,[9] are included for comparison.
Key Structure-Activity Relationship (SAR) Insights:
-
The presence of a 5-fluoro substituent on the pyridine ring generally leads to potent ALK5 inhibition, with IC₅₀ values in the low nanomolar range.[7]
-
The position of the nitrogen atom in the R group on the imidazole ring influences potency, with the 4-pyridyl substituent (compound 19j ) showing the highest potency against ALK5.[7]
-
These analogs exhibit significant selectivity for ALK5 over p38α MAP kinase, a desirable trait for targeted therapy.
-
Compared to the non-fluorinated parent compound EW-7197, the 5-fluoro analogs demonstrate comparable or slightly improved potency.[7]
-
When compared to the well-known non-pyridine ALK5 inhibitor SB-431542, these fluorinated pyridine analogs show significantly higher potency.[7][8]
Signaling Pathway Modulation
The inhibition of ALK5 by these analogs directly blocks the phosphorylation of downstream SMAD proteins, thereby interrupting the TGF-β signaling cascade.[1][10] This can prevent epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[5] Inhibition of p38 MAPK, on the other hand, can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][6]
Antimicrobial Activity: A New Frontier for Fluorinated Pyridines
Beyond their role as kinase inhibitors, fluorinated pyridine derivatives have also emerged as promising antimicrobial agents. A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives has demonstrated potent activity against a range of Gram-positive bacteria, including drug-resistant strains.
Comparative Analysis of Antibacterial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives against various bacterial strains.
| Compound ID | R¹ Group on Pyrimidine | S. aureus ATCC 29213 MIC (µg/mL) | MRSA ATCC 43300 MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) |
| 7j | 2,6-dichloro | 0.5 | 0.25 | 1 |
| 7e | 2-amino-6-chloro | 1 | 0.5 | 2 |
| 7h | 2,4-dichloro | 1 | 0.5 | 2 |
| Linezolid | Standard of Care | 2 | 2 | 2 |
Data for compounds 7j, 7e, and 7h are from a study on novel oxazolidinone derivatives.[11] Data for the standard of care, Linezolid, is included for comparison.
Key Structure-Activity Relationship (SAR) Insights:
-
The introduction of a pyrimidine ring at the piperazine moiety of the 3-(5-fluoropyridin-3-yl)-2-oxazolidinone scaffold significantly enhances antibacterial activity.[11]
-
Substitution on the pyrimidine ring plays a crucial role in potency, with the 2,6-dichloro substitution (compound 7j ) exhibiting the most potent activity, being up to 8-fold more effective than Linezolid against MRSA.[11]
-
These compounds demonstrate a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
Experimental Protocols
To ensure scientific integrity and provide actionable insights for researchers, detailed protocols for the key assays discussed in this guide are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC₅₀ value of an inhibitor against a specific kinase.
Materials:
-
Kinase of interest (e.g., ALK5, p38α MAPK)
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][2][3][4]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][4]
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final testing concentration (approximately 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The analogs discussed in this guide demonstrate potent and selective activity as both kinase inhibitors and antibacterial agents. The structure-activity relationships highlighted provide a rational basis for the design of next-generation compounds with improved efficacy and safety profiles. Future research should focus on expanding the diversity of biological targets for these analogs and exploring their potential in other therapeutic areas such as antiviral and anti-inflammatory applications. The detailed experimental protocols provided herein offer a solid foundation for researchers to further investigate the exciting potential of this class of compounds.
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- p38 MAPK inhibitors | activators | kinase | signaling pathway. Selleck Chemicals. [URL: https://www.selleckchem.
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- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222858/]
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Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26483198/]
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- Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10186355/]
- Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27435177/]
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A Researcher's Guide to Pyridine Basicity: A Comparative pKa Analysis of 2,3-Difluoro-5-methylpyridine and Related Analogues
For researchers and professionals in drug development, the pyridine scaffold is a foundational structural motif. Its strategic functionalization allows for the precise modulation of a molecule's physicochemical properties, which is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. Among these properties, the acid dissociation constant (pKa) of the pyridine nitrogen is a critical parameter, directly influencing a compound's ionization state at physiological pH and thus affecting its absorption, distribution, metabolism, and excretion (ADME).[1]
This guide provides an in-depth comparison of the pKa of 2,3-Difluoro-5-methylpyridine with structurally related compounds. By systematically analyzing the electronic effects of methyl and fluoro substituents, we will deconstruct the principles governing pyridine basicity, culminating in a reasoned estimation for our target compound. This analysis serves as a practical framework for rational drug design.
The Underlying Principle: Electronic Effects on Pyridine's Basicity
The basicity of pyridine stems from the lone pair of electrons on the nitrogen atom, which is available to accept a proton.[2] The pKa of its conjugate acid, the pyridinium ion, is approximately 5.25. Any substituent added to the pyridine ring will alter the electron density on this nitrogen, thereby increasing or decreasing its basicity. These alterations are primarily governed by two electronic phenomena:
-
Inductive Effect (I): This is an effect transmitted through the sigma (σ) bonds. Electron-donating groups (EDGs), such as alkyl groups (-CH₃), push electron density towards the ring through a positive inductive effect (+I), increasing the electron density on the nitrogen and making the pyridine more basic (higher pKa). Conversely, electronegative atoms like fluorine exert a strong electron-withdrawing negative inductive effect (-I), pulling electron density away from the ring, making the nitrogen less basic (lower pKa).[3]
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic system. It is most influential when substituents are at the ortho (2,6) and para (4) positions. While fluorine possesses lone pairs, its resonance effect is generally outweighed by its powerful inductive effect in pyridines.
Comparative pKa Analysis: From Pyridine to Polysubstitution
To understand the pKa of this compound, we will build a comparative ladder, starting from the parent heterocycle and progressively adding the substituents.
Pyridine serves as our reference point with a well-established experimental pKa of ~5.2 . This value reflects the intrinsic basicity of the sp²-hybridized nitrogen in the aromatic ring.
Introducing a methyl group, an EDG, increases the basicity of the pyridine ring. The position of the methyl group slightly alters the magnitude of this effect.
The methyl group enhances basicity in both positions by donating electron density via the +I effect. This effect is slightly more pronounced from the ortho position (C2) than the meta position (C3), resulting in a marginally higher pKa for 2-methylpyridine.
Fluorine is the most electronegative element and its introduction to the pyridine ring drastically reduces basicity through its potent -I effect.
The effect is dramatically stronger when the fluorine is at the C2 position, adjacent to the nitrogen, leading to a pKa drop of nearly 6 units compared to pyridine. The effect is less pronounced, though still significant, from the C3 position.
With two strongly electron-withdrawing fluorine atoms, the basicity of the pyridine nitrogen is expected to decrease even further. While experimental data is scarce, the predicted pKa for 2,3-difluoropyridine is approximately -2.85 .[11] This profoundly low value highlights the additive and powerful inductive withdrawal from the two adjacent fluorine atoms, rendering the nitrogen lone pair highly electron-deficient and far less available for protonation.
We can now make an educated prediction for the pKa of this compound. This molecule features competing electronic effects:
-
Two fluorine atoms at C2 and C3: These will exert a very strong, cumulative electron-withdrawing effect, drastically lowering the pKa.
-
One methyl group at C5 (meta): This will exert a modest electron-donating effect, slightly increasing the pKa.
Comparing 2,3-difluoropyridine (predicted pKa ≈ -2.85) to our target molecule, the addition of a methyl group at the C5 position will donate some electron density back towards the ring. However, this meta-positioned methyl group's +I effect is modest and will only partially counteract the overwhelming -I effect of two adjacent fluorine atoms.
Therefore, the pKa of This compound is predicted to be slightly higher than that of 2,3-difluoropyridine, but still exceptionally low, likely falling in the range of -2.0 to -2.5 . The compound remains a very weak base, significantly less basic than even the monofluoro-pyridines.
Quantitative Data Summary
The pKa values for the discussed compounds are summarized below. This table provides a clear quantitative basis for understanding the structure-basicity relationships.
| Compound | Structure | Substituent Effects | pKa Value | Type |
| Pyridine | c1ccncc1 | Baseline | ~5.2 | Experimental |
| 2-Methylpyridine | Cc1ccccn1 | +I (Ortho) | 5.96[5] | Experimental |
| 3-Methylpyridine | Cc1cnccc1 | +I (Meta) | 5.68[3] | Experimental |
| 2-Fluoropyridine | Fc1ccccn1 | -I (Ortho) | -0.44[8] | Experimental |
| 3-Fluoropyridine | Fc1cnccc1 | -I (Meta) | 2.97[9][10] | Experimental |
| 2,3-Difluoropyridine | Fc1cccnc1F | -I (Ortho), -I (Meta) | -2.85[11] | Predicted |
| This compound | Cc1cc(F)c(F)nc1 | -I (x2), +I (Meta) | ~ -2.0 to -2.5 | Estimated |
Visualizing Substituent Effects on Pyridine Basicity
The following diagram illustrates the logical relationship between substituent electronic properties and their impact on the pKa of the pyridine nitrogen.
Experimental Protocol: pKa Determination by Potentiometric Titration
The determination of pKa values is a cornerstone experimental procedure. Potentiometric titration is a highly accurate and reliable method for this purpose.[2] The protocol described below is a self-validating system for determining the pKa of a weak base like a substituted pyridine.
Objective: To determine the pKa of a pyridine derivative by titrating it with a strong acid and monitoring the pH change.
Materials:
-
Calibrated pH meter and combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A, 25 mL or 50 mL)
-
Beaker (100 mL or 150 mL)
-
Pyridine derivative sample (analyte)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized, carbonate-free water
-
Inert gas (Nitrogen or Argon)
Methodology:
-
System Calibration: Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[12] This ensures the accuracy of all subsequent pH measurements.
-
Analyte Preparation: Accurately weigh a precise amount of the pyridine sample and dissolve it in a known volume of deionized water to create a solution of known concentration (typically 0.01 M to 0.05 M). For sparingly soluble compounds, a co-solvent may be used, but this will yield an apparent pKa (pKa') specific to that solvent system.[2]
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar. Begin gentle, consistent stirring. To prevent dissolution of atmospheric CO₂, which can interfere with the titration of bases, purge the solution with an inert gas like nitrogen before and during the titration.[12]
-
Titration Procedure: Fill the burette with the standardized HCl titrant. Record the initial pH of the analyte solution. Add the HCl titrant in small, precise increments (e.g., 0.1 mL or 0.2 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point, which is characterized by a rapid and large drop in pH.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), the point of maximum slope on the curve. This can be found visually at the inflection point or more accurately by calculating the first or second derivative of the curve.
-
Calculate the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).
-
The pKa of the conjugate acid of the pyridine base is equal to the pH of the solution at this half-equivalence point.[12]
-
Workflow Visualization:
Conclusion
The basicity of a pyridine ring is a finely tunable parameter that is highly sensitive to the electronic nature and position of its substituents. Electron-donating groups like methyl increase basicity, while strongly electron-withdrawing groups like fluorine cause a dramatic decrease. For this compound, the cumulative inductive effect of two fluorine atoms overwhelmingly dominates, rendering it a very weak base with a predicted pKa significantly below zero. This systematic, substituent-based analysis provides a powerful predictive tool for medicinal chemists, enabling the rational design of molecules with optimized physicochemical properties for improved therapeutic potential.
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A Comparative Guide to the Structural Elucidation of 2,3-Difluoro-5-methylpyridine Derivatives: An X-ray Crystal Structure Analysis Perspective
In the landscape of modern drug discovery and materials science, fluorinated pyridine scaffolds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate protein-ligand interactions make them privileged structures in the design of novel therapeutics and functional materials. Among these, 2,3-difluoro-5-methylpyridine derivatives present a particularly interesting substitution pattern, offering a unique combination of steric and electronic features. A definitive understanding of the three-dimensional architecture of these molecules is crucial for rational drug design and for predicting their solid-state properties.
This guide provides an in-depth technical comparison of X-ray crystal structure analysis with other key analytical techniques for the characterization of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
The Central Role of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of molecular structure in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's conformation and how it packs in a crystalline environment. For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies and for understanding receptor binding.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following workflow outlines the key steps, emphasizing the critical considerations for obtaining high-quality crystals of this compound derivatives.
Caption: Experimental workflow for X-ray crystal structure analysis.
Detailed Experimental Protocol: Crystallization of a this compound Derivative
The critical step in this workflow is obtaining diffraction-quality single crystals. Fluorinated organic molecules can exhibit challenging crystallization behavior due to their unique intermolecular interaction landscape.
-
Material Purity: Start with a highly pure sample of the this compound derivative (>98%). Impurities can inhibit crystal growth or lead to disordered structures.
-
Solvent Selection: A systematic solvent screening is paramount. A common starting point is to dissolve the compound in a good solvent (e.g., dichloromethane, acetone) and then introduce an anti-solvent (e.g., hexane, heptane) to induce slow precipitation. The choice of solvents can significantly impact crystal packing and polymorphism.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a moderately volatile solvent (e.g., ethyl acetate) is left undisturbed in a loosely capped vial.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a reservoir containing a precipitant. This allows for a gradual increase in the concentration of the compound, promoting slow crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
-
Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[1] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[1]
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization relies on a combination of analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift range.[2]
Comparative Insights:
-
Conformational Dynamics: NMR provides information about the average conformation of a molecule in solution, whereas X-ray crystallography captures a static picture of the conformation in the solid state. Differences between solution and solid-state conformations can be crucial for understanding biological activity.
-
Intermolecular Interactions: While X-ray crystallography directly visualizes intermolecular interactions like hydrogen bonds and halogen bonds in the crystal lattice, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide evidence for through-space interactions in solution.
-
Structural Verification: NMR data, particularly ¹H, ¹³C, and ¹⁹F spectra, are essential for confirming the chemical identity and purity of the compound before crystallization attempts.
| Technique | Information Provided | Phase | Key Advantages for this compound Derivatives |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, intermolecular interactions | Solid | Unambiguous determination of stereochemistry and conformation.[3] |
| NMR Spectroscopy | Connectivity, solution-state conformation, dynamic processes | Solution | ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms.[2][4] |
| Computational Modeling | Optimized geometry, electronic properties, vibrational frequencies | Gas/Solution | Provides insights into molecular orbitals and electrostatic potential.[5][6][7] |
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), offer a theoretical framework to understand the intrinsic properties of molecules. These studies can predict geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data.[7][8]
Synergistic Applications:
-
Structure Prediction: Computational modeling can be used to predict the likely conformations of a molecule, which can aid in the interpretation of both NMR and X-ray crystallographic data.
-
Understanding Intermolecular Interactions: Quantum chemical calculations can be employed to analyze the nature and strength of intermolecular interactions observed in the crystal structure.[9]
-
Spectroscopic Correlation: Calculated NMR chemical shifts and vibrational frequencies can be correlated with experimental spectra to provide a more detailed assignment and understanding of the molecule's properties.[6]
Logical Relationships in Structural Analysis
The interplay between these techniques provides a self-validating system for structural elucidation.
Caption: Interplay between key structural analysis techniques.
Conclusion
The structural analysis of this compound derivatives requires a multi-faceted approach. While X-ray crystallography provides the definitive solid-state structure, its power is magnified when used in conjunction with NMR spectroscopy and computational modeling. This integrated approach allows researchers, scientists, and drug development professionals to gain a comprehensive understanding of the molecule's properties in different environments, ultimately facilitating the design of more effective and targeted molecules. The experimental and analytical strategies outlined in this guide provide a robust framework for the structural elucidation of this important class of fluorinated pyridines.
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Desiraju, G. R. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(4), 1836-1845. [Link]
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Li, Y., Wang, Y., Zhang, Y., & Wang, Y. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(1), 163-169. [Link]
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Vishweshwar, P., McMahon, J. A., & Zaworotko, M. J. (2005). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design, 5(4), 1625-1631. [Link]
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Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(34), 22558-22571. [Link]
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A Comparative Guide to Fluorinating Agents for Pyridine Ring Synthesis
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Fluorine's unique properties can enhance metabolic stability, binding affinity, and lipophilicity, making the development of efficient fluorination methods a critical area of research.[1][2] However, the electron-deficient nature of the pyridine ring presents a significant challenge for direct fluorination.
This guide provides an in-depth comparison of contemporary fluorinating agents for pyridine ring synthesis. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, comparative experimental data, and practical, field-proven protocols.
Strategic Approaches to Pyridine Fluorination
The synthesis of fluorinated pyridines can be broadly categorized into three main strategies, each with its own set of reagents and mechanistic considerations:
-
Direct C–H Fluorination: This "late-stage" approach is highly desirable as it modifies an existing pyridine core. It typically involves powerful electrophilic reagents or radical pathways.
-
Functional Group Interconversion: This classic strategy involves replacing a pre-installed functional group (e.g., -Cl, -NO₂, -OH) with fluorine. This includes nucleophilic aromatic substitution (SNAr) and deoxofluorination.
-
Synthesis from Fluorinated Precursors: While not covered in this guide, building the fluorinated pyridine ring from smaller, pre-fluorinated building blocks is also a viable strategy.
This guide will focus on comparing the reagents used in the first two, more common strategies.
Direct C–H Fluorination: The Electrophilic & Radical Frontier
Directly replacing a C–H bond with a C–F bond on a pyridine ring is a formidable challenge. The reaction must overcome the ring's low electron density. Modern methods have made this increasingly feasible.
Electrophilic N-F Reagents: Selectfluor® and NFSI
Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are the workhorses of electrophilic fluorination.[3][4] They are crystalline, bench-stable solids, which is a significant safety advantage over gaseous (F₂) or highly toxic reagents (e.g., CF₃OF).[5][6]
-
Mechanism: The precise mechanism is debated and can be substrate-dependent, involving either a direct SN2-type attack on the fluorine atom or a single-electron transfer (SET) pathway.[7][8] For electron-deficient pyridines, activation is often required, as direct reaction with the neutral ring is typically sluggish.
-
Reactivity & Selectivity: Selectfluor® is generally considered the more powerful electrophilic agent.[3][9] However, direct fluorination of unactivated pyridines with these reagents is often low-yielding or unselective.[10] Success is more common when the pyridine ring is activated by electron-donating groups or when fluorinating an activated position, such as a pyridylic C-H bond.[11]
Silver(II) Fluoride (AgF₂): A Chichibabin-Type Approach
A breakthrough in direct pyridine fluorination was reported by Fier and Hartwig, utilizing commercially available AgF₂ .[12][13] This method provides exceptional regioselectivity for the C-2 position (ortho to the nitrogen).
-
Mechanism: The reaction is proposed to proceed via a mechanism analogous to the classic Chichibabin amination reaction.[12][14] This pathway avoids direct electrophilic attack on the ring and instead involves a radical intermediate, leading to exclusive fluorination adjacent to the ring nitrogen.[14]
-
Scope and Limitations: This method is remarkably effective for a broad range of pyridines and diazines, occurring at room temperature within an hour.[12][13] It tolerates various functional groups, although it is not compatible with unprotected amines, alcohols, or electron-rich five-membered heterocycles.[15] For 3-substituted pyridines, fluorination occurs selectively at the C-2 position. However, for many unsymmetrically 3,5-disubstituted pyridines, mixtures of isomers are often obtained.[15]
Comparative Data: Direct C-H Fluorination of Pyridines
| Reagent | Typical Conditions | Regioselectivity | Advantages | Limitations |
| Selectfluor®/NFSI | Lewis acid or photocatalysis | Varies; often unselective on unactivated rings | Bench-stable solids; commercially available | Low reactivity with electron-deficient pyridines; requires activation |
| AgF₂ | Acetonitrile, room temp, 1 hr | Exclusive C-2 (ortho to N)[12] | High regioselectivity; mild conditions; broad scope[12][14] | Stoichiometric silver use; incompatible with certain functional groups[15] |
Functional Group Interconversion Strategies
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction, often called the Halex reaction when displacing a halide, is a powerful method for introducing fluoride. This approach requires an electron-withdrawing activating group (like -NO₂) ortho or para to a suitable leaving group (e.g., -Cl, -NO₂).[16] The pyridine nitrogen itself acts as an activating group, making 2- and 4-halopyridines excellent substrates for nucleophilic fluorination.[2][17]
-
Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common, inexpensive sources. The reactivity is highly dependent on the solvent (polar aprotic, e.g., DMSO, DMF) and the dryness of the fluoride salt.[18]
-
Advantages & Disadvantages: This is a cost-effective and scalable method. The primary limitation is the requirement for a pre-functionalized pyridine with a good leaving group at an activated position (C2 or C4). 3-Halopyridines are significantly less reactive in SNAr reactions.[17]
Deoxofluorination of Hydroxypyridines (Pyridinols)
Converting a hydroxyl group to a fluorine atom is a key transformation. While classic reagents like diethylaminosulfur trifluoride (DAST) are effective, they suffer from significant safety concerns, including thermal instability and the potential for explosive decomposition.[19]
Newer reagents have been developed to address the shortcomings of DAST.
-
PyFluor (2-Pyridinesulfonyl Fluoride): Developed by the Doyle group, PyFluor is an inexpensive, crystalline, and thermally stable reagent.[20] It offers excellent chemoselectivity for fluorinating alcohols with significantly fewer elimination byproducts compared to DAST.[21] Its stability and safety profile make it suitable for both lab screening and larger-scale preparations.[20]
-
PhenoFluor: While also effective, particularly for late-stage fluorination of complex molecules, PhenoFluor's higher cost and lower shelf stability can be drawbacks for widespread use.[21][22]
Comparative Data: Deoxofluorination Reagents
| Reagent | Key Advantages | Key Disadvantages | Safety Profile |
| DAST | Broad substrate scope | Thermally unstable; explosive potential; generates HF; significant elimination byproducts[19][21] | High Risk: Requires specialized handling and cannot be used at scale. |
| Deoxo-Fluor | Slightly more stable than DAST | Thermally unstable (though less so than DAST); generates HF; expensive[19] | High Risk: Similar hazards to DAST. |
| PyFluor | Thermally stable; crystalline solid; minimal elimination byproducts; cost-effective[20] | Lower reactivity than DAST for some challenging substrates[23] | Excellent: Stable to air and moisture; no thermal decomposition issues. |
Experimental Protocols & Workflow Diagrams
Diagram: Decision Workflow for Pyridine Fluorination
This diagram outlines a logical process for selecting an appropriate fluorination strategy based on the starting material and desired product.
Sources
- 1. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 15. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
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A Researcher's Guide to Validating the Structure of 2,3-Difluoro-5-methylpyridine Reaction Products
In the landscape of modern drug discovery and materials science, fluorinated pyridines are indispensable building blocks. Their unique electronic properties often impart desirable characteristics such as enhanced metabolic stability and binding affinity. Among these, 2,3-Difluoro-5-methylpyridine is a versatile scaffold, ripe for functionalization primarily through Nucleophilic Aromatic Substitution (SNAr). However, the inherent asymmetry of this starting material presents a critical challenge: the potential for the formation of two distinct regioisomers. This guide provides an in-depth comparison of analytical methodologies to unambiguously validate the structure of SNAr reaction products of this compound, ensuring the scientific integrity of your research.
The Regioselectivity Challenge in SNAr Reactions of this compound
The reaction of this compound with a nucleophile (Nu⁻) can theoretically yield two isomeric products: the 2-substituted-3-fluoro-5-methylpyridine (Product A) and the 3-substituted-2-fluoro-5-methylpyridine (Product B). The regioselectivity of this reaction is governed by the relative stability of the Meisenheimer intermediates formed during the reaction. Generally, nucleophilic attack is favored at the position that can best stabilize the resulting negative charge. In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen activates both the C2 and C4 positions. However, substitution at C2 is often favored due to the ability of the adjacent nitrogen to stabilize the intermediate through resonance.
The following diagram illustrates the potential reaction pathways:
Caption: Potential SNAr reaction pathways for this compound.
Given the possibility of forming a mixture of these isomers, a robust analytical workflow is paramount to confirm the structure of the obtained product(s).
Comparative Analysis of Structural Validation Techniques
A multi-faceted analytical approach is the most reliable strategy for the structural elucidation of the reaction products. We will now compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is the most powerful tool for distinguishing between the two possible regioisomers in solution.
-
¹⁹F NMR Spectroscopy: This is often the most informative technique. The chemical shift of the remaining fluorine atom is highly sensitive to its electronic environment. In general, a fluorine atom at the 3-position (Product A) will have a different chemical shift compared to a fluorine atom at the 2-position (Product B). Furthermore, the coupling constants between the fluorine and adjacent protons (³JFH) and carbon atoms (¹JCF, ²JCF) are invaluable for confirming the connectivity.
-
¹H NMR Spectroscopy: The proton chemical shifts and their coupling patterns provide crucial information. For instance, in Product A, the proton at the 4-position will show a coupling to the fluorine at the 3-position, while in Product B, the proton at the 4-position will not.
-
¹³C NMR Spectroscopy: The carbon chemical shifts, especially those of the carbons directly bonded to fluorine, are significantly different for the two isomers. The large one-bond carbon-fluorine coupling constants (¹JCF) are also diagnostic.
Table 1: Predicted and Experimental NMR Data for a Hypothetical Reaction with Sodium Methoxide
| Parameter | 2-Methoxy-3-fluoro-5-methylpyridine (Product A) | 3-Methoxy-2-fluoro-5-methylpyridine (Product B) |
| ¹⁹F Chemical Shift (δ, ppm) | ~ -140 to -150 | ~ -70 to -80 |
| ¹H Chemical Shift (δ, ppm) of H4 | Doublet, J ≈ 8-10 Hz | Singlet or small doublet |
| ¹³C Chemical Shift (δ, ppm) of C2 | Singlet (substituted with OMe) | Doublet, ¹JCF ≈ 230-250 Hz |
| ¹³C Chemical Shift (δ, ppm) of C3 | Doublet, ¹JCF ≈ 240-260 Hz | Singlet (substituted with OMe) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations, which can further solidify the structural assignment.
Mass Spectrometry (MS): A Complementary Technique for Isomer Differentiation
While standard mass spectrometry will show the same molecular weight for both isomers, tandem mass spectrometry (MS/MS) techniques can often differentiate them based on their fragmentation patterns.
-
Collision-Induced Dissociation (CID): The two isomers may fragment differently upon collision with an inert gas. For example, the loss of a neutral fragment adjacent to the substituent may be more favorable in one isomer than the other.
-
Ultraviolet Photodissociation (UVPD): This technique can induce different fragmentation pathways compared to CID, potentially revealing unique fragments for each isomer.
Table 2: Expected Mass Spectral Fragmentation Differences
| Technique | 2-Substituted Product (A) | 3-Substituted Product (B) |
| Molecular Ion (M⁺) | Same m/z for both isomers | Same m/z for both isomers |
| CID Fragmentation | May show characteristic loss related to the substituent at C2. | May exhibit a different fragmentation pattern due to the substituent at C3. |
| UVPD Fragmentation | Can provide unique fragments by accessing different dissociation channels. | Can provide unique fragments by accessing different dissociation channels. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
MS¹ Spectrum: Acquire a full scan MS¹ spectrum to confirm the molecular weight of the product.
-
MS/MS Analysis: Isolate the molecular ion and perform CID and/or UVPD fragmentation to obtain the MS/MS spectrum.
-
Data Analysis: Compare the fragmentation patterns of the product with those of known standards or with computationally predicted spectra.
X-ray Crystallography: The Definitive Answer
For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the precise location of the substituent and the fluorine atom. This technique is considered the "gold standard" for structural validation.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final molecular model.
Computational Chemistry: A Predictive and Corroborative Tool
Density Functional Theory (DFT) calculations can be a powerful tool to predict the regioselectivity of the SNAr reaction and to corroborate experimental findings.
-
Predicting Regioselectivity: By calculating the activation energies for the formation of the two possible Meisenheimer intermediates, the more favorable reaction pathway and, therefore, the major product can be predicted.
-
Predicting NMR Spectra: DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Comparing the calculated spectra for both possible isomers with the experimental data can provide strong evidence for the correct structure.
Workflow for Computational Analysis
Caption: A streamlined workflow for using DFT to aid in structural validation.
Conclusion: A Self-Validating System
By employing a combination of these analytical techniques, researchers can create a self-validating system for the structural determination of this compound reaction products. ¹⁹F NMR provides the initial and often definitive evidence, which can be corroborated by ¹H and ¹³C NMR. Mass spectrometry offers complementary data on fragmentation, while computational chemistry provides a theoretical framework for understanding the regioselectivity and predicting spectroscopic properties. For crystalline materials, X-ray crystallography delivers the ultimate, unambiguous structural proof. This comprehensive approach ensures the accuracy and reliability of your results, which is the cornerstone of scientific integrity.
References
-
Guan, Y., et al. (2023). SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. Journal of Chemical Information and Modeling. [Link]
-
Liljenberg, M., et al. (2011). A pragmatic procedure for predicting regioselectivity in nucleophilic substitution of aromatic fluorides. Tetrahedron Letters. [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
comparing the efficacy of herbicides derived from fluorinated pyridines
This guide provides an in-depth technical comparison of the efficacy of prominent herbicides derived from fluorinated pyridines, including aminopyralid, fluroxyr, clopyralid, and picloram. Designed for researchers, scientists, and vegetation management professionals, this document synthesizes experimental data to offer a clear perspective on the performance of these synthetic auxin herbicides against a range of broadleaf weeds.
Introduction to Fluorinated Pyridine Herbicides
Fluorinated pyridine herbicides are a class of synthetic auxin herbicides widely used for the selective control of broadleaf weeds in various settings, including agriculture, rangeland, forestry, and industrial sites.[1] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible plants, ultimately resulting in their death.[2][3] Their chemical structure, characterized by a fluorinated pyridine ring, imparts specific properties related to their efficacy, selectivity, and environmental fate. The primary compounds discussed in this guide—aminopyralid, fluroxyr, clopyralid, and picloram—are all classified as Group 4 herbicides by the Weed Science Society of America (WSSA) and the Herbicide Resistance Action Committee (HRAC).[4]
The primary mechanism of action for these herbicides involves their binding to auxin receptors, specifically the F-box protein TIR1 (Transport Inhibitor Response 1) and other related Auxin Signaling F-box (AFB) proteins. This binding event triggers a cascade of cellular responses that disrupt normal plant development.
Mechanism of Action: Synthetic Auxin Pathway
Synthetic auxin herbicides like the fluorinated pyridines exert their phytotoxic effects by overwhelming the plant's natural auxin signaling pathways. The process can be summarized in the following steps:
-
Herbicide Uptake and Translocation: The herbicide is absorbed by the plant's foliage and/or roots and is then transported throughout the plant via the xylem and phloem to areas of active growth, such as the meristems.[2][3]
-
Binding to Auxin Receptors: In the nucleus of the plant cell, the synthetic auxin molecule binds to the TIR1/AFB receptor complex. This binding is enhanced in the presence of Aux/IAA transcriptional repressor proteins.
-
Degradation of Repressor Proteins: The formation of the herbicide-receptor-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.
-
Activation of Auxin-Responsive Genes: With the degradation of the Aux/IAA repressors, Auxin Response Factors (ARFs) are free to bind to auxin-responsive elements in the promoters of various genes, leading to their transcription.
-
Uncontrolled Growth and Plant Death: The continuous and unregulated expression of these genes results in a cascade of detrimental effects, including epinastic growth (twisting and curling of stems and leaves), cell division and elongation disruption, and ultimately, vascular tissue collapse and plant death.
Comparative Efficacy of Fluorinated Pyridine Herbicides
The efficacy of aminopyralid, fluroxypyr, clopyralid, and picloram varies depending on the target weed species, application rate, and environmental conditions. The following table summarizes experimental data on the percentage of control for several key broadleaf weeds.
| Weed Species | Aminopyralid | Fluroxypyr | Clopyralid | Picloram |
| Canada Thistle (Cirsium arvense) | 90-99%[5][6] | - | 70-81%[5] | 97%[5] |
| Kochia (Kochia scoparia) | - | 94%[7] | - | - |
| Common Ragweed (Ambrosia artemisiifolia) | - | - | Excellent[8][9] | - |
| Giant Ragweed (Ambrosia trifida) | - | - | Excellent[8] | - |
| Palmer Amaranth (Amaranthus palmeri) | - | - | 44% (in mix)[10] | - |
| Velvetleaf (Abutilon theophrasti) | - | - | - | - |
| Common Lambsquarters (Chenopodium album) | - | - | Not effective[11] | - |
| Woody Plants (general) | Good | Good | Moderate | Excellent[2][3][12] |
Weed Susceptibility Overview
The following is a general guide to the susceptibility of various broadleaf weeds to the four fluorinated pyridine herbicides.
| Weed Species | Aminopyralid | Fluroxypyr | Clopyralid | Picloram |
| Aster Family (e.g., Thistles, Knapweeds) | S | S | S | S |
| Legume Family (e.g., Clovers, Kudzu) | S | I | S | S |
| Nightshade Family | S | I | S | S |
| Knotweed Family | I | S | S | S |
| Pigweed Family | I | I | I | I |
| Lambsquarters | R | I | R | I |
| Mustard Family | R | R | R | R |
| Woody Brush and Vines | S | S | I | S |
S = Susceptible; I = Intermediate/Suppression; R = Resistant.[9][10][11][13]
Experimental Protocols for Efficacy Evaluation
Accurate and reproducible evaluation of herbicide efficacy is critical for product development and registration. The following protocols outline standardized methods for conducting greenhouse bioassays and field trials.
Greenhouse Bioassay Protocol: Dose-Response Evaluation
This protocol is designed to determine the dose-response of a target weed species to a fluorinated pyridine herbicide in a controlled greenhouse environment.
Step-by-Step Methodology:
-
Soil and Potting:
-
Prepare a homogenous potting medium (e.g., a mixture of peat, perlite, and sand).
-
Fill an adequate number of pots (e.g., 10-cm diameter) for all treatments and replications.[5]
-
-
Planting and Establishment:
-
Sow seeds of the target weed species at a uniform depth.
-
After emergence, thin the seedlings to a consistent number per pot (e.g., 3-5 plants) to ensure uniformity.[14]
-
Allow plants to grow to the desired stage for treatment (typically the 2- to 4-leaf stage).
-
-
Herbicide Preparation:
-
Prepare a stock solution of the herbicide formulation.
-
Perform serial dilutions to create a range of doses that will bracket the expected 50% growth reduction (GR₅₀) or lethal dose (LD₅₀). Include an untreated control.
-
-
Herbicide Application:
-
Use a calibrated laboratory spray chamber or track sprayer to apply the herbicide solutions. This ensures uniform application and coverage.
-
The spray volume should be consistent with field application rates (e.g., 100-200 L/ha).
-
-
Post-Application Care and Monitoring:
-
Arrange the pots in the greenhouse in a randomized complete block design to account for any environmental gradients.[14]
-
Maintain optimal growing conditions (temperature, light, and water) for the duration of the experiment.
-
-
Data Collection:
-
At a predetermined time after treatment (e.g., 14 or 21 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete death).
-
Harvest the above-ground biomass from each pot.
-
Record the fresh weight and then dry the biomass in an oven (e.g., at 60°C for 72 hours) to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass for each treatment compared to the untreated control.
-
Use statistical software to perform a regression analysis (e.g., log-logistic) to model the dose-response relationship and calculate the GR₅₀ or LD₅₀ values.
-
Field Trial Protocol: Efficacy and Crop Safety Evaluation
This protocol is adapted from guidelines provided by organizations such as the European and Mediterranean Plant Protection Organization (EPPO) and is designed to evaluate herbicide performance under real-world field conditions.[15][16]
Step-by-Step Methodology:
-
Site Selection:
-
Choose a field with a uniform and sufficiently dense population of the target weed species.
-
Ensure the soil type and topography are consistent across the trial area.[17]
-
-
Experimental Design and Layout:
-
Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.[18][19]
-
Establish individual plots of a standardized size (e.g., 3 x 10 meters).
-
Include an untreated control and a commercial standard herbicide for comparison in each replication.
-
-
Herbicide Application:
-
Calibrate the application equipment (e.g., backpack or bicycle sprayer) to deliver the intended spray volume and dose.
-
Apply the herbicides at the recommended weed and crop growth stage as specified in the trial protocol.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed, and direction).[19]
-
-
Assessments and Data Collection:
-
Weed Efficacy:
-
Conduct pre-application assessments of weed density or cover.
-
At regular intervals after application (e.g., 14, 28, and 56 days), perform visual assessments of percent weed control for each species.[3]
-
Where appropriate, collect weed biomass from quadrats placed within each plot for quantitative analysis.
-
-
Crop Safety (if applicable):
-
Visually assess crop injury (phytotoxicity) at the same intervals as weed assessments, noting any stunting, chlorosis, or malformation.
-
-
Yield (if applicable):
-
At crop maturity, harvest the plots to determine the impact of the herbicide treatments on crop yield.
-
-
-
Data Analysis:
-
Subject the collected data (visual ratings, biomass, yield) to Analysis of Variance (ANOVA).
-
If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) to compare individual treatments.
-
Conclusion
The fluorinated pyridine herbicides—aminopyralid, fluroxyr, clopyralid, and picloram—are highly effective tools for the management of a wide range of broadleaf weeds. Their efficacy is rooted in their shared mode of action as synthetic auxins, which leads to the disruption of normal plant growth processes. However, as the comparative data indicates, there are important differences in their weed control spectrum and potency. Picloram generally offers the broadest spectrum and longest residual control, particularly on woody plants, while aminopyralid and clopyralid show excellent efficacy on specific troublesome weeds like Canada thistle. Fluroxypyr is a key option for the control of kochia. The selection of the most appropriate herbicide depends on the target weed species, the specific use site, and environmental considerations. The experimental protocols provided in this guide offer a framework for the rigorous and standardized evaluation of these and other herbicidal compounds.
References
- Enloe, S. F., et al. (2007). Canada Thistle (Cirsium arvense) Control with Aminopyralid in Range, Pasture, and Noncrop Areas. Weed Technology, 21(4), 890-894.
- Bukun, B., et al. (2009). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). Weed Science, 57(1), 10-15.
-
Bukun, B., et al. (2009). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). ResearchGate. [Link]
- Jacobs, J. (2006). Ecology and Management of Canada thistle [Cirsium arvense (L.) Scop.]. USDA-NRCS Invasive Species Technical Note No. MT-2.
- Mohr, J. L., et al. (2016). General guidelines for sound, small-scale herbicide efficacy research.
- New South Wales Department of Primary Industries. (n.d.). How to conduct your own field trials. NSW DPI.
-
Bush Chemicals. (2025). Understanding Picloram: Uses, Benefits, and Risks for Farmers. [Link]
- Lym, R. G. (n.d.). Maximum use rates of aminopyralid for control of invasive species.
- Department of Agriculture, Forestry and Fisheries, Republic of South Africa. (n.d.).
- Everman, W. J., et al. (2011). Residual Herbicides for Palmer Amaranth Control.
- FMC Corporation. (n.d.).
-
Lyon, D. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension. [Link]
- OneSoil. (n.d.). How to Conduct a Field Test the Right Way. OneSoil Blog.
- Washington State Noxious Weed Control Board. (n.d.). Kochia: Options for Control.
-
Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
U.S. Environmental Protection Agency. (2020). Clopyralid Use, Usage and Benefits. Regulations.gov. [Link]
-
Trial Supplies. (2025). How To Complete Small Plot Agricultural Research Spray Trials: A Beginner's Guide. [Link]
- Peace River Forage Association of British Columbia. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed.
-
NC State Extension. (2016). Lontrel (clopyralid). NC State Extension Publications. [Link]
- New South Wales Department of Primary Industries. (n.d.). How to conduct your own field trials.
- Clayton, J., & Hofstra, D. (2012). How to establish aquatic field trials. In Biology and Control of Aquatic Plants: A Best Management Practices Handbook (pp. 111-118).
-
EPPO Global Database. (n.d.). PP1 - Efficacy evaluation of plant protection products. [Link]
- Taylor, W. C., et al. (2023). Alternative Integrated Weed Management Options for Clopyralid-Resistant Common Ragweed. Horticulturae, 9(9), 989.
- Alligare. (n.d.). CLOPYRALID 3 Specimen Label. Agrian.
- EPPO. (2021). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO Bulletin, 51(3), 391-403.
- EPPO. (n.d.). Introduction to the efficacy evaluation of plant protection products.
-
Herbicide Resistance Action Committee. (n.d.). Confirming Resistance. [Link]
- University of California Agriculture and Natural Resources. (n.d.). Weed Susceptibility Chart.
-
U.S. Environmental Protection Agency. (2022). Registration Review of Pyridine and Pyrimidine Herbicides. [Link]
- Probst, J. R., et al. (2010). Evaluation of Aminopyralid Applied PRE to Control Western Ragweed (Ambrosia psilostachya) in Oklahoma Pastureland. Invasive Plant Science and Management, 3(3), 269-275.
-
Weed Science Society of America. (n.d.). What is herbicide resistance? [Link]
-
International Survey of Herbicide Resistant Weeds. (n.d.). Criteria for Confirmation of Herbicide-Resistant Weeds. [Link]
- Weed Science Society of America. (n.d.).
- Savvy Gardener. (n.d.).
- Weed Science Society of America. (2011). Principles of Managing Herbicide Resistance. Lesson 5.
- NC State Extension. (n.d.). Annual Broadleaf Weed Control. Soybeans.
- Wisconsin Department of Natural Resources. (2015). Herbicide Comparison Table.
- FMC Agro Ltd. (n.d.). Grassland Weed Susceptibility Guide.
- University of Wisconsin-Madison. (n.d.).
- Pacific Northwest Pest Management Handbooks. (n.d.). Chemical Control of Broadleaf Weeds in Turf.
- Soltani, N., et al. (2022). Enhancement of Tolpyralate + Bromoxynil Efficacy With Adjuvants in Corn. Weed Technology, 36(4), 527-533.
- Neal, J. C. (1990). Non-Phenoxy Herbicides for Perennial Broadleaf Weed Control in Cool-Season Turf. Weed Technology, 4(3), 555-559.
- Gannon, T. W., & Yelverton, F. H. (2012). Comparing Dislodgeable 2,4-D Residues across Athletic Field Turfgrass Species and Time. Crop Science, 52(3), 1366-1371.
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- 5. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
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- 7. EPPO PP1 - PP1/181(5) - Conduct and reporting of efficacy evaluation trials, including good experimental practice [pp1.eppo.int]
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 2,3-Difluoro-5-methylpyridine
For researchers and professionals in drug development, the synthesis and application of novel compounds like 2,3-Difluoro-5-methylpyridine are routine. However, excellence in the laboratory extends beyond discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle laboratory waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of this compound is the foundation of its safe management. Based on data from analogous fluorinated pyridine compounds, this substance should be treated as a hazardous material with multiple risk factors.
The primary hazards associated with similar compounds include:
-
Flammability: Classified as a flammable liquid and vapor[1][2]. This necessitates careful storage away from ignition sources and the use of non-sparking tools.
-
Toxicity: Harmful if swallowed[1][2]. Accidental ingestion can lead to adverse health effects.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects[1]. Improper disposal can lead to the contamination of waterways and ecosystems.
Due to its chemical structure—a halogenated organic compound—this compound falls into a specific category of chemical waste that requires dedicated disposal pathways. Halogenated compounds can form harmful byproducts like hydrogen fluoride and nitrogen oxides upon incomplete combustion, necessitating specialized, high-temperature incineration[2].
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Key Precaution |
| Flammable Liquid | H226: Flammable liquid and vapour[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2] |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Chronic Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects[1] | Avoid release to the environment[1]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, the correct PPE is mandatory. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical[1].
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. If there is a splash risk, a face shield is also required[1].
-
Skin and Body Protection: A standard lab coat is sufficient for small quantities. For larger amounts or in case of a spill, a chemical-resistant apron or coveralls should be worn[1].
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors[1][4].
Spill Response Protocol: Immediate and Controlled Action
Accidents can happen. A clear, pre-defined spill response plan is crucial to mitigate risks effectively.
For a Minor Spill (Contained within a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described above.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading[2].
-
Absorb and Collect: Once contained, absorb the spilled liquid. Using non-sparking tools, carefully scoop the absorbent material into a designated, sealable waste container[2].
-
Decontaminate: Clean the spill area with soap and water. The cleaning materials (e.g., paper towels) must also be disposed of as hazardous waste.
-
Label and Segregate: Securely seal and label the container with a hazardous waste tag.
For a Major Spill (Outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.
The Disposal Workflow: A Step-by-Step Guide
The mandated and environmentally responsible method for disposing of this compound is through a licensed professional waste disposal service, typically via high-temperature incineration[1][4]. Never pour this chemical down the drain or discard it with regular trash[4].
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation. This compound must be collected as halogenated organic waste .
-
Why? Halogenated and non-halogenated solvents have different incineration requirements and costs. Mixing them can lead to improper disposal and regulatory non-compliance.
-
Action: Designate a specific, compatible waste container—typically glass or high-density polyethylene (HDPE)—explicitly labeled "HALOGENATED ORGANIC WASTE."
Step 2: Containerization and Labeling
-
Select the Right Container: The container must be in good condition, compatible with the chemical, and have a secure, leak-proof cap.
-
Initial Labeling: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.
-
Log Contents: Meticulously list all constituents and their approximate percentages on the label. For this compound waste, clearly write the full chemical name. Do not use abbreviations.
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated, cool, and dry location, away from heat and ignition sources[1][2].
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to catch any potential leaks.
Step 4: Arranging for Disposal
-
Do not overfill the container; a maximum of 90% capacity is a common guideline.
-
Once the container is full or if the waste has been stored for a period defined by your institutional policy (often 90 days), arrange for pickup through your EHS office or their designated hazardous waste contractor.
The following diagram illustrates the decision-making and operational flow for the disposal of this compound.
Regulatory Context: EPA Waste Codes
For logistical and tracking purposes, hazardous waste is categorized using EPA Waste Codes. As a pyridine derivative and a halogenated compound, waste this compound could fall under several codes depending on its use and concentration.
-
D038: This code is for wastes that exhibit the toxicity characteristic for Pyridine[5].
-
F-Listed Wastes: If used as a solvent, it could be part of the F001 or F002 waste streams, which include spent halogenated solvents[5].
-
U-Listed Wastes: Unused, discarded commercial chemical products containing pyridine may be classified under specific U-codes[6][7].
The final determination of the waste code should be made in consultation with your institution's EHS professionals, who will ensure full compliance with federal and local regulations.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of a world-class research institution.
References
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). U-Listed Wastes. Retrieved from [Link]
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- 7. U-Listed Wastes | Office of Clinical and Research Safety [vumc.org]
A Senior Application Scientist's Guide to Handling 2,3-Difluoro-5-methylpyridine: Essential Safety Protocols and PPE
This document provides essential, immediate safety and logistical information for the handling of 2,3-Difluoro-5-methylpyridine. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The protocols outlined herein are designed to provide a robust framework for the safe handling, use, and disposal of this fluorinated pyridine derivative. This guide synthesizes data from analogous compounds to establish a comprehensive safety profile, emphasizing the causality behind each procedural step.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, this compound should be treated as a substance with the following potential hazards:
| Hazard Category | Classification | Rationale and Potential Effects | Supporting Compounds |
| Flammability | Flammable Liquid (Category 3/4) | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] | 2,3-Difluoro-5-chloropyridine[2], 2-Fluoro-5-methylpyridine[1], 2,3-Dichloro-5-(trifluoromethyl)pyridine[3] |
| Acute Toxicity | Oral (Category 4), Dermal (Category 3), Inhalation (Category 4) | Harmful if swallowed or inhaled.[2][3] Toxic or fatal if it comes into contact with skin. Overexposure may lead to headaches, dizziness, and nausea.[1] | 2,3-Difluoro-5-chloropyridine[2], 2-Fluoro-5-methylpyridine[1], 2,3-Dichloro-5-(trifluoromethyl)pyridine[3] |
| Skin Corrosion/Irritation | Category 1C/2 | Causes severe skin burns and irritation.[3] May cause an allergic skin reaction in susceptible individuals.[3][4] | 2,3-Dichloro-5-(trifluoromethyl)pyridine[3] |
| Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage.[3][4] | 2,3-Dichloro-5-(trifluoromethyl)pyridine[3][4] |
| Respiratory Effects | STOT SE 3 | May cause respiratory irritation.[1] | 2-Fluoro-5-methylpyridine[1] |
| Combustion Products | Highly Toxic Fumes | Thermal decomposition can release hazardous gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[1][3] | 2-Fluoro-5-methylpyridine[1], 2,3-Dichloro-5-(trifluoromethyl)pyridine[3] |
The Hierarchy of Controls: A Foundation for Safety
Before any personal protective equipment is selected, the foundational principles of laboratory safety—the hierarchy of controls—must be implemented. PPE is the last line of defense.
-
Engineering Controls : The primary method for exposure reduction. All work involving this compound must be conducted in a certified chemical fume hood to control the inhalation of volatile and potentially toxic vapors.[5][6] The fume hood also provides a physical barrier in case of splashes.
-
Administrative Controls : Establish safe work practices. Limit the quantity of the chemical used to the minimum required for the experiment.[7] Ensure all personnel are trained on the specific hazards and handling procedures. Do not work alone.
-
Personal Protective Equipment (PPE) : When engineering and administrative controls cannot eliminate all risks, PPE is required to protect the user.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a comprehensive risk assessment. The following is the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification and Best Practices |
| Eye and Face Protection | ANSI Z87.1 compliant chemical splash goggles and a face shield.[8] | Due to the high risk of severe eye damage, goggles are mandatory to protect against splashes and vapors.[3] A face shield must be worn over the goggles to protect the entire face from splashes during dispensing or other high-risk operations.[8][9] |
| Skin and Body Protection | Flame-resistant (FR) lab coat (NFPA 2112 compliant).[8] Long pants and closed-toe/heel shoes.[8][9] | The flammability of this compound necessitates an FR lab coat.[8] Synthetic clothing, which can melt and adhere to skin, should be avoided.[8] Full leg and foot coverage is a baseline requirement for any chemical handling.[9] |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene).[5] | Gloves must be selected based on their resistance to halogenated organic compounds.[5] Always inspect gloves for tears or holes before use.[2] Practice proper glove removal techniques to avoid contaminating your skin.[2] Contaminated gloves should be disposed of as hazardous waste.[2] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required only if engineering controls (i.e., fume hood) fail or are not available, or if there is a risk of generating aerosols.[1] A proper fit test and user training are mandatory before use.[7] |
Operational Workflow: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes exposure to the user.
Caption: PPE Donning and Doffing Workflow.
Emergency Procedures
Spill Management:
-
Evacuate all non-essential personnel from the immediate area.[10]
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[11] Do not use combustible materials.
-
Use non-sparking tools to collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][10]
-
Ventilate the area and decontaminate the spill surface.
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[9] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water.[1] Seek immediate medical attention.[3]
Disposal Plan
As a halogenated organic compound, all waste containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.[12]
-
Waste Segregation : Collect all waste (pure compound, solutions, contaminated materials like gloves and absorbent) in a clearly labeled, sealed, and compatible container.[6]
-
Labeling : The waste container must be labeled "Halogenated Organic Waste" and list this compound as a constituent.[13]
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[6]
-
Disposal Method : The preferred disposal method is high-temperature incineration at a licensed facility capable of handling halogenated waste.[2][12] Never dispose of this chemical down the drain.[2][3]
By adhering to these rigorous protocols, you build a culture of safety that protects not only the individual researcher but the entire scientific community. Your diligence is the most critical component of a safe laboratory environment.
References
-
Rutgers University. (n.d.). Fluorine Safety Guidelines. Environmental Health and Safety. Retrieved from Rutgers University. [Link]
-
University of Colorado Boulder. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry. Retrieved from University of Colorado Boulder. [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from University of Wisconsin-Milwaukee. [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from NCBI. [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from ACS Material. [Link]
-
University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from University of Wuppertal. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from Washington State University. [Link]
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- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. lobachemie.com [lobachemie.com]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
